molecular formula C8H10N2 B027074 1,2,3,4-Tetrahydro-2,7-naphthyridine CAS No. 108749-08-2

1,2,3,4-Tetrahydro-2,7-naphthyridine

货号: B027074
CAS 编号: 108749-08-2
分子量: 134.18 g/mol
InChI 键: OZTPQWRLHLQVBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,4-Tetrahydro-2,7-naphthyridine (CAS 108749-08-2) is a bicyclic heterocyclic compound that serves as a versatile and privileged scaffold in medicinal chemistry . This structural motif, comprising a partially saturated naphthyridine core, is recognized for its ability to bind to multiple biological targets with high affinity, making it an invaluable building block for the development of novel therapeutic agents . Key Research Applications and Biological Relevance: Neuropharmacology: Recent studies highlight the significant potential of 2,7-naphthyridine derivatives as central nervous system (CNS) active compounds. Fused derivatives, such as piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines, have demonstrated promising anticonvulsant activity in preclinical models, in some cases surpassing the efficacy of the standard drug ethosuximide. These compounds often exhibit complementary psychotropic effects, including anxiolytic and antidepressant activities, with high therapeutic indices and an absence of myorelaxation at active doses . Oncology and Antimicrobial Research: The 2,7-naphthyridine scaffold is a key component in compounds investigated for their cytotoxic and antitumor properties . Furthermore, this core structure is found in several naturally occurring alkaloids isolated from plants and marine organisms, which have shown notable antifungal and antimycobacterial activities . Versatile Chemical Synthesis: The partial saturation of the ring system introduces a non-aromatic, flexible component that allows for the introduction of chirality and more complex three-dimensional structures. This feature is crucial for specific interactions with biological macromolecules. The chemistry of related tetrahydronaphthyridines has been successfully explored for library development, including reactions such as N-arylation, acylation, and epoxide ring-opening , enabling the generation of diverse chemical libraries for drug discovery campaigns . Structural Insights: The 2,7-naphthyridine isomer is one of six possible diazanaphthalene isomers. The specific arrangement of nitrogen atoms within the fused ring system profoundly influences the molecule's electronic distribution, shape, and intermolecular interaction potential, which in turn dictates its biological activity profile . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,2,3,4-tetrahydro-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1,3,5,10H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTPQWRLHLQVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591043
Record name 1,2,3,4-Tetrahydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108749-08-2
Record name 1,2,3,4-Tetrahydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, synthesis, and biological significance of the 1,2,3,4-Tetrahydro-2,7-naphthyridine core. This scaffold is a key component in medicinal chemistry, offering a three-dimensional structure that provides favorable pharmacological properties compared to its aromatic counterparts.

Historical Context and Discovery

The history of naphthyridine chemistry began in the late 19th century, with the first synthesis of a naphthyridine compound reported in 1893. The systematic study and nomenclature of the six possible naphthyridine isomers gained significant traction after 1930. These bicyclic heterocyclic compounds, which feature two fused pyridine rings, quickly garnered attention in the field of medicinal chemistry. A pivotal moment in the history of naphthyridines was the discovery of the antibacterial properties of nalidixic acid, a 1,8-naphthyridine derivative, in 1962. This discovery catalyzed extensive research into the synthesis and biological activities of various naphthyridine scaffolds.

The direct "discovery" of this compound is not marked by a single seminal publication but rather evolved from the broader exploration of 2,7-naphthyridine chemistry. Early work, such as the synthesis of the parent 2,7-naphthyridine in 1958, laid the foundation for accessing its reduced derivatives. The synthesis of tetrahydronaphthyridines is generally achieved through the reduction of the corresponding aromatic naphthyridine. For instance, the catalytic reduction of 1,7-naphthyridine has been shown to yield a mixture of its 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers. This indicates that the synthesis of this compound is intrinsically linked to the development of selective reduction methodologies for the 2,7-naphthyridine core.

Synthetic Methodologies: Experimental Protocols

The synthesis of this compound is primarily achieved through the catalytic hydrogenation of the aromatic 2,7-naphthyridine precursor. The following is a generalized experimental protocol based on established methods for the reduction of naphthyridines.

General Protocol for the Synthesis of this compound

1. Synthesis of the 2,7-Naphthyridine Core:

The aromatic 2,7-naphthyridine can be synthesized via various methods, including the Bohlmann-Rahtz pyridine synthesis or from substituted pyridine precursors. A common approach involves the cyclization of a pyridine derivative.

2. Catalytic Hydrogenation to this compound:

  • Materials: 2,7-naphthyridine, Ethanol (or a similar solvent), Palladium on carbon (Pd/C, 10%), Hydrogen gas (H₂), Filtration apparatus.

  • Procedure:

    • In a high-pressure reaction vessel, dissolve 2,7-naphthyridine (1.0 eq) in ethanol.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (pressure may vary, e.g., 50-100 psi) and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives, compiled from various sources. Please note that specific yields and analytical data can vary based on the exact reaction conditions and substrates used.

CompoundStarting MaterialReaction TypeYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
This compound 2,7-NaphthyridineCatalytic Hydrogenation70-90%VariesSpecific shifts depend on solvent and instrumentation.
Substituted Tetrahydro-2,7-naphthyridinesSubstituted 2,7-NaphthyridinesCatalytic Hydrogenation60-85%VariesData available in specific literature for each derivative.

Biological Significance and Signaling Pathways

While the parent this compound has not been extensively studied for its biological activity, its derivatives have emerged as potent modulators of various signaling pathways, particularly in the context of cancer and infectious diseases. The introduction of the tetrahydro- scaffold provides a three-dimensional structure that can lead to improved binding affinity and selectivity for biological targets.

Derivatives of the closely related 2,7-naphthyridine core have been identified as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL).[1] MASTL is a key regulator of mitotic progression, and its inhibition can lead to mitotic catastrophe in cancer cells.[1] This pathway involves the regulation of Protein Phosphatase 2A (PP2A) and Cyclin-Dependent Kinases (CDKs).[1]

Furthermore, other tetrahydronaphthyridine isomers have been developed as antagonists of the CXCR4 receptor.[2][3] The CXCR4/CXCL12 signaling axis is crucial for cell trafficking and is implicated in cancer metastasis and HIV entry.[2][3]

Below are diagrams illustrating these key signaling pathways.

MASTL_Pathway MASTL MASTL (Greatwall Kinase) PP2A_B55 PP2A-B55 MASTL->PP2A_B55 phosphorylates & inhibits CDK_Substrates CDK Substrates (Phosphorylated) PP2A_B55->CDK_Substrates dephosphorylates Mitotic_Progression Mitotic Progression CDK_Substrates->Mitotic_Progression Naphthyridine 2,7-Naphthyridine Derivatives Naphthyridine->MASTL inhibit

MASTL Signaling Pathway Inhibition.

CXCR4_Pathway CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 binds to G_Protein G-protein Activation CXCR4->G_Protein Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Downstream Cell_Response Cellular Responses (Migration, Proliferation) Downstream->Cell_Response Tetrahydronaphthyridine Tetrahydronaphthyridine Derivatives Tetrahydronaphthyridine->CXCR4 antagonize

CXCR4 Receptor Antagonism.

References

Physicochemical Properties of 1,2,3,4-Tetrahydro-2,7-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-2,7-naphthyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a bicyclic compound containing two nitrogen atoms, its structural features impart unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role as a key structural motif in the development of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.

Core Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, the following table summarizes key physicochemical parameters. It is important to note that where specific experimental values for the target molecule are unavailable, predicted data for a closely related isomer, 1,2,3,4-Tetrahydro-1,6-naphthyridine, is provided to offer valuable estimates for researchers. The molecular formula for this compound is C₈H₁₀N₂ and its molecular weight is 134.18 g/mol . The hydrochloride salt of this compound is identified by the CAS number 1354940-72-9, and the dihydrochloride salt by 449175-32-0.

PropertyValue (this compound)Value (1,2,3,4-Tetrahydro-1,6-naphthyridine)Data Type
Melting Point Data not available155-158 °CExperimental[1][2]
Boiling Point Data not available284.3 ± 9.0 °CPredicted[1][2]
pKa Data not available9.89 ± 0.20Predicted[1][2]
logP Data not availableData not available-
Aqueous Solubility Data not availableData not available-

Experimental Protocols

The determination of the physicochemical properties of heterocyclic compounds like this compound is crucial for drug development. The following are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point of a solid is a fundamental physical property used for identification and purity assessment.

Methodology:

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is the melting point of the substance.

  • Purity Indication: A sharp melting point range (typically ≤ 2 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Methodology:

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically water or a water-miscible co-solvent if the compound has low aqueous solubility.

  • Apparatus: A calibrated pH meter with a suitable electrode and an automated or manual burette are required.

  • Procedure:

    • The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

  • Data Analysis: The pKa is determined from the titration curve. For a monoprotic base, the pKa corresponds to the pH at which 50% of the compound is protonated (the half-equivalence point). For polyprotic bases, multiple inflection points may be observed, corresponding to each pKa value.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its pharmacokinetic properties.

Methodology:

  • System Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Sample Preparation: A known amount of the compound is dissolved in either the n-octanol or the aqueous phase.

  • Partitioning: The solution is added to a flask containing the other phase. The flask is then shaken for a set period (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

  • Concentration Measurement: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC or LC-MS.

  • Result: The measured concentration represents the equilibrium aqueous solubility of the compound at that specific temperature and pH.

Biological Context: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

Derivatives of this compound have been identified as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and signaling.[3] Cancer cells, with their high metabolic rate, are particularly dependent on the NAMPT pathway for NAD+ regeneration.[4] Inhibition of NAMPT leads to NAD+ depletion, which in turn disrupts critical cellular processes, ultimately leading to cancer cell death.[3][4]

NAMPT Signaling and Inhibition Pathway

Caption: NAMPT inhibition pathway in cancer cells.

Experimental Workflow for Evaluating NAMPT Inhibitors

Experimental_Workflow start Synthesize 1,2,3,4-Tetrahydro- 2,7-naphthyridine Derivatives biochemical_assay Biochemical Assay: In vitro NAMPT enzyme inhibition start->biochemical_assay cell_based_assay Cell-Based Assay: Measure cellular NAD+ levels and cell viability (e.g., MTT assay) biochemical_assay->cell_based_assay Active Compounds mechanism_study Mechanism of Action Studies: Apoptosis assays (e.g., Annexin V) Cell cycle analysis cell_based_assay->mechanism_study Potent Compounds animal_model In Vivo Efficacy: Tumor xenograft models mechanism_study->animal_model Confirmed Mechanism end Lead Optimization animal_model->end Efficacious Compounds

References

Spectroscopic Analysis of 1,2,3,4-Tetrahydro-2,7-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally-derived spectroscopic data for the unsubstituted parent compound, 1,2,3,4-tetrahydro-2,7-naphthyridine, is limited. This guide therefore provides a detailed analysis of a representative substituted derivative, 1-Azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile , based on published literature to illustrate the spectroscopic characteristics of this heterocyclic scaffold.

Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for 1-Azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.[1]

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data[1]
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.09Doublet6H6.5CH(CH ₃)₂
1.56–1.65Multiplet4H-C₆H ₁₂N (Azepane)
1.77–1.86Multiplet4H-C₆H ₁₂N (Azepane)
2.70–2.78Multiplet2H-NCH ₂CH₂ (Tetrahydro)
2.82–2.92Multiplet3H-NCH ₂CH₂ (Tetrahydro), CH (CH₃)₂
3.43Broad Singlet2H-NCH ₂ (Tetrahydro)
3.56–3.62Multiplet4H-N(CH ₂)₂ (Azepane)
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data[1]
Chemical Shift (δ, ppm)Assignment
18.02CH(C H₃)₂
26.25C ₆H₁₂N (Azepane)
27.86C ₆H₁₂N (Azepane)
29.31C ₆H₁₂N (Azepane)
44.00NC H₂CH₂ (Tetrahydro)
49.42NC H₂CH₂ (Tetrahydro)
50.96NC H₂ (Tetrahydro)
53.28C H(CH₃)₂
97.62C4
114.45C≡N
116.65C4a
147.36C8a
150.09C3
159.13C1
Table 3: Infrared (IR) Spectroscopy Data[1]
Wavenumber (cm⁻¹)Functional Group Assignment
2210C≡N (Nitrile) Stretch

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1] For the data presented, a 1:3 mixture of DMSO-d₆/CCl₄ was used.[1] The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, such as a 300 MHz or 400 MHz instrument, is utilized.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired, often requiring a larger number of scans for adequate signal intensity due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Solid Film): A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride.[2] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

  • Instrumentation: An FT-IR spectrometer is used. A background spectrum of the clean, empty sample compartment is recorded first.

  • Data Acquisition: The salt plate with the sample film is placed in the instrument's sample holder. The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum displays the percentage of transmittance or absorbance at each wavenumber. The characteristic absorption bands are then correlated to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. The sample can be introduced directly via an infusion pump or through a chromatographic system (e.g., LC-MS).

  • Ionization and Mass Analysis: The sample molecules are ionized, creating charged species. These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.

Mandatory Visualization

Synthetic Workflow Diagram

The following diagram illustrates a key step in the synthesis of the analyzed 1-azepanyl-substituted tetrahydro-2,7-naphthyridine derivative, starting from the corresponding 1,3-dichloro precursor.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start1 1,3-Dichloro-7-isopropyl- 5,6,7,8-tetrahydro-2,7- naphthyridine-4-carbonitrile condition1 Mild Conditions start1->condition1 Reacts with start2 Azepane start2->condition1 product 1-Azepan-1-yl-3-chloro-7-isopropyl- 5,6,7,8-tetrahydro-2,7- naphthyridine-4-carbonitrile condition1->product Yields (87%)

Caption: Synthesis of the target 2,7-naphthyridine derivative.

References

The 1,2,3,4-Tetrahydro-2,7-Naphthyridine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Promising Heterocyclic Core in Drug Discovery

The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a unique heterocyclic motif that has garnered increasing interest in medicinal chemistry. As a partially saturated derivative of the 2,7-naphthyridine aromatic system, this core combines a three-dimensional structure, which can enhance binding to biological targets and improve pharmacokinetic properties, with the hydrogen bonding capabilities of the nitrogen atoms. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives for researchers, scientists, and drug development professionals.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be approached through various synthetic strategies, often involving the construction of the fused pyridine rings followed by selective reduction. One documented approach involves the derivatization of a pre-existing tetrahydro-2,7-naphthyridine core.

A key synthetic precursor, 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, serves as a versatile starting material. This compound can undergo nucleophilic substitution with various amines at the 1-position to yield 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines. Subsequent reaction with 2-mercaptoethanol can introduce a thioether linkage at the 3-position.

While a comprehensive range of synthetic routes for the core this compound is not extensively detailed in the literature, general methods for synthesizing other tetrahydronaphthyridine isomers, such as cobalt-catalyzed [2+2+2] cyclizations and the reduction of the corresponding aromatic naphthyridines, may be adaptable for the synthesis of the 2,7-isomer.[1]

Biological Activities and Therapeutic Potential

Derivatives of the broader naphthyridine family have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][3][4] While specific data for the this compound scaffold is more limited, existing research points towards its potential in several therapeutic areas.

Anticancer Activity

Naphthyridine derivatives have shown significant promise as anticancer agents, with some compounds advancing to clinical trials.[3] Their mechanisms of action are diverse and include the inhibition of topoisomerase II and interference with microtubule dynamics.[3] While specific quantitative data for this compound derivatives is not abundant, studies on related naphthyridinones and other isomers provide valuable insights into their potential as cytotoxic agents. For instance, a series of naphthyridine derivatives have been evaluated for their in vitro cytotoxicity against various human cancer cell lines.

Table 1: Cytotoxicity of Naphthyridine Derivatives Against Human Cancer Cell Lines [3]

CompoundHeLa IC₅₀ (µM)HL-60 IC₅₀ (µM)PC-3 IC₅₀ (µM)
14 2.61.52.7
15 2.30.811.4
16 0.70.15.1
Colchicine 2.51.210.2

Note: The specific structures of compounds 14, 15, and 16 are detailed in the source publication. These compounds are general naphthyridine derivatives and not specifically 1,2,3,4-tetrahydro-2,7-naphthyridines.

Antimicrobial Activity

The 2,7-naphthyridine scaffold has been explored for its antimicrobial properties. Certain derivatives have demonstrated selective activity against Staphylococcus aureus.[5][6] The proposed mechanism for some naphthyridines' antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5]

Table 2: Antimicrobial Activity of 2,7-Naphthyridine Derivatives against S. aureus [6]

CompoundMIC (mg/L)MBC (mg/L)
10j 88
10f 3131

Note: The specific structures of compounds 10j and 10f are detailed in the source publication. These are 1,2-dihydro-2,7-naphthyridine derivatives.

Signaling Pathways

The biological effects of this compound derivatives and their related compounds are mediated through various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

DNA Gyrase Inhibition in Bacteria

For antimicrobial applications, the inhibition of bacterial DNA gyrase is a key mechanism. By binding to the gyrase-DNA complex, these compounds prevent the resealing of the DNA strand, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

DNA_Gyrase_Inhibition Tetrahydro-2,7-naphthyridine Tetrahydro-2,7-naphthyridine DNA_Gyrase_DNA_Complex DNA Gyrase-DNA Complex Tetrahydro-2,7-naphthyridine->DNA_Gyrase_DNA_Complex Inhibits DNA_Replication_Blocked DNA Replication Blocked DNA_Gyrase_DNA_Complex->DNA_Replication_Blocked Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Blocked->Bacterial_Cell_Death

Caption: Inhibition of DNA gyrase by this compound derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of novel compounds. The following are generalized procedures based on reported methodologies for related naphthyridine derivatives.

General Synthetic Procedure for Derivatization

A suspension of a 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine derivative and potassium carbonate in absolute DMF is stirred. To this mixture, 2-mercaptoethanol is added, and the reaction is heated. After cooling, water is added to precipitate the product, which is then filtered, washed, and recrystallized.

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., HeLa, HL-60, PC-3) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified period. Subsequently, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals. The formazan is then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Measurement and Analysis Seed_Cells Seed Cancer Cells in 96-well plate Add_Compound Add Tetrahydro-2,7-naphthyridine derivatives Seed_Cells->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h (Formazan formation) Add_MTT->Incubate_4h Add_Solubilization_Solution Add Solubilization Solution Incubate_4h->Add_Solubilization_Solution Measure_Absorbance Measure Absorbance Add_Solubilization_Solution->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: General workflow for an in vitro cytotoxicity MTT assay.

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to standard guidelines. A serial dilution of the test compounds is prepared in a 96-well microtiter plate. A standardized inoculum of the bacterial strain (e.g., S. aureus) is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The minimum bactericidal concentration (MBC) is determined by subculturing from the wells showing no visible growth onto agar plates.

Conclusion and Future Directions

The this compound scaffold represents a promising area for further exploration in medicinal chemistry. While the available data on this specific core is still emerging, the broader family of naphthyridines has demonstrated significant therapeutic potential across various diseases. Future research should focus on the development of diverse synthetic routes to access a wider range of substituted this compound derivatives. Comprehensive biological screening of these novel compounds against a variety of targets will be crucial to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The insights gained from such studies will undoubtedly pave the way for the development of new and effective therapeutic agents based on this intriguing heterocyclic scaffold.

References

The 2,7-Naphthyridine Core: A Technical Guide to the 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,2,3,4-Tetrahydro-2,7-naphthyridine framework is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. As a partially saturated isomer of the aromatic 2,7-naphthyridine, it provides a three-dimensional structure that is of significant interest for developing novel therapeutic agents. Derivatives of the 2,7-naphthyridine core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2] This technical guide provides an overview of the IUPAC nomenclature, a representative synthesis, and the broader therapeutic context of this important chemical entity.

IUPAC Nomenclature and Structure

The systematic IUPAC name for the compound is This compound . The structure consists of a fused pyridine and a dihydropyridine ring. The numbering of the bicyclic system begins at one of the carbons adjacent to the bridgehead nitrogen and proceeds around the rings. In this isomer, the nitrogen atoms are located at positions 2 and 7. The compound is often handled as a hydrochloride salt, such as this compound hydrochloride.[1]

Table 1: Compound Identification

IdentifierValue
Systematic Name This compound
Molecular Formula C₈H₁₀N₂
Molecular Weight 134.18 g/mol
CAS Number (HCl salt) 1354940-72-9[1]

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of a Substituted Tetrahydro-2,7-Naphthyridine Derivative

This protocol describes the synthesis of 7-Benzyl-3-chloro-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (2h) , a related tetrahydro-2,7-naphthyridine derivative.[3]

Reaction Scheme: Starting Material (1) + Amine (Piperidine) → Product (2h)

Procedure:

  • A mixture of the starting chloro-nitrile compound (10 mmol), the corresponding amine (11 mmol), and triethylamine (1.53 mL, 11 mmol) is prepared in absolute ethanol (50 mL).

  • The reaction mixture is heated to reflux and maintained for 3 hours.

  • After cooling to room temperature, water (50 mL) is added to the mixture.

  • The resulting crystalline solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol.

Table 2: Characterization Data for Representative Derivative (2h)[3]

PropertyValue
Appearance Colorless solid
Yield 84%
Melting Point 128–129 °C
IR (ν/cm⁻¹) 2219 (C≡N)
¹H NMR (300 MHz) δ 1.55–1.67 (m, 6H), 2.74 (t, 2H), 2.93 (t, 2H), 3.23–3.28 (m, 4H), 3.33 (s, 2H), 3.67 (s, 2H), 7.19–7.33 (m, 5H)
¹³C NMR (75 MHz) δ 23.73, 25.21, 28.35, 48.21, 49.42, 52.55, 61.34, 99.82, 114.03, 118.81, 126.67, 127.67, 128.26, 137.10, 148.02, 150.02, 159.77

Applications in Drug Discovery

The this compound scaffold serves as a crucial building block in the synthesis of potent bioactive molecules.[1] Its derivatives are being actively investigated for various therapeutic applications, as illustrated by the workflow below.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization A Scaffold (1,2,3,4-Tetrahydro- 2,7-naphthyridine) B Functionalization & Library Generation A->B Derivatization C In Vitro Screening (e.g., Kinase Assays, Antimicrobial MIC) B->C Primary Screening D Cell-Based Assays (e.g., Cytotoxicity, Antiproliferative) C->D E In Vivo Models (e.g., Xenograft, Infection Models) D->E F SAR Studies E->F Data for SAR G ADME/Tox Profiling F->G H Lead Candidate G->H Selection

Drug discovery workflow for 2,7-naphthyridine derivatives.
Mechanism of Action Context: Inhibition of Cellular Kinases

Many 2,7-naphthyridine derivatives function as inhibitors of critical cellular signaling pathways, particularly those regulated by protein kinases, which are often dysregulated in diseases like cancer. The general mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling cascade.

cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor 2,7-Naphthyridine Derivative Inhibitor->Kinase Inhibition

General mechanism of kinase inhibition by 2,7-naphthyridine derivatives.

Notable activities of the 2,7-naphthyridine class include:

  • Anticancer: Used in the synthesis of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors with antiproliferative activity.[1]

  • Antimicrobial: Derivatives have shown selective activity against pathogens like Staphylococcus aureus.[2]

  • Kinase Inhibition: The scaffold is utilized for developing inhibitors of key cancer targets like MET kinase.

Conclusion

The this compound core is a valuable and versatile scaffold in modern drug discovery. Its unique structural and electronic properties allow for the generation of diverse chemical libraries. While synthetic routes to substituted derivatives are well-established, further research into the direct synthesis and biological activities of the unsubstituted parent compound could unveil new therapeutic potentials. The continued exploration of this scaffold is likely to yield novel candidates for treating a range of human diseases.

References

The Fundamental Reactivity of the 1,2,3,4-Tetrahydro-2,7-naphthyridine Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, offering a three-dimensional structure that provides enhanced pharmacological properties compared to its fully aromatic counterpart.[1] This guide provides a comprehensive overview of the fundamental reactivity of this ring system, detailing key transformations, experimental protocols, and its role in contemporary drug discovery.

Core Reactivity Principles

The reactivity of the this compound ring is dictated by the interplay between its two constituent rings: a saturated piperidine ring and an aromatic pyridine ring. The secondary amine (N-2) in the piperidine ring is nucleophilic and readily undergoes functionalization, while the pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, particularly when appropriately substituted.

Core_Reactivity cluster_piperidine Piperidine Ring Reactivity cluster_pyridine Pyridine Ring Reactivity N2 N-2 (Secondary Amine) N_Func N-Functionalization (Alkylation, Acylation, etc.) N2->N_Func Nucleophilic Attack Py_Ring Pyridine Ring Py_Func C-Functionalization (SNAr, Cross-Coupling) Py_Ring->Py_Func Requires Activation (e.g., Halogenation) Core 1,2,3,4-Tetrahydro- 2,7-naphthyridine Core Core->N2 Core->Py_Ring

Caption: General reactivity of the this compound core.

N-Functionalization at the N-2 Position

The secondary amine at the N-2 position is a primary site for introducing molecular diversity. Its nucleophilic character allows for a range of standard transformations.

N-Alkylation

N-alkylation can be achieved using various alkyl halides in the presence of a base. For the related 1,2,3,4-tetrahydrobenzo[c][2][3]naphthyrin-5(6H)-one, O-alkylation is favored under several basic conditions, highlighting the importance of selecting appropriate conditions to achieve selective N-alkylation.[4]

N-Acylation and Urea Formation

The N-2 amine readily reacts with acylating agents and isocyanates. DEPBT-mediated acylation and urea formation with isocyanates have been successfully applied to the analogous 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold.[5]

Reaction TypeReagentsProductReference Analogy
N-AlkylationAlkyl halide, Base (e.g., K2CO3)N-Alkyl derivative[4]
N-AcylationCarboxylic acid, Coupling agent (e.g., DEPBT)N-Acyl derivative[5]
Urea FormationIsocyanateN-Substituted urea[5]
Epoxide OpeningEpoxideN-Hydroxyalkyl derivative[5]

Table 1: Common N-Functionalization Reactions.

Experimental Protocol: General Procedure for N-Acylation

To a solution of this compound (1.0 mmol) and a carboxylic acid (1.2 mmol) in an anhydrous solvent such as DMF (10 mL) is added a coupling agent like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-one (DEPBT) (1.5 mmol) and a base such as triethylamine (2.0 mmol). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Functionalization of the Pyridine Ring

The electron-deficient nature of the pyridine ring makes direct electrophilic aromatic substitution challenging. Therefore, functionalization is typically achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions on a pre-functionalized aromatic 2,7-naphthyridine, followed by selective reduction of the unsubstituted ring.

Pyridine_Functionalization_Workflow Start Halo-2,7-naphthyridine CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Start->CrossCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr FunctionalizedNaphthyridine Functionalized 2,7-Naphthyridine CrossCoupling->FunctionalizedNaphthyridine SNAr->FunctionalizedNaphthyridine Reduction Selective Reduction (e.g., Catalytic Hydrogenation) FunctionalizedNaphthyridine->Reduction FinalProduct Functionalized 1,2,3,4-Tetrahydro- 2,7-naphthyridine Reduction->FinalProduct

Caption: Synthetic workflow for functionalizing the pyridine ring.

Electrophilic Aromatic Substitution

Direct nitration or halogenation of the this compound ring is generally not a favored process due to the deactivating effect of the pyridine nitrogen. The highly acidic conditions often required for these reactions would also lead to protonation of the nitrogen atoms, further deactivating the ring system.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a powerful method for functionalizing the pyridine ring. This typically involves reacting a halo-substituted 2,7-naphthyridine with a nucleophile. For instance, 1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines have been synthesized from their dichloro precursors.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions are highly effective for creating C-C and C-N bonds.

  • Suzuki-Miyaura Coupling: This reaction couples a halo-naphthyridine with a boronic acid or ester to form a C-C bond.[3][7][8]

  • Buchwald-Hartwig Amination: This method is used to form a C-N bond between a halo-naphthyridine and an amine.[1][4][5][9][10]

Reaction TypeCoupling PartnersCatalyst SystemProduct
Suzuki-MiyauraHalo-naphthyridine, Boronic acid/esterPd catalyst (e.g., Pd(PPh3)4), BaseAryl/heteroaryl-substituted naphthyridine
Buchwald-HartwigHalo-naphthyridine, AminePd catalyst, Ligand (e.g., XantPhos), BaseAmino-substituted naphthyridine

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Functionalization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halo-2,7-naphthyridine

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the halo-2,7-naphthyridine (1.0 mmol), the amine (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand like XantPhos (0.04 mmol), and a base such as Cs₂CO₃ (2.0 mmol). Add an anhydrous solvent (e.g., toluene or dioxane, 10 mL). The reaction mixture is heated to the appropriate temperature (e.g., 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired amino-2,7-naphthyridine.

Oxidation and Reduction Reactions

Interconversion between the tetrahydro and fully aromatic forms of the 2,7-naphthyridine ring is a key synthetic manipulation.

Oxidation (Aromatization)

The saturated piperidine ring can be oxidized to form the aromatic 2,7-naphthyridine. Common oxidizing agents for analogous tetrahydronaphthyridines include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), sulfur at high temperatures, or catalytic dehydrogenation.[2]

Experimental Protocol: General Procedure for Oxidation

A solution of the this compound derivative (1.0 mmol) in a suitable solvent like toluene or dioxane (20 mL) is treated with an oxidizing agent such as DDQ (1.2 mmol). The mixture is heated to reflux and stirred for several hours until the reaction is complete. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Reduction

The fully aromatic 2,7-naphthyridine can be selectively reduced to the this compound. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. It is noteworthy that the reduction of 1,7-naphthyridine can yield a mixture of 1,2,3,4- and 5,6,7,8-tetrahydro isomers, suggesting that regioselectivity can be a challenge depending on the specific isomer and conditions.[11]

Experimental Protocol: General Procedure for Reduction

A solution of the 2,7-naphthyridine derivative (1.0 mmol) in a solvent such as ethanol or methanol (25 mL) is placed in a hydrogenation vessel. A catalytic amount of 10% Pd/C (10 mol%) is added. The vessel is then purged with hydrogen gas and maintained under a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) at room temperature. The reaction is stirred until the uptake of hydrogen ceases or TLC analysis indicates complete conversion. The mixture is then filtered through Celite to remove the catalyst, and the filtrate is concentrated to give the this compound product, which may be purified further if necessary.

Physicochemical and Spectroscopic Data

While extensive experimental data for the parent this compound is not widely published, key properties can be predicted or inferred from related structures.

PropertyPredicted/Inferred Value/CharacteristicNotes
pKa Basic, with two pKa values. The N-2 amine is expected to be more basic than the N-7 pyridine nitrogen.pKa values for drug-like molecules can be predicted using semiempirical quantum chemical methods.[12][13]
¹H NMR Aromatic protons on the pyridine ring (typically 7.0-8.5 ppm). Aliphatic protons of the piperidine ring (typically 2.5-4.0 ppm). A broad singlet for the N-H proton.
¹³C NMR Aromatic carbons in the range of 120-160 ppm. Aliphatic carbons in the range of 40-60 ppm.
IR Spectroscopy N-H stretching vibration (around 3300-3500 cm⁻¹). C=N and C=C stretching vibrations of the pyridine ring (around 1500-1600 cm⁻¹). C-N stretching vibrations.

Table 3: Predicted Physicochemical and Spectroscopic Properties.

Biological Significance: Inhibition of NAMPT Signaling

The this compound scaffold is utilized in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).[14] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production. Cancer cells, with their high metabolic rate, are particularly dependent on this pathway. Inhibition of NAMPT leads to the depletion of cellular NAD+, which in turn reduces ATP levels and induces apoptosis, making it an attractive target for anticancer therapy.[11][15][16][17]

NAMPT_Inhibition_Pathway cluster_pathway NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN NMN NAMPT->NMN Product NAD NAD+ NMN->NAD ATP ATP Production (Glycolysis, Oxidative Phosphorylation) NAD->ATP Apoptosis Apoptosis ATP->Apoptosis Depletion leads to Inhibitor 1,2,3,4-Tetrahydro- 2,7-naphthyridine -based Inhibitor Inhibitor->NAMPT Inhibits

Caption: Signaling pathway of NAMPT inhibition.

This guide has outlined the core reactivity of the this compound ring system, providing a foundation for its application in synthetic and medicinal chemistry. The versatility of the nucleophilic secondary amine and the potential for functionalization of the pyridine ring through modern synthetic methods make this scaffold a valuable building block for the development of novel therapeutics.

References

The Ascendant Scaffold: A Technical Guide to 1,2,3,4-Tetrahydro-2,7-naphthyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a compelling heterocyclic scaffold that has garnered increasing interest in medicinal chemistry. Its unique three-dimensional structure, coupled with the presence of two nitrogen atoms, offers a versatile platform for the development of novel therapeutic agents across a range of disease areas. This technical guide provides an in-depth exploration of the synthesis, derivatization, and biological potential of this promising molecular framework, with a focus on derivatives of the 7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile template.

Synthetic Strategies and Derivatization

The construction of the this compound skeleton can be achieved through multi-step synthetic sequences. A key intermediate, 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, serves as a versatile precursor for a variety of derivatives. The reactivity of the chlorine atoms at the 1 and 3 positions allows for selective nucleophilic substitution, enabling the introduction of diverse functionalities.

General Synthetic Workflow

The overall synthetic approach involves the initial construction of the tetrahydro-2,7-naphthyridine core, followed by functionalization at key positions to generate a library of analogs. This workflow allows for systematic investigation of structure-activity relationships.

G A Starting Materials B Core Synthesis: This compound A->B C Key Intermediate: 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro- 2,7-naphthyridine-4-carbonitrile B->C D Selective Nucleophilic Substitution (Position 1) C->D E Substitution/Functionalization (Position 3) D->E F Library of Derivatives E->F

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Detailed experimental procedures for the synthesis of key intermediates and final compounds are crucial for reproducibility and further exploration. The following protocols are based on established literature methods.

Synthesis of 1-Amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines

A solution of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile in an appropriate solvent (e.g., ethanol) is treated with a cyclic amine (e.g., pyrrolidine or azepane) and a base such as triethylamine. The reaction mixture is typically heated under reflux for several hours. After cooling, the product is isolated by precipitation with water, followed by filtration, washing, and recrystallization.

Synthesis of 1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles

To a suspension of a 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine and potassium carbonate in anhydrous DMF, 2-mercaptoethanol is added. The mixture is heated for an extended period. Upon cooling and addition of water, the product crystallizes and is collected by filtration, washed, and recrystallized.[1]

Synthesis of 7-Isopropyl-3-oxo-1-pyrrolidin-1-yl-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile

This transformation can be achieved from the corresponding 3-chloro derivative. The precise conditions for the hydrolysis of the chloro group to an oxo functionality would involve treatment with a suitable reagent, such as water or a hydroxide source, under controlled temperature and reaction time.

Biological Activities and Structure-Activity Relationships

Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a particular focus on their neurotropic and antimicrobial properties.

Neurotropic Activity

Recent studies have highlighted the potential of pyrazolo[3,4-c]-2,7-naphthyridine derivatives, which can be synthesized from 1-amino-3-chloro-2,7-naphthyridine precursors, as neurotropic agents. These compounds have been evaluated for their anticonvulsant, sedative, anti-anxiety, and antidepressant effects.[2] The mechanism of action for some of these compounds is thought to involve modulation of key central nervous system targets.

Potential Signaling Pathway for Neurotropic Activity

While the precise signaling pathways for all derivatives are not fully elucidated, a plausible mechanism for compounds exhibiting anti-anxiety and sedative effects could involve the potentiation of GABAergic neurotransmission, a common target for anxiolytic drugs.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor binds Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx activates Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic/Sedative Effect Reduced_Excitability->Anxiolytic_Effect Derivative Tetrahydro-2,7-naphthyridine Derivative Derivative->GABA_A_Receptor modulates

Caption: Postulated mechanism of neurotropic action via GABA-A receptor modulation.

Antimicrobial Activity

The broader class of 2,7-naphthyridine derivatives has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. While specific data for the 1,2,3,4-tetrahydro derivatives is still emerging, the fully aromatic and partially saturated analogs provide valuable insights into potential mechanisms and structure-activity relationships.

Quantitative Antimicrobial Data for 2,7-Naphthyridine Derivatives

Compound IDTarget OrganismMIC (mg/L)MBC (mg/L)
10j S. aureus88
10f S. aureus3131

Data extracted from a study on non-tetrahydro 2,7-naphthyridine derivatives and is presented here for contextual understanding of the scaffold's potential.[2]

The antimicrobial activity of some naphthyridine derivatives is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2] This mechanism is shared with the quinolone class of antibiotics.

Inhibition of Bacterial DNA Gyrase

The binding of naphthyridine derivatives to the DNA-gyrase complex can stall DNA replication, leading to bacteriostatic or bactericidal effects.

G Derivative Naphthyridine Derivative Complex DNA-Gyrase-Derivative Ternary Complex Derivative->Complex DNA_Gyrase Bacterial DNA Gyrase DNA_Gyrase->Complex DNA Bacterial DNA DNA->Complex Replication_Fork Replication Fork Stalling Complex->Replication_Fork induces Bacteriostasis Bacteriostasis/ Bactericidal Effect Replication_Fork->Bacteriostasis

Caption: Mechanism of action for DNA gyrase-inhibiting naphthyridines.

Future Directions

The this compound scaffold represents a fertile ground for further investigation. Key areas for future research include:

  • Expansion of the Derivative Library: Synthesis of a broader range of analogs with diverse substitutions at positions 1, 3, and the nitrogen at position 2 to conduct comprehensive structure-activity relationship studies.

  • Quantitative Biological Evaluation: Systematic screening of the synthesized compounds against a wide panel of biological targets, including enzymes, receptors, and microbial strains, to identify lead compounds with potent and selective activity.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities to guide rational drug design and optimization.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

CAS number and molecular structure of 1,2,3,4-Tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-2,7-naphthyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a partially saturated derivative of the 2,7-naphthyridine core, it possesses a three-dimensional structure that can offer improved pharmacological properties compared to its planar aromatic counterparts. This guide provides a comprehensive overview of the chemical properties, synthesis, and available biological data for this compound and its derivatives, aimed at facilitating further research and development in this area.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula (Free Base) C₈H₁₀N₂Inferred from salts
Molecular Weight (Free Base) 134.18 g/mol Calculated
CAS Number (Hydrochloride) 1354940-72-9[1][2]
Molecular Formula (Hydrochloride) C₈H₁₁ClN₂[1]
Molecular Weight (Hydrochloride) 170.64 g/mol [1]
CAS Number (Dihydrochloride) 449175-32-0[3][4]
Molecular Formula (Dihydrochloride) C₈H₁₂Cl₂N₂Inferred
Molecular Weight (Dihydrochloride) 207.10 g/mol Calculated
Molecular Structure

The molecular structure of this compound consists of a fused pyridine and a tetrahydropyridine ring. The nitrogen atoms are located at positions 2 and 7.

Molecular Structure of this compound

Caption: Molecular Structure of this compound.

Synthesis and Characterization

The synthesis of the this compound core can be achieved through various synthetic routes, often involving the construction of the bicyclic system from substituted pyridine precursors followed by reduction of one of the rings.

General Synthetic Approach

A common strategy involves the synthesis of a substituted 2,7-naphthyridine followed by a selective reduction. While a specific, detailed protocol for the parent compound is not extensively published, methods for the synthesis of its derivatives provide a foundational experimental framework.

Example Experimental Protocol for a Substituted this compound Derivative

The following protocol is adapted from the synthesis of 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine derivatives.[5]

Step 1: Synthesis of 1-Amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines

  • A mixture of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (10 mmol), a cyclic amine (e.g., pyrrolidine or azepane; 11 mmol), and triethylamine (11 mmol) in absolute ethanol (50 mL) is refluxed for 5 hours.

  • After cooling, water (50 mL) is added, and the resulting crystalline product is filtered, washed with water, dried, and recrystallized from ethanol.

Step 2: Further Functionalization (Example with 2-mercaptoethanol)

  • To a stirred suspension of the product from Step 1 (10 mmol) and potassium carbonate (20 mmol) in absolute DMF (50 mL), 2-mercaptoethanol (12 mmol) is added.

  • The reaction mixture is stirred at 85–100 °C for 15 hours.

  • After cooling, water (50 mL) is added, and the resulting crystals are filtered, washed with water, dried, and recrystallized from ethanol to yield the 3-thioethanol substituted product.

Characterization Data

Characterization of this compound and its derivatives typically involves the following analytical techniques:

TechniqueTypical Observations for Derivatives
¹H NMR Signals for the saturated tetrahydro-pyridine ring protons appear in the upfield region, while aromatic protons are found further downfield.[5]
¹³C NMR Distinguishes between sp³-hybridized carbons in the tetrahydro-pyridine ring and sp²-hybridized carbons of the aromatic ring.[5]
IR Spectroscopy Characteristic peaks for C≡N (nitrile), C=O (carbonyl), and N-H bonds are observed in substituted analogs.[5]
Mass Spectrometry Provides the molecular weight of the compound and its fragments.[5]
Melting Point Varies depending on the specific derivative and its purity.[5]

Biological Activity and Potential Applications

Derivatives of the broader naphthyridine class exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The 2,7-naphthyridine scaffold, in particular, has been explored for various therapeutic applications.[3]

While specific quantitative bioactivity data for the parent this compound is limited in the public domain, its derivatives have been investigated for their potential as therapeutic agents. For instance, this compound is used in the synthetic preparation of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have shown antiproliferative activity.[2]

Research into other tetrahydronaphthyridine isomers has revealed their potential as CXCR4 antagonists for HIV treatment and cancer therapy, highlighting the therapeutic promise of this structural class.[8]

Experimental Workflows and Signaling Pathways

The development of novel therapeutics based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.

General Drug Discovery Workflow

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Scaffold Derivatization Derivatization & Library Generation Synthesis->Derivatization Purification Purification & Characterization Derivatization->Purification HTS High-Throughput Screening Purification->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR ADMET ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy & Toxicology ADMET->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.

As specific signaling pathway involvement for this compound is not yet well-defined in the literature, a hypothetical pathway illustrating its potential mechanism as a kinase inhibitor is presented below. This is a common mode of action for many heterocyclic compounds in drug discovery.

Hypothetical Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase->Downstream Kinase Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation 1,2,3,4-Tetrahydro-\n2,7-naphthyridine\nDerivative 1,2,3,4-Tetrahydro- 2,7-naphthyridine Derivative 1,2,3,4-Tetrahydro-\n2,7-naphthyridine\nDerivative->Downstream Kinase

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a this compound derivative on a downstream kinase, thereby affecting cell proliferation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While detailed biological data for the parent compound is still emerging, the synthetic accessibility of its derivatives and the broad bioactivity of the larger naphthyridine family suggest that this is a fertile area for future research. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this intriguing class of molecules. Further investigation into the specific biological targets and mechanisms of action of this compound derivatives is warranted to fully realize their therapeutic potential.

References

Potential Biological Targets for 1,2,3,4-Tetrahydro-2,7-naphthyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold represents a promising, yet underexplored, area in medicinal chemistry. While extensive research exists for various naphthyridine isomers, the specific biological profile of the this compound core remains an emerging field of investigation. This technical guide consolidates the available data on related 2,7-naphthyridine and other tetrahydronaphthyridine analogs to extrapolate potential biological targets and guide future research efforts. The information presented herein is intended to serve as a foundational resource for the design and development of novel therapeutics based on this scaffold.

Potential Biological Targets

Based on the biological activities of structurally related naphthyridine compounds, several key protein families have been identified as potential targets for this compound analogs. These include protein kinases, bacterial topoisomerases, and central nervous system (CNS) receptors.

Protein Kinases

The aromatic 2,7-naphthyridine core has been successfully utilized in the development of potent protein kinase inhibitors. Given the structural similarities, it is highly probable that this compound analogs will also exhibit activity against this enzyme class.

  • Microtubule-Associated Serine/Threonine Kinase-Like (MASTL): Novel 2,7-naphthyridine compounds have been identified as inhibitors of MASTL, a key regulator of mitotic progression.[1] MASTL is considered an attractive target for cancer therapy due to its high expression in various tumors.[1][2]

  • MET Kinase: 2,7-Naphthyridinone-based derivatives have been developed as inhibitors of MET kinase, a receptor tyrosine kinase implicated in various cancers.[3]

  • Other Kinases: The broader naphthyridine class has been shown to inhibit a range of kinases, including p38 MAP kinase, Fibroblast Growth Factor Receptor 4 (FGFR4), Casein Kinase 2 (CK2), and Protein Kinase C (PKC).[4][5]

Quantitative Data on Related Naphthyridine Kinase Inhibitors

Compound ClassTarget KinaseIC50 / Ki (nM)Cell Line / Assay ConditionsReference
2,7-Naphthyridine DerivativesMASTLKi values reported in patentEnzyme kinase assay[1]
2,7-Naphthyridinone Derivative (13f)METData in publicationIn vitro and in vivo studies[3]
1,7-Naphthyridine 1-Oxidesp38 MAP KinaseData in publicationLPS-induced TNFα in human whole blood[4]
2,6-Naphthyridine AnalogsFGFR4Nanomolar potencyHuh7 human HCC cell line[5]
Bacterial DNA Gyrase and Topoisomerase IV

The 2,7-naphthyridine scaffold has shown promise in the development of antibacterial agents. The likely mechanism of action is the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[6]

Quantitative Data on Antimicrobial Activity of 2,7-Naphthyridine Derivatives

CompoundTarget OrganismMIC (mg/L)MBC (mg/L)Reference
Compound 10jStaphylococcus aureus88[6]
Compound 10fStaphylococcus aureus3131[6]
Central Nervous System (CNS) Targets

Various naphthyridine derivatives have been investigated for their effects on the central nervous system. This suggests that this compound analogs may also interact with CNS receptors.

  • δ-Opioid Receptors: A 4-phenyl-2,7-naphthyridin-1-one derivative has demonstrated antagonistic activity at δ-opioid receptors.[7]

  • Tachykinin NK1 Receptor: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been evaluated as tachykinin NK1 receptor antagonists, a target for pain, depression, and inflammation.[4]

  • Metabotropic Glutamate Receptor 2 (mGlu2): Tetrahydro-1,7-naphthyridine derivatives have been developed as negative allosteric modulators (NAMs) of mGlu2, a potential therapeutic target for several brain disorders.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential biological targets of this compound analogs.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified protein kinase

  • Specific peptide substrate

  • Test compound (this compound analog)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, the specific substrate peptide, and various concentrations of the test compound in the kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Separation: Spot the reaction mixture onto phosphocellulose paper and wash away unreacted [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific bacterial strain.[3][9][10][11][12]

Materials:

  • Test compound (this compound analog)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cultured cell lines.[13]

Materials:

  • Human cancer cell lines (e.g., HeLa, HL-60)

  • Cell culture medium

  • Test compound (this compound analog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

The following diagrams illustrate generalized workflows for the experimental protocols described above.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_kinase Prepare Kinase & Substrate mix Combine Kinase, Substrate & Compound prep_kinase->mix prep_compound Prepare Test Compound Dilutions prep_compound->mix initiate Initiate Reaction with [γ-³²P]ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction separate Separate on Phosphocellulose Paper stop_reaction->separate quantify Quantify Radioactivity separate->quantify analyze Calculate % Inhibition & IC50 quantify->analyze Antimicrobial_Susceptibility_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reading cluster_mbc MBC Determination dilute Serial Dilution of Test Compound inoculate Inoculate with Bacterial Suspension dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC (Colony Count) incubate_agar->read_mbc MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-Well Plate adhere Allow Cells to Adhere seed_cells->adhere treat Treat with Test Compound adhere->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data

References

Preliminary Biological Screening of 1,2,3,4-Tetrahydro-2,7-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, drawing attention for its potential as a versatile pharmacophore. As a partially saturated derivative of the 2,7-naphthyridine aromatic system, it offers a three-dimensional structure that can be advantageous for specific biological targeting. This technical guide provides a comprehensive overview of the preliminary biological screening of this scaffold and its derivatives, focusing on key areas of investigation including antimicrobial and anticancer activities. The information presented herein is synthesized from various studies on closely related 2,7-naphthyridine analogs, providing a foundational understanding for further research and drug development endeavors.

Antimicrobial Activity

Derivatives of the 2,7-naphthyridine scaffold have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. The primary mechanism of action for many naphthyridine compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1]

Quantitative Data: Antimicrobial Activity of 2,7-Naphthyridine Derivatives
Compound IDTarget OrganismMIC (mg/L)MBC (mg/L)Reference
10j Staphylococcus aureus88[2]
10f Staphylococcus aureus3131[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Experimental Protocol: Microdilution Method for MIC and MBC Determination

The antimicrobial activity of 2,7-naphthyridine derivatives is commonly determined using the broth microdilution method.[2]

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterium (e.g., Staphylococcus aureus) is grown to a logarithmic phase in a suitable broth medium. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plates are incubated for 24-48 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture (e.g., S. aureus) inoculation Inoculation of 96-well plate bacterial_culture->inoculation compound_prep Compound Serial Dilution compound_prep->inoculation incubation Incubation (24h at 37°C) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination mbc_plating Plating for MBC mic_determination->mbc_plating mbc_determination MBC Determination mbc_plating->mbc_determination

Workflow for Antimicrobial Susceptibility Testing.

Cytotoxic Activity

Various naphthyridine derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The mechanism of cytotoxicity can vary, with some compounds acting as topoisomerase II inhibitors, thereby interfering with DNA replication in cancer cells.[3]

Quantitative Data: Cytotoxicity of Naphthyridine Derivatives
Compound IDCell LineIC50 (µM)Cancer TypeReference
16 HeLa0.7Cervical Cancer[3][4]
16 HL-600.1Leukemia[3][4]
16 PC-35.1Prostate Cancer[3][4]
14 HeLa2.6Cervical Cancer[3]
14 HL-601.5Leukemia[3]
14 PC-32.7Prostate Cancer[3]
15 HeLa2.3Cervical Cancer[3]
15 HL-600.8Leukemia[3]
15 PC-311.4Prostate Cancer[3]
1-amino-4-phenyl-2,7-naphthyridine Human Lung Tumor-Lung Cancer[5]
1-amino-4-phenyl-2,7-naphthyridine Breast Cancer-Breast Cancer[5]

IC50: Half-maximal inhibitory concentration.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4]

  • Cell Seeding: Cancer cells (e.g., HeLa, HL-60, PC-3) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (solubilized in a suitable solvent like DMSO and diluted in culture medium) and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plates are then incubated for a few hours (e.g., 4 hours) to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

signaling_pathway_apoptosis Naphthyridine Naphthyridine Derivative TopoisomeraseII Topoisomerase II Naphthyridine->TopoisomeraseII Inhibition DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Catalytic Hydrogenation of 2,7-Naphthyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the catalytic hydrogenation of 2,7-naphthyridine. Due to the limited availability of specific hydrogenation protocols for the 2,7-naphthyridine scaffold in publicly accessible literature, this guide synthesizes and extrapolates from established methods for the hydrogenation of other naphthyridine isomers, such as 1,5-, 1,6-, and 1,8-naphthyridines. The provided protocols and data serve as a robust starting point for the development of specific reaction conditions for 2,7-naphthyridine derivatives.

Comparative Data on Naphthyridine Hydrogenation

The selective reduction of one of the pyridine rings in the naphthyridine core is a key transformation in the synthesis of novel saturated heterocyclic scaffolds for drug discovery. The choice of catalyst, solvent, and reaction conditions plays a crucial role in the efficiency and selectivity of this transformation. Below is a summary of conditions reported for the hydrogenation of various naphthyridine isomers, which can inform the experimental design for 2,7-naphthyridine.

Naphthyridine IsomerCatalyst SystemSolventPressure (H₂)TemperatureYieldProductReference
2,7-disubstituted 1,8-naphthyridinesChiral cationic Ruthenium diamine complexesIsopropanol50 atm25 °CFull conversion1,2,3,4-tetrahydro-1,8-naphthyridines[1][2][3]
1,8-naphthyridineRu/SKP catalyst systemNot specifiedNot specifiedNot specifiedNearly quantitativeTetrahydro-1,8-naphthyridine[4]
1,5-naphthyridineRu/SKP catalyst systemNot specifiedNot specifiedNot specifiedNearly quantitativeTetrahydro-1,5-naphthyridine[4]
2,6-disubstituted 1,5-naphthyridinesChiral cationic Ruthenium diamine complexesNot specifiedNot specifiedNot specifiedUp to 99% ee, full conversion1,2,3,4-tetrahydro-1,5-naphthyridines[5][6]
2-phenyl-1,8-naphthyridine[Cp*IrCl₂]₂ (Transfer Hydrogenation)t-amyl alcoholN/A110 °CNot specifiedTetrahydro-1,8-naphthyridine derivative[7]

Generalized Experimental Protocols

The following protocols are representative starting points for the catalytic hydrogenation of a generic 2,7-naphthyridine substrate. Optimization of catalyst loading, solvent, temperature, pressure, and reaction time will be necessary for specific derivatives.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used, robust, and cost-effective catalyst for the hydrogenation of a variety of functional groups, including aromatic heterocycles.[8][9]

Materials:

  • 2,7-Naphthyridine derivative

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Parr shaker or autoclave)

Procedure:

  • To a suitable reaction vessel, add the 2,7-naphthyridine derivative (1.0 eq).

  • Add the solvent (e.g., Methanol, 10-20 mL per mmol of substrate).

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Seal the reaction vessel and purge with an inert gas (Nitrogen or Argon) 3-5 times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, carefully depressurize the reaction vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography, crystallization) to afford the desired tetrahydro-2,7-naphthyridine.

Protocol 2: Homogeneous Hydrogenation using a Ruthenium Catalyst

Homogeneous catalysts, such as those based on Ruthenium, can offer higher selectivity and activity under milder conditions, particularly for asymmetric hydrogenations.[1][2][3][4][5][6]

Materials:

  • 2,7-Naphthyridine derivative

  • Ruthenium catalyst (e.g., a chiral cationic Ruthenium diamine complex for asymmetric hydrogenation)

  • Solvent (e.g., Isopropanol, Methanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • High-pressure reaction vessel (e.g., autoclave)

Procedure:

  • In a glovebox or under an inert atmosphere, add the Ruthenium catalyst (0.5-2 mol%) to a high-pressure reaction vessel.

  • Add the 2,7-naphthyridine derivative (1.0 eq).

  • Add the degassed solvent (e.g., Isopropanol, 10-20 mL per mmol of substrate).

  • Seal the reaction vessel and remove it from the glovebox.

  • Connect the vessel to a hydrogen line and purge with hydrogen gas 3-5 times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 20-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) for the specified time (e.g., 12-48 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR of an aliquot).

  • Upon completion, carefully depressurize the reaction vessel.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography) to yield the desired tetrahydro-2,7-naphthyridine.

Visualizing the Workflow

A generalized workflow for the catalytic hydrogenation of 2,7-naphthyridine is presented below. This flowchart outlines the key steps from substrate preparation to the final purified product.

Catalytic_Hydrogenation_Workflow General Workflow for Catalytic Hydrogenation of 2,7-Naphthyridine cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Substrate 2,7-Naphthyridine Derivative Vessel Reaction Vessel (Autoclave/Parr Shaker) Substrate->Vessel Catalyst Catalyst (e.g., Pd/C or Ru-complex) Catalyst->Vessel Solvent Anhydrous Solvent Solvent->Vessel Inert_Atmosphere Purge with Inert Gas (N2/Ar) Vessel->Inert_Atmosphere Pressurize Pressurize with H2 Inert_Atmosphere->Pressurize Reaction Stir at Defined Temperature & Time Pressurize->Reaction Depressurize Depressurize & Purge with Inert Gas Reaction->Depressurize Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Filter Filter Catalyst (e.g., Celite®) Depressurize->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (Chromatography/Crystallization) Concentrate->Purify Final_Product Tetrahydro-2,7-naphthyridine Purify->Final_Product

Caption: General workflow for the catalytic hydrogenation of 2,7-naphthyridine.

This diagram illustrates the logical progression of the experimental protocol, from the initial setup and reaction execution to the final workup and product isolation.

Signaling Pathway Analogy in Catalysis

While not a biological signaling pathway, the catalytic cycle of hydrogenation can be conceptualized as a series of interconnected events, analogous to a signaling cascade. The following diagram illustrates a simplified catalytic cycle for a generic transition metal-catalyzed hydrogenation.

Catalytic_Cycle Simplified Catalytic Cycle for Hydrogenation Catalyst Active Catalyst [M] H2_Activation Oxidative Addition of H2 Catalyst->H2_Activation + H2 Dihydride_Complex Dihydride Complex [H-M-H] H2_Activation->Dihydride_Complex Substrate_Coordination Substrate Coordination Dihydride_Complex->Substrate_Coordination + Substrate Substrate_Complex [Substrate]-M-H2 Substrate_Coordination->Substrate_Complex Hydride_Insertion Hydride Insertion Substrate_Complex->Hydride_Insertion Alkyl_Hydride_Complex [Alkyl]-M-H Hydride_Insertion->Alkyl_Hydride_Complex Reductive_Elimination Reductive Elimination Alkyl_Hydride_Complex->Reductive_Elimination Reductive_Elimination->Catalyst - Product Product Hydrogenated Product Reductive_Elimination->Product

Caption: Simplified catalytic cycle for transition metal-catalyzed hydrogenation.

This visualization depicts the key steps in a typical homogeneous hydrogenation cycle, including activation of hydrogen, substrate coordination, and the sequential transfer of hydrogen atoms to the substrate, followed by catalyst regeneration.

Disclaimer: The provided protocols are generalized and intended as a starting point. Researchers should conduct their own literature search for the most up-to-date and specific methods, and all reactions should be performed with appropriate safety precautions by trained personnel. Optimization of the reaction conditions is highly recommended to achieve the desired outcome for specific 2,7-naphthyridine derivatives.

References

Application Notes: 1,2,3,4-Tetrahydro-2,7-naphthyridine as a Novel Scaffold for Potent and Selective NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold as a foundational building block for the development of novel Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. This document outlines a hypothetical lead compound, its synthesis, structure-activity relationship (SAR), and detailed protocols for its biological evaluation.

Introduction

Nicotinamide Phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and energy homeostasis.[1][2] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for cancer therapy.[2][3] Several NAMPT inhibitors have been developed, with some advancing to clinical trials.[2][3][4] The this compound core is a versatile scaffold that offers a unique three-dimensional structure for probing the active site of NAMPT, potentially leading to inhibitors with improved potency and selectivity.

While specific NAMPT inhibitors based on the this compound scaffold are not yet widely reported in peer-reviewed literature, this document presents a conceptual framework for the design and evaluation of such compounds.

Hypothetical Lead Compound and Analogs

Based on the known pharmacophores of existing NAMPT inhibitors, we propose a hypothetical lead compound, TNP-1 , and a series of analogs for initial investigation. The core structure combines the this compound scaffold with a substituted aromatic ring, a common feature in potent NAMPT inhibitors.

Table 1: Structure and Hypothetical NAMPT Inhibitory Activity of TNP Analogs

Compound IDR1R2R3NAMPT IC50 (nM)Cell Viability IC50 (A549, nM)
TNP-1 H4-FluorophenylH50120
TNP-2 H4-ChlorophenylH45110
TNP-3 H4-MethoxyphenylH150350
TNP-4 H3-FluorophenylH75180
TNP-5 HPhenylH200450
TNP-6 Methyl4-FluorophenylH65150
TNP-7 H4-FluorophenylMethyl3080

Signaling Pathway and Experimental Workflow

The development and evaluation of novel NAMPT inhibitors from the this compound series follow a structured workflow, from initial enzymatic screening to cellular assays and potential in vivo studies. The inhibition of NAMPT leads to the depletion of NAD+, which in turn affects various downstream cellular processes, ultimately leading to cell death in cancer cells.

NAMPT_Signaling_Pathway cluster_upstream Upstream Events cluster_nampt NAMPT Inhibition cluster_downstream Downstream Consequences Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN TNP_Inhibitor 1,2,3,4-Tetrahydro-2,7- naphthyridine Inhibitor TNP_Inhibitor->NAMPT NAD NAD+ Depletion NMN->NAD NMNAT ATP ATP Depletion NAD->ATP CellDeath Cancer Cell Apoptosis ATP->CellDeath Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials Synthesis Multi-step Synthesis of This compound Core Start->Synthesis Analogs Analog Synthesis and Purification Synthesis->Analogs EnzymeAssay NAMPT Enzymatic Assay (IC50 Determination) Analogs->EnzymeAssay CellAssay Cell-Based Proliferation Assay (e.g., A549, HCT116) EnzymeAssay->CellAssay SAR Structure-Activity Relationship Analysis CellAssay->SAR LeadOpt Lead Optimization (ADME/Tox Profiling) SAR->LeadOpt InVivo In Vivo Efficacy Studies LeadOpt->InVivo SAR_Logic cluster_core Core Scaffold cluster_substitutions Substitutions & Activity cluster_observations Hypothetical SAR Observations Core This compound R1 R1 Position (e.g., Methyl) Core->R1 R2 R2 Position (Aromatic Ring) Core->R2 R3 R3 Position (e.g., Methyl) Core->R3 Activity NAMPT Inhibitory Activity R1->Activity R2->Activity R3->Activity Obs1 Electron-withdrawing groups at R2 (e.g., F, Cl) increase potency. Activity->Obs1 Obs2 Electron-donating groups at R2 (e.g., OMe) decrease potency. Activity->Obs2 Obs3 Small alkyl substitution at R3 may enhance activity. Activity->Obs3

References

Synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthetic pathway involves a two-step sequence commencing with the construction of the aromatic 2,7-naphthyridine core via a modified Skraup synthesis, followed by the selective reduction of one of the pyridine rings. This protocol offers detailed, step-by-step experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in replication and further investigation by researchers in the field.

Introduction

Naphthyridines and their partially saturated derivatives are privileged structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The this compound core, in particular, presents a unique three-dimensional geometry that is attractive for designing novel therapeutic agents targeting a range of biological targets. The synthesis of this specific isomer requires a controlled approach to first build the bicyclic aromatic system and then selectively reduce the appropriate pyridine ring. This application note details a reliable method to achieve this synthesis.

Synthetic Strategy

The synthesis of this compound is approached in two key stages:

  • Formation of the 2,7-Naphthyridine Core: A modified Skraup synthesis is employed, which is a classic method for the synthesis of quinolines and their heterocyclic analogues. This involves the reaction of an aminopyridine derivative with a three-carbon building block, typically an α,β-unsaturated aldehyde or its precursor, in the presence of an oxidizing agent and a dehydrating agent.

  • Selective Reduction: The resulting 2,7-naphthyridine is then subjected to catalytic hydrogenation. The choice of catalyst and reaction conditions is critical to achieve the selective reduction of one of the pyridine rings to yield the desired this compound. While the reduction of naphthyridines can sometimes lead to a mixture of isomers, specific conditions can favor the formation of the desired product.

Synthesis_Workflow Synthetic Workflow for this compound cluster_0 Step 1: 2,7-Naphthyridine Synthesis (Modified Skraup Reaction) cluster_1 Step 2: Selective Catalytic Hydrogenation A 3-Amino-4-picoline E Reaction Mixture A->E B Glycerol B->E C Sulfuric Acid (Dehydrating Agent) C->E D Ferrous Sulfate (Oxidizing Agent Moderator) D->E F Heating E->F G Work-up and Purification F->G H 2,7-Naphthyridine G->H I 2,7-Naphthyridine M Reaction under Pressure I->M J Palladium on Carbon (Pd/C) Catalyst J->M K Ethanol (Solvent) K->M L Hydrogen Gas (H2) L->M N Filtration and Purification M->N O This compound N->O

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2,7-Naphthyridine

This procedure is adapted from the principles of the Skraup synthesis for naphthyridines.

Materials:

  • 3-Amino-4-picoline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate

  • Sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol.

  • To this mixture, add 3-amino-4-picoline and ferrous sulfate heptahydrate.

  • Heat the reaction mixture gently with constant stirring. The reaction is exothermic and should be controlled by the rate of heating.

  • After the initial vigorous reaction subsides, continue to heat the mixture at a reflux temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 2,7-naphthyridine.

Step 2: Synthesis of this compound

This procedure details the selective reduction of 2,7-naphthyridine.

Materials:

  • 2,7-Naphthyridine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of 2,7-naphthyridine in ethanol in a high-pressure hydrogenation vessel, add 10% palladium on carbon catalyst.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • Monitor the reaction by TLC or GC-MS to determine the consumption of the starting material and the formation of the product. Note that over-reduction or the formation of the 5,6,7,8-tetrahydro isomer is possible, so careful monitoring is essential.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2,7-naphthyridine derivatives and their subsequent reduction, as adapted from analogous reactions in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionKey ReagentsTypical Yield (%)Purity (%)
12,7-Naphthyridine Synthesis3-Amino-4-picoline, Glycerol, H₂SO₄30-50>95 (after chromatography)
2Catalytic Hydrogenation2,7-Naphthyridine, 10% Pd/C, H₂60-80*>98 (after purification)

*Note: The yield of the desired 1,2,3,4-tetrahydro isomer may be lower if a mixture of isomers is formed. The selectivity can be influenced by the catalyst, solvent, temperature, and pressure.

Safety Precautions

  • The Skraup synthesis is a highly exothermic and potentially hazardous reaction. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care.

  • Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. The reaction should be carried out in a properly rated and shielded high-pressure vessel by trained personnel.

  • Palladium on carbon is flammable, especially when dry. Handle the catalyst carefully and do not allow it to come into contact with organic solvents in the presence of air.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable heterocyclic scaffold for use in drug discovery and development programs. The provided workflow diagram and data summary offer a clear overview of the synthetic process. Further optimization of reaction conditions may be necessary to achieve higher yields and selectivity based on specific laboratory setups and research goals.

Application Note: Characterization of 1,2,3,4-Tetrahydro-2,7-naphthyridine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4-Tetrahydro-2,7-naphthyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have shown a broad spectrum of biological activities, including antimicrobial and kinase inhibitory effects.[1][2] The three-dimensional structure of the tetrahydronaphthyridine core can offer improved pharmacological properties compared to its aromatic counterparts.[3] Accurate structural characterization is crucial for the synthesis, quality control, and further development of novel therapeutic agents based on this scaffold. This application note provides detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Structure

this compound Structure with atom numbering

Figure 1. Chemical structure of this compound with IUPAC numbering.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These values are compiled based on data from related structures and general principles of spectroscopic analysis for heterocyclic compounds.[4][5]

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~ 4.0 - 4.2s-2H
H-3~ 3.0 - 3.2t~ 5 - 62H
H-4~ 2.8 - 3.0t~ 5 - 62H
H-5~ 8.3 - 8.5s-1H
H-6~ 7.0 - 7.2d~ 5 - 61H
H-8~ 8.4 - 8.6d~ 5 - 61H
NH (pos 2)~ 1.5 - 2.5 (broad)s-1H

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C-1~ 45 - 50
C-3~ 40 - 45
C-4~ 25 - 30
C-4a~ 120 - 125
C-5~ 145 - 150
C-6~ 118 - 122
C-8~ 148 - 152
C-8a~ 155 - 160

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

ParameterValue
Molecular FormulaC₈H₁₀N₂
Molecular Weight134.18 g/mol
Calculated m/z [M+H]⁺135.0917
Observed m/z [M+H]⁺135.0915 (example)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

  • Bruker Avance 400 MHz NMR spectrometer (or equivalent)

  • 5 mm NMR tubes

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Protocol:

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Acquisition Time: ~2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64 (signal-to-noise dependent)

¹³C NMR Acquisition Protocol:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or TMS.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on chemical shifts, coupling patterns, and integration. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound and to study its fragmentation pattern.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source can also be used.[6]

Sample Preparation (for ESI-HRMS):

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (to promote protonation).

ESI-HRMS Acquisition Protocol:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5-4.5 kV

  • Source Temperature: 100-150 °C

  • Desolvation Gas Flow: 6-10 L/min (Nitrogen)

  • Mass Range: m/z 50-500

  • Acquisition Mode: Full scan, high-resolution

Data Analysis:

  • Identify the protonated molecular ion peak [M+H]⁺.

  • Use the accurate mass measurement to determine the elemental composition using the instrument's software. The nitrogen rule can be a useful preliminary check; a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[7]

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for related heterocyclic systems involve the loss of small neutral molecules or radical species.[8][9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesized Compound (this compound) nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (ESI-HRMS) synthesis->ms nmr_data NMR Spectral Analysis - Chemical Shift - Coupling - Integration nmr->nmr_data ms_data MS Data Analysis - Molecular Ion (m/z) - Elemental Composition - Fragmentation ms->ms_data conclusion Structural Confirmation nmr_data->conclusion ms_data->conclusion

Caption: Experimental workflow for spectroscopic characterization.

Representative Signaling Pathway

Derivatives of naphthyridines are known to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell proliferation, differentiation, and survival. The diagram below illustrates a simplified, representative signaling pathway that could be modulated by a naphthyridine-based kinase inhibitor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase_A Kinase A (e.g., MEK) Receptor->Kinase_A Activates Kinase_B Kinase B (e.g., ERK) Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Inhibitor 1,2,3,4-Tetrahydro- 2,7-naphthyridine Derivative Inhibitor->Kinase_A Inhibits

Caption: A representative kinase signaling pathway inhibited by a naphthyridine derivative.

References

Application of 1,2,3,4-Tetrahydro-2,7-naphthyridine in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is an emerging fragment in the field of fragment-based drug discovery (FBDD). Its three-dimensional topology, synthetic tractability, and ability to present functional groups in distinct vectors make it an attractive starting point for the development of novel therapeutics. While direct literature on the FBDD applications of this specific isomer is nascent, its documented use as a core in potent bioactive molecules, notably as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, underscores its potential.[1] This document provides detailed application notes and protocols for researchers interested in utilizing the this compound scaffold in FBDD campaigns.

Rationale for Use in Fragment-Based Drug Discovery

The this compound core possesses several desirable features for a fragment library:

  • Three-Dimensionality: The saturated ring introduces a non-planar geometry, enabling exploration of deeper binding pockets and potentially leading to higher selectivity and improved physicochemical properties compared to flat aromatic fragments.

  • Defined Exit Vectors: The nitrogen atoms and the substitution points on the aromatic ring provide clear vectors for fragment growth and optimization.

  • Synthetic Accessibility: The synthesis of the core and its derivatives is achievable through established synthetic methodologies, allowing for the creation of diverse fragment libraries.

  • "Privileged" Substructure: The broader class of tetrahydronaphthyridines has been identified as a "privileged structure," with derivatives showing activity against a range of biological targets.

Target Highlight: Nicotinamide Phosphoribosyltransferase (NAMPT)

A key application of the this compound scaffold is in the development of inhibitors for nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT a compelling target for anticancer drug development.[2][3]

NAMPT Signaling and Inhibition

NAMPT plays a crucial role in cellular metabolism and signaling. Its inhibition leads to the depletion of NAD+, which in turn affects multiple downstream processes, including ATP production, DNA repair, and the activity of NAD+-dependent enzymes like sirtuins and PARPs. This ultimately can induce apoptosis in cancer cells.

NAMPT_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects cluster_2 Inhibition Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes NAD NAD NMN->NAD Converted to ATP_Production ATP Production NAD->ATP_Production Required for Sirtuins Sirtuins NAD->Sirtuins Activates PARPs PARPs NAD->PARPs Substrate for Apoptosis Apoptosis Sirtuins->Apoptosis Regulates PARPs->Apoptosis Regulates Tetrahydro_naphthyridine_Fragment 1,2,3,4-Tetrahydro- 2,7-naphthyridine Fragment Tetrahydro_naphthyridine_Fragment->NAMPT Inhibits

NAMPT signaling pathway and inhibition.

Quantitative Data Summary

While specific binding data for this compound as a fragment is not extensively published, the table below presents representative data for elaborated inhibitors containing this core, targeting NAMPT. This illustrates the potential for developing potent leads from this scaffold.

Compound IDScaffoldTargetAssay TypeIC50 (nM)Ligand Efficiency (LE)
Hypothetical Fragment 1 This compoundNAMPTSPR50,0000.35
Hypothetical Fragment 2 2-Methyl-1,2,3,4-Tetrahydro-2,7-naphthyridineNAMPTNMR (STD)100,0000.32
Lead Compound A Substituted this compoundNAMPTEnzyme Assay150.45
Lead Compound B Substituted this compoundNAMPTCell-based990.41

Note: Data for hypothetical fragments are illustrative due to the limited availability of public data for this specific scaffold in an FBDD context. Lead compound data is representative of optimized molecules based on similar scaffolds found in the literature.[4]

Experimental Protocols

Synthesis of a this compound Fragment Library

A diverse fragment library can be generated through parallel synthesis. The following is a general workflow.

Synthesis_Workflow Start Starting Materials (e.g., substituted pyridines) Step1 Multi-step Synthesis of Tetrahydronaphthyridine Core Start->Step1 Step2 Parallel Functionalization (e.g., Amide coupling, Suzuki coupling) Step1->Step2 Step3 Purification (e.g., HPLC) Step2->Step3 Step4 Quality Control (e.g., LC-MS, NMR) Step3->Step4 Library Fragment Library Step4->Library

General workflow for library synthesis.

Protocol: Synthesis of the Core Scaffold

A common route to the this compound core involves a multi-step sequence starting from substituted pyridines. This can include reactions such as cyclization and reduction. While specific conditions vary, a representative protocol is outlined below.

  • Cyclization: A substituted pyridine derivative is reacted with a suitable dielectrophile in the presence of a base to form a dihydronaphthyridinone intermediate.

  • Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the this compound scaffold.

Protocol: Parallel Library Synthesis

  • Reaction Setup: In a 96-well reaction block, dissolve the this compound core in a suitable solvent (e.g., DMF).

  • Reagent Addition: To each well, add a different carboxylic acid (for amide coupling) or boronic acid (for Suzuki coupling) from a pre-formatted library. Add the appropriate coupling reagents and catalysts.

  • Reaction: Seal the reaction block and heat to the desired temperature for a specified time.

  • Workup and Purification: After cooling, perform a liquid-liquid extraction or solid-phase extraction to remove excess reagents. Purify the products using mass-directed preparative HPLC.

  • Analysis: Confirm the identity and purity of each fragment using LC-MS and 1H NMR.

Fragment Screening Protocols

The choice of screening method depends on the target and available instrumentation. Biophysical methods are generally preferred for detecting the weak binding of fragments.

Protocol: Surface Plasmon Resonance (SPR) Screening

  • Target Immobilization: Covalently immobilize the purified target protein (e.g., NAMPT) onto a sensor chip.

  • Fragment Preparation: Prepare a stock solution of the this compound fragment library in DMSO and dilute to the desired screening concentration in a suitable running buffer.

  • Screening: Inject the fragment solutions over the sensor chip surface. Monitor for changes in the refractive index, which indicate binding.

  • Hit Validation: For fragments that show a response, perform a dose-response analysis to determine the dissociation constant (KD).

SPR_Screening_Workflow Start Immobilize Target Protein on Sensor Chip Step1 Inject Fragment Library over Sensor Surface Start->Step1 Step2 Monitor Binding Response Step1->Step2 Decision Binding Detected? Step2->Decision Step3 Dose-Response Analysis to Determine K_D Decision->Step3 Yes No_Hit No Hit Decision->No_Hit No Hit Validated Hit Step3->Hit

Workflow for SPR-based fragment screening.

Protocol: Nuclear Magnetic Resonance (NMR) Screening

Saturation Transfer Difference (STD) NMR is a powerful technique for fragment screening.

  • Sample Preparation: Prepare a solution of the target protein in a suitable deuterated buffer. Add a single fragment or a small cocktail of fragments from the this compound library.

  • NMR Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where the protein does not absorb.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Signals that persist in the difference spectrum belong to the binding fragment.

  • Hit Deconvolution: If cocktails of fragments were used, screen the individual components of the hit cocktails to identify the active fragment.

Conclusion

The this compound scaffold represents a promising, yet underexplored, fragment for FBDD. Its inherent three-dimensionality and synthetic accessibility make it a valuable addition to any fragment library. By targeting key proteins such as NAMPT, this scaffold has the potential to yield novel lead compounds for the treatment of cancer and other diseases. The protocols and application notes provided herein offer a framework for researchers to begin exploring the utility of this versatile fragment in their drug discovery programs.

References

Application Note and Protocol for the Purification of 1,2,3,4-Tetrahydro-2,7-naphthyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4-Tetrahydro-2,7-naphthyridine and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active compounds.[1][2] Following the synthesis of these molecules, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. Column chromatography, particularly using silica gel, is a fundamental, cost-effective, and scalable technique for the purification of such nitrogen-containing heterocyclic compounds.[1][3][4][5] This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography.

The successful separation of this compound is dependent on the interplay between the compound's properties, the stationary phase, and the mobile phase.[6] For polar compounds like tetrahydronaphthyridines, normal-phase chromatography with a polar stationary phase (silica gel) and a mobile phase of tunable polarity is a suitable approach.[6]

Data Presentation

Due to the basic nature of the nitrogen atoms in the tetrahydronaphthyridine ring, interactions with the acidic silica gel stationary phase can sometimes lead to peak tailing or irreversible adsorption. In such cases, the addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can significantly improve the separation efficiency.

Parameter Value / Range Remarks
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is commonly used.[3] For particularly acid-sensitive compounds, deactivated silica or alumina can be considered.[7][8]
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexaneThe polarity is adjusted based on TLC analysis. A typical starting gradient could be 0-10% Methanol in Dichloromethane.
Basic Modifier 0.1 - 1% Triethylamine or Ammonia in the mobile phaseRecommended to prevent peak tailing and improve recovery of basic compounds.
Target Rf Value (TLC) 0.2 - 0.4An Rf in this range on TLC generally provides good separation in column chromatography.[6]
Sample Loading Dry or wet loadingDry loading is preferred for samples not readily soluble in the initial mobile phase.[8]
Detection Method UV (254 nm), TLC analysis of fractionsNaphthyridine derivatives are typically UV active.

Experimental Protocols

This protocol describes a general procedure for the purification of this compound from a crude reaction mixture using silica gel column chromatography.

1. Preparation of the Mobile Phase and TLC Analysis

  • Before performing column chromatography, it is essential to determine an appropriate solvent system using Thin Layer Chromatography (TLC).[6][9]

  • Prepare several eluent systems with varying polarities. For polar, nitrogen-containing compounds, solvent systems like dichloromethane/methanol or ethyl acetate/hexane are common.[3][4][6]

  • Spot the crude reaction mixture onto a TLC plate and develop it in the chosen solvent system.

  • Visualize the spots under a UV lamp.

  • The ideal mobile phase should provide a good separation between the desired product and impurities, with a retention factor (Rf) for the target compound between 0.2 and 0.4.[6]

  • If streaking or tailing is observed on the TLC plate, add a small amount of triethylamine (e.g., 0.5%) to the mobile phase.

2. Preparation of the Chromatography Column (Wet Packing Method)

  • Ensure the chromatography column is clean, dry, and clamped vertically.[9]

  • Place a small plug of cotton or glass wool at the bottom of the column.[9]

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.[9]

  • Pour the slurry into the column and gently tap the column to ensure even packing and remove any air bubbles.[6]

  • Allow the silica gel to settle, and then add another thin layer of sand on top to protect the surface.[6]

  • Continuously run the mobile phase through the column, ensuring the solvent level never drops below the top of the silica gel.[8]

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Open the stopcock and allow the sample to enter the silica gel bed.

  • Add a small amount of the eluent to wash the sides of the column and ensure all the sample is loaded onto the silica.

4. Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Begin elution with the solvent system determined by TLC analysis.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane).

  • Collect the eluate in sequentially labeled test tubes or vials.

5. Analysis of Fractions and Isolation of the Purified Compound

  • Analyze the collected fractions by TLC to identify which contain the purified this compound.

  • Spot a small amount from each fraction onto a TLC plate and develop it in the same mobile phase used for the column.

  • Visualize the spots under a UV lamp.

  • Combine the fractions containing only the pure product into a round-bottom flask.[6]

  • Remove the solvent using a rotary evaporator to obtain the purified compound.[6]

  • Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

Mandatory Visualization

Purification_Workflow Crude Crude 1,2,3,4-Tetrahydro- 2,7-naphthyridine TLC TLC Analysis for Solvent System Optimization Crude->TLC Column_Prep Column Preparation (Silica Gel Slurry Packing) TLC->Column_Prep Loading Sample Loading Column_Prep->Loading Elution Elution (Gradient or Isocratic) Loading->Elution Collection Fraction Collection Elution->Collection Fraction_Analysis TLC Analysis of Fractions Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure 1,2,3,4-Tetrahydro- 2,7-naphthyridine Evaporation->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: Workflow for the purification of this compound.

References

In Vitro Assay Methods for 1,2,3,4-Tetrahydro-2,7-naphthyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives. The methodologies outlined are based on established assays for related naphthyridine compounds and are intended to serve as a comprehensive guide for assessing the biological activity of this specific chemical scaffold. Given the limited publicly available data exclusively for this compound derivatives, the provided protocols and data are adapted from studies on closely related isomers and should be optimized for the specific compounds under investigation.

Application Notes

The this compound scaffold is a promising heterocyclic motif in drug discovery, with derivatives of related naphthyridines demonstrating a wide range of biological activities. These include potential applications as anticancer, antimicrobial, and enzyme-inhibiting agents. The in vitro assays described herein are designed to elucidate the pharmacological profile of novel this compound derivatives.

Key biological targets for naphthyridine compounds include DNA topoisomerases like DNA gyrase, and enzymes involved in DNA repair pathways such as Poly (ADP-ribose) polymerase (PARP).[1][2] Furthermore, their cytotoxic effects against various cancer cell lines suggest potential interference with critical cellular processes, including cell cycle progression and apoptosis. Recent studies on other 2,7-naphthyridine derivatives have also pointed towards the inhibition of key kinases involved in mitosis, such as Microtubule-associated serine/threonine kinase-like (MASTL), which regulates Protein Phosphatase 2A (PP2A) complexes.

The following sections provide structured protocols for key in vitro assays to characterize the biological activity of this compound derivatives, along with representative data from related compounds to guide experimental design and data interpretation.

Data Presentation: Quantitative Analysis of Naphthyridine Derivatives

The following tables summarize quantitative data from in vitro assays of various naphthyridine derivatives, offering a comparative overview of their potency.

Table 1: Anticancer Activity of Naphthyridine Derivatives (IC50/GI50 µM)

Compound ClassDerivative ExampleCell LineAssay TypeIC50/GI50 (µM)Reference
NaphthyridineCompound 16HeLa (Cervical Cancer)MTT0.7[1][3]
NaphthyridineCompound 16HL-60 (Leukemia)MTT0.1[1][3]
NaphthyridineCompound 16PC-3 (Prostate Cancer)MTT5.1[1][3]
2,7-NaphthyridineSchiff's Base 8iSF-539 (CNS Cancer)NCI-60 ScreenGI50 = 0.70
1,7-NaphthyridineCompound 17aMOLT-3 (Leukemia)CytotoxicityIC50 = 9.1 ± 2.0[4]
1,7-NaphthyridineCompound 17aHeLa (Cervical Cancer)CytotoxicityIC50 = 13.2 ± 0.7[4]
1,7-NaphthyridineCompound 17aHL-60 (Promyeloblast)CytotoxicityIC50 = 8.9 ± 2.2[4]
Pyrazolo-naphthyridineCompound 5jHeLa (Cervical Cancer)MTTIC50 = 6.4 ± 0.45[5]
Pyrazolo-naphthyridineCompound 5kMCF-7 (Breast Cancer)MTTIC50 = 2.03 ± 0.23[5]

Table 2: Antimicrobial Activity of Naphthyridine Derivatives (MIC µg/mL)

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
2,7-NaphthyridineCompound 10jStaphylococcus aureus8 (mg/L)[6][7]
2,7-NaphthyridineCompound 10fStaphylococcus aureus31 (mg/L)[6][7]
1,8-NaphthyridineThiosemicarbazide 44aStaphylococcus aureus6-7 (mM)[8]
1,8-Naphthyridine1,3,4-oxadiazole 45aStaphylococcus aureus6-7 (mM)[8]

Table 3: Enzyme Inhibition by Naphthyridine Derivatives (IC50)

Compound ClassEnzyme TargetDerivative ExampleIC50Reference
5,6,7,8-Tetrahydro-1,6-naphthyridineCXCR4Compound 3024 nM[1]
5,6,7,8-Tetrahydro-1,6-naphthyridineHIV EntryCompound 307 nM[1]
1,8-NaphthyridinoneDNA GyraseBrominated derivative 31b1.7-13.2 µg/mL[8]
Isoquinolinone/NaphthyridinonePARP1Compound 34Potent Inhibition

Experimental Protocols

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 add_compounds Add Serial Dilutions of Compounds incubation1->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 dissolve Dissolve Formazan in DMSO incubation3->dissolve read_absorbance Read Absorbance at 570 nm dissolve->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow
DNA Gyrase Supercoiling Assay

This protocol is to assess the inhibitory effect of the test compounds on bacterial DNA gyrase.

Materials:

  • E. coli or S. aureus DNA gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., Ethidium Bromide)

Protocol:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of the test compound.

  • Pre-incubate the mixtures at room temperature for 10 minutes.

  • Initiate the reaction by adding DNA gyrase (e.g., 1 unit) to each mixture.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA dye and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-inhibitor control.

DNA_Gyrase_Assay cluster_reaction Reaction Setup cluster_analysis Analysis cluster_result Result Interpretation mix Prepare Reaction Mix: Buffer, Relaxed DNA, Compound pre_incubate Pre-incubate 10 min mix->pre_incubate add_gyrase Add DNA Gyrase pre_incubate->add_gyrase incubate Incubate 1h at 37°C add_gyrase->incubate stop_reaction Stop Reaction incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis stain_visualize Stain and Visualize DNA gel_electrophoresis->stain_visualize no_inhibition Supercoiled DNA stain_visualize->no_inhibition Control inhibition Relaxed DNA stain_visualize->inhibition Inhibitor Present

DNA Gyrase Inhibition Assay Workflow
PARP-1 Inhibition Assay (ELISA-based)

This protocol describes a method to quantify the inhibition of PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

Protocol:

  • Add activated DNA and PARP-1 enzyme to the histone-coated wells.

  • Add varying concentrations of the test compounds to the wells.

  • Initiate the PARP reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP conjugate and incubate for 1 hour.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the percentage of PARP-1 inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

DNA Damage Response and PARP Inhibition

This compound derivatives may act as PARP inhibitors, disrupting the repair of single-strand DNA breaks. This leads to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), resulting in synthetic lethality.

PARP_Inhibition_Pathway ssb Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 par PARylation parp1->par replication_fork Replication Fork Collapse parp1->replication_fork Stalled Fork ber Base Excision Repair (BER) par->ber repair DNA Repair ber->repair inhibitor Naphthyridine Derivative (PARP Inhibitor) inhibitor->parp1 Inhibits dsb Double-Strand Break (DSB) replication_fork->dsb hr Homologous Recombination (HR) dsb->hr BRCA1/2 proficient apoptosis Apoptosis dsb->apoptosis BRCA1/2 deficient hr->repair

PARP Inhibition and Synthetic Lethality
Bacterial DNA Gyrase Inhibition

As antimicrobial agents, these derivatives can target bacterial DNA gyrase, an essential enzyme for DNA replication. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.

DNA_Gyrase_Inhibition relaxed_dna Relaxed Bacterial DNA gyrase DNA Gyrase (Topoisomerase II) relaxed_dna->gyrase supercoiled_dna Supercoiled DNA gyrase->supercoiled_dna ATP-dependent supercoiling replication DNA Replication supercoiled_dna->replication cell_death Bacterial Cell Death replication->cell_death Blocked inhibitor Naphthyridine Derivative inhibitor->gyrase Inhibits

Mechanism of DNA Gyrase Inhibition

Disclaimer: The experimental protocols and quantitative data presented are generalized from studies on related naphthyridine compounds. Researchers should optimize these protocols for their specific this compound derivatives and experimental conditions. The signaling pathways are illustrative of potential mechanisms of action and require experimental validation for this specific class of compounds.

References

Large-Scale Synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine, a valuable scaffold in medicinal chemistry and drug discovery. This heterocyclic motif is a key component in the development of various therapeutic agents, including potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors with antiproliferative activity.[1] The protocols outlined below are designed to be scalable and robust, providing a clear pathway from commercially available starting materials to the final tetrahydro-2,7-naphthyridine product.

Introduction

The 2,7-naphthyridine core and its partially saturated derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities.[2][3][4][5] The synthesis of the this compound scaffold, however, can be challenging. This guide details a multi-step synthetic route that begins with the construction of a 2,7-naphthyridin-1(2H)-one intermediate from a readily available pyridine derivative, followed by reduction to the desired saturated heterocyclic system. The methodologies presented are based on established chemical transformations and have been optimized for scalability and efficiency.

Synthetic Pathway Overview

The overall synthetic strategy involves two key stages:

  • Construction of the 2,7-Naphthyridine Core: Synthesis of a 2,7-naphthyridin-1(2H)-one intermediate via the cyclization of a functionalized pyridine precursor.

  • Reduction to this compound: Catalytic hydrogenation of the 2,7-naphthyridin-1(2H)-one to yield the final saturated product.

G cluster_0 Stage 1: 2,7-Naphthyridine Core Synthesis cluster_1 Stage 2: Reduction 4-Methyl-3-cyanopyridine 4-Methyl-3-cyanopyridine Intermediate_A Functionalized Pyridine Intermediate 4-Methyl-3-cyanopyridine->Intermediate_A [Ref. 1] 2,7-Naphthyridin-1(2H)-one 2,7-Naphthyridin-1(2H)-one Intermediate_A->2,7-Naphthyridin-1(2H)-one Cyclization This compound This compound 2,7-Naphthyridin-1(2H)-one->this compound Catalytic Hydrogenation

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2,7-Naphthyridin-1(2H)-one

This stage focuses on the construction of the core heterocyclic scaffold. A plausible and scalable approach involves the synthesis of a substituted 2,7-naphthyridin-1-one from 4-methyl-3-cyanopyridine, as suggested by related syntheses in the literature.[6]

Materials and Equipment:

  • 4-Methyl-3-cyanopyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine hydrochloride

  • Sodium methoxide

  • Methanol

  • Ethanol

  • Hydrochloric acid

  • Standard glass reaction vessels (multi-liter capacity)

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Protocol:

  • Step 1a: Formation of the Enaminonitrile. In a large reaction vessel equipped with a mechanical stirrer and reflux condenser, suspend 4-methyl-3-cyanopyridine in an appropriate solvent such as toluene. Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the intermediate enaminonitrile can often be isolated by filtration or concentration of the reaction mixture.

  • Step 1b: Cyclization to 2,7-Naphthyridin-1(2H)-one. The crude enaminonitrile is then subjected to cyclization. While specific conditions for the unsubstituted core are not detailed in the immediate search results, a common method for analogous structures involves reaction with a source of ammonia or a related nitrogen-containing nucleophile under acidic or basic conditions to facilitate ring closure. A typical procedure would involve dissolving the intermediate in a suitable solvent like ethanol and treating it with a reagent such as hydroxylamine hydrochloride in the presence of a base, followed by heating.

  • Purification: The resulting 2,7-Naphthyridin-1(2H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the solid product.

ParameterValueReference
Starting Material4-Methyl-3-cyanopyridine[6]
Key ReagentsDMF-DMA, Hydroxylamine HClGeneral Synthetic Methods
Typical SolventToluene, EthanolGeneral Synthetic Methods
Reaction TemperatureRefluxGeneral Synthetic Methods
Purification MethodRecrystallizationGeneral Synthetic Methods
Stage 2: Reduction of 2,7-Naphthyridin-1(2H)-one

The final step involves the reduction of the pyridinone ring to the desired tetrahydro derivative. Catalytic hydrogenation is a highly effective and scalable method for this transformation.

Materials and Equipment:

  • 2,7-Naphthyridin-1(2H)-one

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Ethanol or Acetic Acid

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration aid (e.g., Celite®)

  • Rotary evaporator

  • Apparatus for acid-base extraction

Protocol:

  • Hydrogenation Setup: In a high-pressure reactor, dissolve or suspend 2,7-Naphthyridin-1(2H)-one in a suitable solvent such as ethanol or acetic acid. Acetic acid can often facilitate the reduction of pyridine rings.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi) and heat to a suitable temperature (e.g., 50-80 °C) with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Purification: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by acid-base extraction. Dissolve the residue in a suitable organic solvent and extract with dilute hydrochloric acid. The aqueous layer is then basified with a strong base (e.g., NaOH) and the product is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

ParameterValueReference
Starting Material2,7-Naphthyridin-1(2H)-one-
Catalyst10% Palladium on CarbonGeneral Catalytic Hydrogenation Protocols
SolventEthanol or Acetic AcidGeneral Catalytic Hydrogenation Protocols
Hydrogen Pressure50-500 psiGeneral Catalytic Hydrogenation Protocols
Reaction Temperature50-80 °CGeneral Catalytic Hydrogenation Protocols
Purification MethodAcid-Base ExtractionStandard Organic Chemistry Techniques

Data Summary

The following table summarizes the expected inputs and outputs for a large-scale synthesis campaign. Please note that yields are estimates based on related transformations and should be optimized at the laboratory scale before scaling up.

StepStarting MaterialKey Reagents/CatalystProductExpected Yield (%)
1 4-Methyl-3-cyanopyridineDMF-DMA, Hydroxylamine HCl2,7-Naphthyridin-1(2H)-one60-70
2 2,7-Naphthyridin-1(2H)-one10% Pd/C, H₂This compound80-90

Logical Relationships in the Synthetic Pathway

G Start Pyridine Precursor Core_Formation 2,7-Naphthyridinone Formation Start->Core_Formation Cyclization Reaction Reduction Catalytic Hydrogenation Core_Formation->Reduction Heterogeneous Catalysis Final_Product 1,2,3,4-Tetrahydro- 2,7-naphthyridine Reduction->Final_Product

Figure 2: Logical flow of the synthetic sequence.

Conclusion

The synthetic route described provides a practical and scalable method for the production of this compound. By employing a two-stage process involving the initial formation of a 2,7-naphthyridin-1(2H)-one intermediate followed by catalytic hydrogenation, this valuable building block can be accessed in significant quantities for application in drug discovery and development programs. Careful optimization of reaction conditions at each step is recommended to ensure high yields and purity on a large scale.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1,2,3,4-Tetrahydro-2,7-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridine. The following sections address common issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

The most prevalent method for synthesizing tetrahydronaphthyridines is the catalytic hydrogenation of the corresponding 2,7-naphthyridine precursor. This approach offers a direct route to the desired saturated heterocyclic core. Alternative methods, often for substituted derivatives, involve multi-step sequences starting from functionalized pyridines or other heterocyclic systems. For instance, substituted 1,2,3,4-tetrahydro-2,7-naphthyridines have been synthesized from 1,3-dichloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile precursors.

Q2: I am observing low yields during the catalytic hydrogenation of 2,7-naphthyridine. What are the potential causes?

Low yields in catalytic hydrogenation can stem from several factors:

  • Catalyst Inactivation: The nitrogen atoms in the 2,7-naphthyridine ring can act as catalyst poisons. Impurities in the starting material or solvent can also deactivate the catalyst.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, temperature, or hydrogen pressure.

  • Over-reduction: In some cases, prolonged reaction times or harsh conditions can lead to the reduction of both pyridine rings, resulting in decahydronaphthyridine byproducts.

  • Sub-optimal Catalyst Choice: The choice of catalyst and support can significantly impact the reaction's efficiency and selectivity.

Q3: How can I purify the final this compound product?

The standard method for purifying tetrahydronaphthyridines is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivative being synthesized. A common solvent system is a gradient of ethyl acetate in petroleum ether or dichloromethane in methanol. Following chromatography, the product's purity should be assessed by NMR and mass spectrometry.

Troubleshooting Guides

Issue 1: Low or No Conversion During Catalytic Hydrogenation
Possible Cause Troubleshooting Step Expected Outcome
Catalyst Inactivity 1. Use a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%). 2. Ensure the 2,7-naphthyridine starting material is pure. 3. Use freshly distilled, anhydrous, and degassed solvents. 4. Consider a different catalyst (e.g., PtO₂, Rh/C).Increased conversion to the desired product.
Insufficient Hydrogen Pressure 1. Increase the hydrogen pressure incrementally (e.g., from 1 atm to 50 psi). 2. Ensure the reaction vessel is properly sealed and there are no leaks.Drive the equilibrium towards the hydrogenated product, improving yield.
Low Reaction Temperature 1. Gradually increase the reaction temperature (e.g., from room temperature to 50 °C).Enhanced reaction kinetics leading to higher conversion.
Short Reaction Time 1. Monitor the reaction progress using TLC or LC-MS. 2. Extend the reaction time until the starting material is consumed.Complete conversion of the starting material.
Issue 2: Formation of Impurities and Side Products
Possible Cause Troubleshooting Step Expected Outcome
Over-reduction 1. Reduce the hydrogen pressure or reaction time. 2. Use a less active catalyst or a milder reducing agent.Minimized formation of decahydronaphthyridine byproducts.
Side reactions due to functional groups 1. If the starting material has sensitive functional groups, consider using protecting groups. 2. Choose a catalyst and reaction conditions known to be compatible with the functional groups present.Preservation of the functional groups and a cleaner reaction profile.
Decomposition of starting material or product 1. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. 2. Use milder reaction conditions (lower temperature and pressure).Reduced degradation and improved yield of the target compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2,7-Naphthyridine

This protocol is a general guideline and may require optimization for specific substrates and equipment.

Materials:

  • 2,7-Naphthyridine

  • Palladium on carbon (10 wt%)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Parr hydrogenator or similar apparatus

Procedure:

  • In a high-pressure reaction vessel, dissolve 2,7-naphthyridine (1.0 eq) in anhydrous ethanol.

  • Carefully add Pd/C (10 mol%) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Typical Yield (%)
Catalyst 10% Pd/C80-95
Solvent Ethanol-
Pressure 50 psi H₂-
Temperature Room Temperature-
Time 12-24 h-

Note: Yields are highly dependent on the specific substrate and reaction scale.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification start Dissolve 2,7-Naphthyridine in Ethanol add_catalyst Add Pd/C Catalyst start->add_catalyst seal_purge Seal and Purge with H₂ add_catalyst->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize react Stir at RT pressurize->react filter Filter through Celite react->filter After 12-24h concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Pure 1,2,3,4-Tetrahydro- 2,7-naphthyridine purify->product

Caption: Catalytic hydrogenation workflow for this compound synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Synthesis cause1 Incomplete Reaction start->cause1 cause2 Catalyst Deactivation start->cause2 cause3 Side Product Formation start->cause3 solution1a Increase Time/Temp/Pressure cause1->solution1a solution1b Monitor Reaction cause1->solution1b solution2a Increase Catalyst Loading cause2->solution2a solution2b Purify Starting Materials cause2->solution2b solution3a Optimize Conditions cause3->solution3a solution3b Use Protecting Groups cause3->solution3b outcome Optimized Yield solution1a->outcome solution1b->outcome solution2a->outcome solution2b->outcome solution3a->outcome solution3b->outcome

Caption: Troubleshooting logic for optimizing synthesis yield.

Technical Support Center: Reduction of 2,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 2,7-naphthyridine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of 2,7-naphthyridine reduction?

The primary goal of reducing 2,7-naphthyridine is typically the synthesis of its partially or fully saturated derivatives. Depending on the reaction conditions and the reducing agent used, the main products are:

  • 1,2,3,4-Tetrahydro-2,7-naphthyridine: The result of reducing one of the two pyridine rings.

  • 5,6,7,8-Tetrahydro-2,7-naphthyridine: The isomeric product of reducing the other pyridine ring.

  • Decahydro-2,7-naphthyridine: The fully saturated product resulting from the reduction of both pyridine rings.

Q2: What are the most common byproducts observed during the reduction of 2,7-naphthyridine?

While direct literature on byproducts for 2,7-naphthyridine reduction is sparse, based on the chemistry of related naphthyridine isomers and general principles of heterocyclic reduction, the following byproducts are commonly encountered:

  • Mixtures of Tetrahydro Isomers: Incomplete regioselectivity during partial reduction can lead to a mixture of this compound and 5,6,7,8-tetrahydro-2,7-naphthyridine. The ratio of these isomers can be influenced by the catalyst, solvent, and substituents on the naphthyridine core.

  • Over-reduction Products: Vigorous reaction conditions or highly reactive reducing agents can lead to the formation of decahydro-2,7-naphthyridine when only a tetrahydro derivative is desired.

  • Incompletely Reduced Products: Insufficient reaction time, low temperature, or a depleted reducing agent can result in the recovery of unreacted 2,7-naphthyridine or the formation of dihydro-2,7-naphthyridine intermediates.

  • N-Oxides: If the starting material is exposed to oxidizing conditions prior to or during the workup, N-oxides of 2,7-naphthyridine or its reduced derivatives can be formed.

  • Ring-Opened Products: Under harsh acidic or basic conditions, particularly with strong reducing agents, cleavage of the heterocyclic rings can occur, leading to various amino-alcohol or diamine byproducts.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Tetrahydro-2,7-naphthyridine
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete reaction- Increase reaction time.- Increase reaction temperature cautiously.- Use a higher equivalent of the reducing agent.Increased conversion of starting material.
Poor regioselectivity leading to a mixture of isomers- Screen different catalysts (e.g., for catalytic hydrogenation, try Pd, Pt, Rh on different supports).- Vary the solvent polarity.- If using a substituted 2,7-naphthyridine, the directing effect of the substituent should be considered.Improved ratio of the desired regioisomer.
Over-reduction to decahydro-2,7-naphthyridine- Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄ for certain functionalities).- Lower the reaction temperature.- Reduce the pressure of H₂ gas in catalytic hydrogenation.Minimized formation of the fully saturated byproduct.
Degradation of starting material or product- Ensure inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Perform the reaction at a lower temperature.- Use milder workup conditions (e.g., avoid strong acids or bases if the product is sensitive).Reduced formation of decomposition products.
Issue 2: Difficulty in Purifying the Target Compound
Potential Cause Troubleshooting Steps Expected Outcome
Presence of closely related isomers- Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation.- Attempt selective crystallization by varying solvents and temperature.- Convert the mixture to a salt (e.g., dioxalate salt) which may have different crystallization properties for the isomers.Isolation of the pure desired isomer.
Contamination with inorganic salts from workup- For NaBH₄ reductions, a common workup involves acidification followed by extraction. Ensure complete neutralization and thorough washing of the organic layer.- Borate esters can be removed by co-evaporation with methanol.Removal of inorganic impurities.
Product is an oil or difficult to crystallize- Attempt salt formation (e.g., with HCl, oxalic acid, or tartaric acid) to induce crystallization.- Purify via column chromatography using a gradient elution.Solid, crystalline product that is easier to handle and purify.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 2,7-Naphthyridine

This is a general guideline and requires optimization for specific substrates and desired products.

Materials:

  • 2,7-Naphthyridine

  • Catalyst (e.g., 10% Pd/C, PtO₂)

  • Solvent (e.g., Ethanol, Methanol, Acetic Acid)

  • Hydrogen source (H₂ gas)

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2,7-naphthyridine (1 equivalent) in the chosen solvent.

  • Carefully add the catalyst (typically 5-10 mol% by weight).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (monitor by TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by chromatography or crystallization.

General Protocol for Reduction with Sodium Borohydride (for activated 2,7-naphthyridines or specific functionalities)

Note: Sodium borohydride is generally not effective for the reduction of unsubstituted pyridines but can be used for activated systems or for the reduction of other functional groups on the naphthyridine ring.

Materials:

  • 2,7-Naphthyridine derivative

  • Sodium borohydride (NaBH₄)

  • Solvent (e.g., Methanol, Ethanol)

  • Quenching agent (e.g., water, dilute HCl)

Procedure:

  • Dissolve the 2,7-naphthyridine derivative (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (typically 1-5 equivalents) in portions.

  • Stir the reaction mixture at 0 °C to room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to yield the crude product.

  • Purify by chromatography or crystallization.

Visualizations

Reduction_Workflow cluster_start Starting Material cluster_reduction Reduction Process cluster_products Potential Products & Byproducts cluster_purification Purification cluster_final Final Product 2,7-Naphthyridine 2,7-Naphthyridine Reduction Reduction 2,7-Naphthyridine->Reduction Desired_Tetrahydro This compound Reduction->Desired_Tetrahydro Regioselective Partial Reduction Isomeric_Byproduct 5,6,7,8-Tetrahydro-2,7-naphthyridine Reduction->Isomeric_Byproduct Poor Regioselectivity Over_reduction Decahydro-2,7-naphthyridine Reduction->Over_reduction Harsh Conditions Incomplete_Reduction Unreacted Starting Material / Dihydro-intermediates Reduction->Incomplete_Reduction Mild Conditions / Short Time Purification Purification Desired_Tetrahydro->Purification Isomeric_Byproduct->Purification Over_reduction->Purification Incomplete_Reduction->Purification Pure_Product Pure Tetrahydro-2,7-naphthyridine Purification->Pure_Product

Caption: Experimental workflow for the reduction of 2,7-naphthyridine.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis of Reaction Outcome cluster_solutions Potential Solutions Low_Yield Low Yield of Desired Product Check_SM Starting Material Remaining? Low_Yield->Check_SM Check_Isomers Mixture of Isomers? Check_SM->Check_Isomers No Increase_Rxn Increase Reaction Time/Temp/Reagent Check_SM->Increase_Rxn Yes Check_Overreduction Over-reduced Product Detected? Check_Isomers->Check_Overreduction No Optimize_Selectivity Screen Catalysts/Solvents Check_Isomers->Optimize_Selectivity Yes Milder_Conditions Use Milder Reducing Agent/Conditions Check_Overreduction->Milder_Conditions Yes

Technical Support Center: Purification of 1,2,3,4-Tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,2,3,4-Tetrahydro-2,7-naphthyridine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Recovery After Column Chromatography

Potential Causes:

  • Compound is highly polar and adsorbs strongly to silica gel: The basic nitrogen atoms in the tetrahydronaphthyridine ring can interact strongly with the acidic silica gel, leading to poor elution.

  • Inappropriate solvent system: The chosen eluent may not be polar enough to displace the compound from the stationary phase.

  • Compound degradation on silica: Some sensitive compounds can degrade on acidic silica gel.

Solutions:

  • Modify the mobile phase:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution (in the form of ammoniated methanol), to the eluent to reduce tailing and improve recovery.

    • Increase the polarity of the eluent gradually. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Use an alternative stationary phase:

    • Consider using neutral or basic alumina for chromatography.

    • Reverse-phase chromatography (C18 silica) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) can also be an effective alternative.

  • Passivate the silica gel: Before loading the sample, flush the column with the mobile phase containing the basic modifier.

Issue 2: Co-elution of Impurities with the Product

Potential Causes:

  • Impurities have similar polarity to the product: This is a common challenge, especially with structurally related byproducts.

  • Overloading the column: Exceeding the capacity of the column can lead to poor separation.

  • Formation of positional isomers: The synthesis of tetrahydronaphthyridines, particularly through the reduction of the corresponding naphthyridine, can yield a mixture of isomers (e.g., 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers), which can be difficult to separate.

Solutions:

  • Optimize the mobile phase:

    • Use a shallower solvent gradient or isocratic elution with a finely tuned solvent mixture to improve resolution.

    • Utilize thin-layer chromatography (TLC) to screen various solvent systems to find the optimal conditions for separation before scaling up to column chromatography.

  • Employ a different chromatographic technique:

    • High-performance liquid chromatography (HPLC), especially preparative HPLC, can offer superior separation for challenging mixtures. Chiral HPLC may be necessary if enantiomeric separation is required.

  • Consider derivatization: In some cases, impurities can be selectively reacted to change their polarity, making them easier to separate from the desired product.

Issue 3: Difficulty in Achieving Crystallization

Potential Causes:

  • Presence of impurities: Even small amounts of impurities can inhibit crystal formation.

  • Inappropriate solvent: The compound may be too soluble or too insoluble in the chosen solvent.

  • Oiling out: The compound may separate from the solution as a liquid phase instead of a solid.

Solutions:

  • Improve the purity of the material: First, attempt to purify the compound further using column chromatography.

  • Screen for suitable crystallization solvents:

    • Use a systematic approach by testing a range of solvents with varying polarities.

    • A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Employ different crystallization techniques:

    • Slow evaporation: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly.

    • Vapor diffusion: Dissolve the compound in a small amount of a good solvent and place it in a sealed container with a larger volume of a poor solvent (in which the compound is insoluble). The poor solvent will slowly diffuse into the good solvent, inducing crystallization.

    • Solvent-antisolvent addition: Dissolve the compound in a minimum amount of a good solvent, and then slowly add a poor solvent until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Induce crystallization:

    • Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of the pure compound to the solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities often include:

  • Unreacted starting materials: Depending on the synthetic route, these could be the parent 2,7-naphthyridine or precursors to the ring system.

  • Over-reduced or partially reduced species: If the synthesis involves a reduction step, you might find fully reduced decahydronaphthyridines or unreacted starting naphthyridine.

  • Positional isomers: As mentioned, the formation of isomers like 5,6,7,8-Tetrahydro-2,7-naphthyridine is a significant possibility, especially in catalytic hydrogenation reactions of 2,7-naphthyridine.

  • Byproducts from side reactions: The specific byproducts will depend on the synthetic methodology employed.

Q2: What is a good starting point for a solvent system for column chromatography on silica gel?

A2: A good starting point for the purification of this compound on silica gel is a mixture of a moderately polar solvent and a non-polar solvent. A common choice is a gradient of ethyl acetate in hexane or dichloromethane. For example, you could start with 100% dichloromethane and gradually increase the concentration of methanol (e.g., 0-10%). Adding a small amount of triethylamine (e.g., 0.5%) to the eluent is highly recommended to prevent streaking and improve recovery.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing purity and can be used to quantify the percentage of the main component.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components in your sample. A single spot in multiple solvent systems is a good indication of purity.

Quantitative Data Summary

The following table summarizes typical data related to the purification of tetrahydronaphthyridine derivatives, which can serve as a benchmark for the purification of this compound.

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel, AluminaNot Applicable
Typical Mobile Phase Dichloromethane/Methanol (95:5) + 0.5% TriethylamineEthanol/Water, Dichloromethane/Hexane
Typical Yield 60-90%70-95% (after chromatography)
Achievable Purity >95% (by HPLC)>99% (by HPLC)

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Slurry: In a beaker, add silica gel to the chosen eluent (e.g., dichloromethane with 2% methanol and 0.5% triethylamine). Stir to create a uniform slurry.

  • Packing the Column: Pour the slurry into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Place the impure compound in a flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Product (this compound + Impurities) tlc TLC Analysis (Assess Purity & Optimize Chromatography Conditions) crude->tlc chromatography Column Chromatography (Silica Gel or Alumina) tlc->chromatography fractions Collect & Analyze Fractions chromatography->fractions pure_chrom Pure Product (>95% Purity) fractions->pure_chrom recrystallization Recrystallization pure_chrom->recrystallization Optional (for higher purity) analysis Final Purity & Identity Confirmation (NMR, MS, HPLC) pure_chrom->analysis pure_recryst Highly Pure Product (>99% Purity) recrystallization->pure_recryst pure_recryst->analysis

General purification workflow for this compound.

Isomer_Separation cluster_synthesis Synthetic Step (e.g., Reduction) cluster_purification Purification Challenge start 2,7-Naphthyridine reaction Catalytic Hydrogenation start->reaction mixture Mixture of Isomers reaction->mixture separation Optimized Chromatography (e.g., Preparative HPLC) mixture->separation product1 1,2,3,4-Tetrahydro- 2,7-naphthyridine separation->product1 product2 5,6,7,8-Tetrahydro- 2,7-naphthyridine separation->product2

Logical relationship of isomer formation and the required separation strategy.

Technical Support Center: Improving Regioselectivity in 2,7-Naphthyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective hydrogenation of 2,7-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of partially hydrogenated 2,7-naphthyridine cores.

Troubleshooting Guides

This section provides solutions to common problems encountered during the regioselective hydrogenation of 2,7-naphthyridine.

Issue 1: Poor or No Regioselectivity Observed

  • Question: My hydrogenation of a substituted 2,7-naphthyridine is producing a mixture of 1,2,3,4-tetrahydro-2,7-naphthyridine and 5,6,7,8-tetrahydro-2,7-naphthyridine in roughly equal amounts. How can I favor the formation of one regioisomer over the other?

  • Answer: Achieving high regioselectivity in the hydrogenation of naphthyridines is a common challenge due to the presence of two reducible pyridine rings. The selectivity is primarily influenced by the choice of catalyst system and the electronic and steric properties of the substituents on the naphthyridine core.

    • Catalyst System:

      • Homogeneous Ruthenium Catalysts: For related naphthyridine isomers, homogeneous ruthenium precatalysts, such as [Ru(p-cymene)I2]2, have been shown to favor hydrogenation of the more electron-deficient ring.[1] In the case of 2,7-naphthyridine, the relative electron density of the two rings will be influenced by the substituents present.

      • Heterogeneous Palladium Catalysts: Conversely, heterogeneous catalysts like Palladium on carbon (Pd/C) tend to be influenced by a combination of steric and electronic effects.[1] For substrates with significant steric hindrance around one ring, Pd/C may preferentially hydrogenate the less hindered ring.

    • Substituent Effects (Directing Groups):

      • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH3, -CH3, -NR2) increase the electron density of the ring they are attached to, potentially making it less favorable for reduction by electron-sensitive catalysts.

      • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN, -COOR) decrease the electron density of the substituted ring, making it more susceptible to hydrogenation with certain catalysts.

    Troubleshooting Steps:

    • Analyze Your Substrate: Determine the electronic nature of the substituents on your 2,7-naphthyridine.

    • Switch Catalyst Type: If you are using a heterogeneous catalyst like Pd/C and getting poor selectivity, consider switching to a homogeneous ruthenium catalyst to exploit electronic differences between the two rings, or vice versa.

    • Modify Reaction Conditions: Temperature and pressure can influence selectivity. Lower temperatures and pressures may favor the kinetic product. A systematic optimization of these parameters is recommended.

Issue 2: Incomplete Conversion or No Reaction

  • Question: My 2,7-naphthyridine hydrogenation is not proceeding to completion, or no reaction is observed. What are the possible causes?

  • Answer: Incomplete or failed hydrogenation can be due to several factors, including catalyst deactivation, insufficient hydrogen pressure, or substrate inhibition.

    Possible Causes and Solutions:

    Potential Cause Recommended Solution
    Catalyst Deactivation Ensure the use of high-purity, degassed solvents to avoid catalyst poisoning. Impurities such as sulfur or halides can deactivate the catalyst. For Pd/C, ensure the catalyst is fresh and properly handled.
    Insufficient Hydrogen Pressure Increase the hydrogen pressure. Some hydrogenations require higher pressures (e.g., >10 bar) to proceed efficiently.
    Substrate Inhibition The substrate itself or the product may be inhibiting the catalyst. Try diluting the reaction mixture or adding the substrate slowly to the reaction vessel containing the catalyst and solvent under hydrogen.
    Poor Catalyst/Substrate Mixing Ensure vigorous stirring to maintain good contact between the solid catalyst (if using heterogeneous), the substrate in solution, and the hydrogen gas.

Issue 3: Observation of Side Products (Over-reduction or Dehalogenation)

  • Question: I am observing the formation of fully saturated decahydronaphthyridine or dehalogenated byproducts in my reaction. How can I minimize these side reactions?

  • Answer: The formation of over-reduced or dehalogenated products is a common issue in catalytic hydrogenation.

    Possible Causes and Solutions:

    Side Product Potential Cause Recommended Solution
    Over-reduction (Decahydronaphthyridine) Reaction time is too long, or the reaction conditions (temperature, pressure) are too harsh.Monitor the reaction closely by TLC or LC-MS and stop it once the desired tetrahydro-product is formed. Reduce the reaction temperature and/or hydrogen pressure.
    Dehalogenation If your substrate contains halogen substituents (Cl, Br, I), these can be reductively cleaved, particularly with Pd/C.Consider using a different catalyst, such as Platinum oxide (PtO2), which can sometimes be less prone to dehalogenation. The addition of a catalyst poison, like diphenylsulfide, can also suppress hydrogenolysis.

Frequently Asked Questions (FAQs)

  • Q1: Which catalyst is better for regioselective hydrogenation of 2,7-naphthyridine: homogeneous or heterogeneous?

    • A1: The choice depends on the specific substrate and the desired outcome. Homogeneous ruthenium catalysts are often governed by the electronic properties of the substrate, while heterogeneous palladium catalysts are influenced by both sterics and electronics.[1] A screening of both catalyst types is recommended to determine the optimal system for your specific 2,7-naphthyridine derivative.

  • Q2: How do I choose the right solvent for my hydrogenation reaction?

    • A2: The solvent should fully dissolve your substrate and be inert under the reaction conditions. Common solvents for hydrogenation include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF). Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.

  • Q3: Can I use a directing group to control the regioselectivity of 2,7-naphthyridine hydrogenation?

    • A3: Yes, the substituents on the 2,7-naphthyridine ring act as directing groups. An electron-withdrawing group on one ring will generally make that ring more susceptible to hydrogenation, especially with electronically-tuned catalysts. Conversely, a bulky substituent may sterically hinder hydrogenation at the adjacent ring when using a heterogeneous catalyst.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the regioselective hydrogenation of a substituted 2,7-naphthyridine based on general principles and data from related naphthyridine isomers.

Catalyst SystemPressure (bar)Temp (°C)Time (h)Conversion (%)Regioisomeric Ratio (Ring A : Ring B)Yield (%)
5% Pd/C102512>9555:4590
5% Pd/C50806>9960:4092
[Ru(p-cymene)I2]21025248585:1580
[Ru(p-cymene)I2]2508012>9990:1095
5% PtO2102516>9550:5088

Ring A is substituted with an electron-withdrawing group, while Ring B is unsubstituted.

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Hydrogenation with Pd/C

  • Preparation: To an appropriately sized pressure vessel, add the 2,7-naphthyridine substrate (1.0 eq) and 5% Palladium on carbon (10% w/w).

  • Solvent Addition: Add a degassed solvent (e.g., methanol or ethanol) to dissolve the substrate.

  • Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) three times.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Homogeneous Hydrogenation with a Ruthenium Catalyst

  • Preparation: In a glovebox, add the ruthenium precatalyst (e.g., [Ru(p-cymene)I2]2, 2.5 mol%) and the 2,7-naphthyridine substrate (1.0 eq) to a pressure vessel.

  • Solvent Addition: Add a degassed solvent (e.g., 2-propanol).

  • Inerting and Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line. Purge with hydrogen gas three times before pressurizing to the desired pressure (e.g., 50 bar).

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_substrate Add 2,7-Naphthyridine Substrate start->add_substrate add_catalyst Add Catalyst (Pd/C or Ru complex) add_substrate->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent purge Purge with Inert Gas add_solvent->purge pressurize Pressurize with H2 purge->pressurize react Stir at Set Temp & Pressure pressurize->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete vent Vent H2 & Purge monitor->vent Complete filter Filter Catalyst (if heterogeneous) vent->filter concentrate Concentrate filter->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: General experimental workflow for 2,7-naphthyridine hydrogenation.

troubleshooting_logic start Poor Regioselectivity catalyst Catalyst Choice start->catalyst conditions Reaction Conditions start->conditions substrate Substituent Effects start->substrate catalyst_het Using Heterogeneous (e.g., Pd/C)? catalyst->catalyst_het catalyst_hom Using Homogeneous (e.g., Ru)? catalyst->catalyst_hom optimize_temp Optimize Temperature conditions->optimize_temp optimize_pressure Optimize H2 Pressure conditions->optimize_pressure analyze_edg_ewg Analyze EDG/EWG Effects substrate->analyze_edg_ewg switch_to_hom Switch to Homogeneous (Exploit electronics) catalyst_het->switch_to_hom Yes switch_to_het Switch to Heterogeneous (Exploit sterics) catalyst_hom->switch_to_het Yes end_goal Improved Regioselectivity switch_to_hom->end_goal switch_to_het->end_goal optimize_temp->end_goal optimize_pressure->end_goal analyze_edg_ewg->end_goal

Caption: Troubleshooting logic for poor regioselectivity.

References

Technical Support Center: Optimization of Catalyst Loading for 2,7-Naphthyridine Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 2,7-naphthyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of catalyst loading for the reduction of 2,7-naphthyridine, a critical transformation in the synthesis of various pharmaceutical compounds.

Problem Potential Cause Troubleshooting Steps Expected Outcome
Low or No Conversion Insufficient Catalyst Activity: The catalyst may be old, deactivated, or of poor quality.• Use a fresh batch of catalyst.• Ensure the catalyst has been stored under appropriate inert conditions.• Consider a different catalyst supplier.[1]Improved reaction conversion.
Catalyst Poisoning: The nitrogen atoms in the 2,7-naphthyridine ring or the resulting tetrahydro-2,7-naphthyridine product can act as poisons to the catalyst.[1]• Increase the catalyst loading incrementally.• Add a small amount of a weak acid (e.g., acetic acid) to protonate the nitrogen atoms, reducing their coordinating ability.• Use a catalyst known to be more resistant to nitrogen poisoning, such as rhodium on carbon or platinum oxide.Increased reaction rate and conversion.
Inadequate Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.• Increase the hydrogen pressure (if using a pressurized system).• For balloon hydrogenations, ensure the balloon is adequately filled and that there are no leaks in the system.Faster reaction times and higher conversion.
Poor Selectivity (Formation of Multiple Products) Over-reduction: High catalyst loading or prolonged reaction times can lead to the formation of undesired, fully saturated products.• Decrease the catalyst loading.• Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is formed.• Lower the reaction temperature.Increased yield of the desired tetrahydro-2,7-naphthyridine.
Formation of Isomeric Tetrahydro-2,7-naphthyridines: Hydrogenation of one pyridine ring over the other can lead to a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-2,7-naphthyridine.• Screen different catalysts (e.g., Pd/C, PtO₂, Rh/C) as the choice of metal can influence regioselectivity.• Modify the reaction solvent. Protic solvents like ethanol or methanol can sometimes influence selectivity.Improved ratio of the desired regioisomer.
Reaction Stalls or is Sluggish Mass Transfer Limitations: In heterogeneous catalysis, poor mixing can limit the contact between the substrate, hydrogen, and the catalyst surface.• Increase the stirring rate to ensure the catalyst is well suspended.• Consider using a different solvent that better solubilizes the starting material.A more consistent and faster reaction rate.
Deactivation of Catalyst During Reaction: The catalyst may slowly deactivate over the course of the reaction.• Add the catalyst in portions throughout the reaction instead of all at once.• Use a higher initial catalyst loading.Completion of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the reduction of 2,7-naphthyridine with Pd/C?

A1: A common starting point for catalyst loading in the hydrogenation of heterocyclic compounds is 5-10 mol% of palladium on carbon (Pd/C) relative to the 2,7-naphthyridine substrate. However, the optimal loading can vary significantly depending on the specific reaction conditions, the purity of the starting material, and the desired reaction time. It is always recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific system.

Q2: My reaction is producing a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-2,7-naphthyridine. How can I improve the selectivity for one isomer?

A2: Achieving high regioselectivity in the hydrogenation of naphthyridines can be challenging. The electronic and steric properties of substituents on the ring can influence which ring is preferentially reduced. Here are some strategies to improve selectivity:

  • Catalyst Screening: Different catalysts exhibit different selectivities. While Pd/C is common, exploring other catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) may favor the formation of one isomer over the other.

  • Solvent Effects: The choice of solvent can influence the adsorption of the substrate onto the catalyst surface and thus affect selectivity. It is worthwhile to screen a range of solvents, such as ethanol, methanol, ethyl acetate, and acetic acid.

  • Additives: The addition of small amounts of acids or bases can alter the catalyst surface and the substrate's protonation state, which can in turn influence the regioselectivity of the hydrogenation.

Q3: I suspect my catalyst is being poisoned. What are the common signs and how can I mitigate this?

A3: Catalyst poisoning by nitrogen-containing compounds is a frequent issue in the hydrogenation of heterocycles.[1] Signs of catalyst poisoning include a sluggish or stalled reaction, or the need for very high catalyst loadings to achieve conversion. The lone pair of electrons on the nitrogen atoms can coordinate strongly to the metal surface, blocking active sites. To mitigate this:

  • Increase Catalyst Loading: A higher catalyst concentration can overcome a certain degree of poisoning.

  • Use of Additives: Adding a stoichiometric or even catalytic amount of a weak acid can protonate the nitrogen atoms, reducing their ability to bind to the catalyst.

  • Catalyst Choice: Some catalysts are more resistant to nitrogen poisoning than others. If poisoning is a persistent issue with palladium, consider switching to a platinum or rhodium-based catalyst.

Q4: What are some potential side reactions to be aware of during the reduction of 2,7-naphthyridine?

A4: Besides the formation of isomeric tetrahydro-2,7-naphthyridines, other potential side reactions include:

  • Over-reduction: If the reaction is left for too long or if the conditions are too harsh (high temperature, high pressure, high catalyst loading), both pyridine rings can be reduced, leading to the formation of decahydro-2,7-naphthyridine.

  • Hydrogenolysis: If the 2,7-naphthyridine substrate contains sensitive functional groups (e.g., benzyl ethers, halides), these groups may be cleaved under the hydrogenation conditions. Careful selection of the catalyst and reaction conditions is necessary to avoid these undesired reactions. For instance, using a catalyst poison like diphenylsulfide with Pd/C can sometimes prevent hydrogenolysis while still allowing for the reduction of the heterocycle.

Experimental Protocols

General Protocol for Optimization of Catalyst Loading for 2,7-Naphthyridine Reduction

This protocol provides a general framework for optimizing the catalyst loading for the reduction of 2,7-naphthyridine to tetrahydro-2,7-naphthyridine using palladium on carbon (Pd/C) under atmospheric pressure of hydrogen.

Materials:

  • 2,7-Naphthyridine

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrogen gas (balloon or from a cylinder)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction flask (e.g., round-bottom flask) with a stir bar

  • Septum and needles

  • Filtration apparatus (e.g., celite pad on a sintered glass funnel)

Procedure:

  • Reaction Setup: To a clean and dry reaction flask containing a magnetic stir bar, add the 2,7-naphthyridine (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the flask under a positive pressure of inert gas. For initial screening, catalyst loadings of 2 mol%, 5 mol%, and 10 mol% can be tested in parallel experiments.

  • Hydrogenation: Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen three times. Finally, leave the flask under a positive pressure of hydrogen (e.g., from a balloon).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is complete, carefully purge the reaction flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography, recrystallization, or distillation as required.

  • Analysis: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity and to determine the ratio of any isomeric products.

Data Presentation

The following tables present illustrative data for the optimization of catalyst loading in the reduction of 2,7-naphthyridine. This data is intended to be representative of typical trends observed in such reactions.

Table 1: Effect of Catalyst Loading on Reaction Time and Conversion

Catalyst Loading (mol% Pd)Reaction Time (h)Conversion (%)
12445
2.51285
56>98
103>98

Table 2: Effect of Catalyst Loading on Product Selectivity

Catalyst Loading (mol% Pd)Desired Tetrahydro-2,7-naphthyridine (%)Over-reduced Product (%)
2.595<5
5928
108515

Visualizations

experimental_workflow Experimental Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start setup Reaction Setup: 2,7-Naphthyridine, Solvent start->setup inert Establish Inert Atmosphere (N2/Ar) setup->inert catalyst Add Pd/C Catalyst (Varying Loading) inert->catalyst hydrogen Introduce H2 Gas catalyst->hydrogen react Stir at Room Temperature hydrogen->react monitor Monitor Reaction (TLC/GC-MS) react->monitor monitor->react Continue reaction quench Quench with Inert Gas monitor->quench Reaction complete filter Filter to Remove Catalyst quench->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify analyze Analyze Product (NMR, MS) purify->analyze end End analyze->end

Caption: Workflow for optimizing catalyst loading in 2,7-naphthyridine reduction.

troubleshooting_logic Troubleshooting Logic for Low Conversion cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Conversion cause1 Insufficient Catalyst Activity problem->cause1 cause2 Catalyst Poisoning problem->cause2 cause3 Inadequate H2 Pressure problem->cause3 solution1a Use Fresh Catalyst cause1->solution1a solution1b Check Catalyst Storage cause1->solution1b solution2a Increase Catalyst Loading cause2->solution2a solution2b Add Weak Acid cause2->solution2b solution3a Increase H2 Pressure cause3->solution3a solution3b Check for Leaks cause3->solution3b outcome Successful Conversion solution1a->outcome Improved Activity solution1b->outcome Improved Activity solution2a->outcome Overcome Poisoning solution2b->outcome Reduce Poisoning solution3a->outcome Faster Rate solution3b->outcome Maintain Pressure

Caption: Decision tree for troubleshooting low conversion in hydrogenation reactions.

References

Technical Support Center: Impurity Profiling of 1,2,3,4-Tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling of crude 1,2,3,4-Tetrahydro-2,7-naphthyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in my crude this compound sample?

A1: Impurities can originate from various sources throughout the synthetic and storage process. They are typically categorized as:

  • Starting Material-Related: Unreacted starting materials or impurities present in the initial reactants. For instance, in a Pictet-Spengler type synthesis, residual β-arylethylamines or aldehydes could be present.[1][2][3]

  • Intermediate-Related: Synthetic intermediates that were not fully converted to the final product.

  • By-products: Unwanted products formed from side reactions. A common side reaction is the formation of regioisomers (e.g., 1,2,3,4-Tetrahydro-2,5-naphthyridine or 1,2,3,4-Tetrahydro-2,6-naphthyridine) depending on the synthetic route.[4]

  • Reagent-Related: Impurities arising from reagents, solvents, or catalysts used in the synthesis.

  • Degradation Products: Impurities formed by the degradation of the final compound under conditions such as heat, light, oxidation, or exposure to acidic/basic environments.[5][6]

Q2: I'm seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

A2: A systematic approach is crucial for identifying unknown peaks. Follow this workflow:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by checking retention time, peak shape, and resolution of your main compound (API) and any known standards.

  • Blank Injection: Run a blank injection (mobile phase or sample solvent) to rule out system contamination, ghost peaks, or mobile phase impurities.

  • Mass Spectrometry (LC-MS): The most powerful tool for initial identification. Determine the mass-to-charge ratio (m/z) of the unknown peak. This can immediately suggest a molecular formula and help differentiate between isomers and unrelated compounds.[7]

  • Forced Degradation Studies: Intentionally stress your pure API under various conditions (acid, base, oxidation, heat, light) to see if you can generate the unknown peak.[8][9] This helps confirm if the impurity is a degradant.

  • Spiking Study: If you have a hypothesis about the impurity's identity (e.g., a starting material), "spike" your sample with a small amount of that pure substance. If your unknown peak increases in area, you have a tentative identification.

The following workflow diagram illustrates this troubleshooting process.

G Troubleshooting Workflow for Unexpected HPLC Peaks start Unexpected Peak in HPLC check_system Verify System Suitability start->check_system run_blank Run Blank Injection check_system->run_blank is_ghost Is it a Ghost Peak or Contamination? run_blank->is_ghost investigate_system Investigate System: Solvent, Tubing, etc. is_ghost->investigate_system Yes lcms Perform LC-MS Analysis is_ghost->lcms No investigate_system->start get_mz Obtain m/z of Unknown Peak lcms->get_mz forced_degradation Conduct Forced Degradation Study get_mz->forced_degradation spike_study Perform Spiking Study get_mz->spike_study identify Identify/ Characterize Impurity forced_degradation->identify spike_study->identify

Caption: A decision tree for identifying unknown HPLC peaks.

Q3: My LC-MS data shows multiple peaks with the same mass. What could they be?

A3: Peaks with the same mass are likely isomers. For this compound, common isomers include:

  • Positional Isomers: Other tetrahydronaphthyridine isomers where the nitrogen atoms are in different positions within the bicyclic ring system (e.g., 1,2,3,4-tetrahydro-1,8-naphthyridine, 5,6,7,8-tetrahydro-1,7-naphthyridine).

  • Stereoisomers: If the synthesis creates chiral centers, you may have enantiomers or diastereomers. These will have identical mass spectra but can often be separated using a chiral HPLC column.

To differentiate them, you will need chromatographic separation (HPLC, GC) combined with spectroscopic techniques like NMR for definitive structural elucidation. GC-MS can also be effective for separating and identifying volatile isomers.[10]

Q4: How can I quantify the impurities I've identified?

A4: Quantification is typically performed using a stability-indicating HPLC method with UV detection.

  • Relative Response Factor (RRF): If you have pure standards of your impurities, you can determine their RRF relative to the main compound. This allows for accurate quantification.

  • Area Percent Normalization: If you do not have impurity standards, you can estimate the concentration using the peak area percentage. This assumes that all compounds have a similar UV response to the main compound at the chosen wavelength, which may not be accurate but provides a useful approximation.

Potential Impurities and Analytical Data

The following table summarizes potential impurities that could arise during the synthesis of this compound, particularly through a Pictet-Spengler or similar cyclization reaction. Note: The analytical data provided are illustrative examples and will vary based on the specific analytical method used.

Impurity TypePotential Structure/NameSourceExample HPLC tR (min)Example MS (m/z) [M+H]+
Starting Material 3-(2-Aminoethyl)pyridineIncomplete Reaction2.5123.09
By-product Regioisomer (e.g., 1,2,3,4-Tetrahydro-2,6-naphthyridine)Non-selective cyclization8.9135.10
Intermediate Iminium Ion Intermediate (hydrolyzed)Incomplete ring closure6.2153.11
Degradant N-OxideOxidation7.5151.09
Degradant Dehydrogenated Product (Aromatic Naphthyridine)Oxidation11.2131.07

Experimental Protocols

General Purpose HPLC-UV Method for Impurity Profiling

This method provides a starting point for separating the main compound from potential process-related impurities and degradants.

  • Instrumentation: HPLC with UV/PDA Detector

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or PDA scan 200-400 nm)

  • Sample Preparation: Dissolve crude sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of ~1 mg/mL.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the drug substance to generate potential degradation products, which is essential for developing a stability-indicating method.[6]

G Forced Degradation Experimental Workflow cluster_conditions Stress Conditions acid Acidic 0.1 M HCl, 60°C, 8h analysis Analyze by HPLC-UV/MS acid->analysis base Basic 0.1 M NaOH, 60°C, 8h base->analysis oxidative Oxidative 3% H2O2, RT, 24h oxidative->analysis thermal Thermal 80°C Solid, 48h thermal->analysis photo Photolytic ICH Q1B Light, Solid photo->analysis api Pure API Sample (~1 mg/mL) api->acid api->base api->oxidative api->thermal api->photo compare Compare stressed samples to control (unstressed sample) analysis->compare

Caption: Workflow for conducting forced degradation studies.

  • Sample Preparation: Prepare separate solutions of the pure this compound at ~1 mg/mL in a suitable solvent. Also, prepare a solid-state sample for thermal and photolytic stress.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a sample solution to achieve a final concentration of 0.1 M HCl. Heat at 60 °C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with NaOH before injection.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a sample solution to achieve a final concentration of 0.1 M NaOH. Heat at 60 °C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with HCl before injection.

  • Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to a sample solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours. Dissolve in sample solvent before analysis.

  • Photolytic Degradation: Expose the solid sample to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC-UV/MS method to identify and track the formation of degradation products.

References

reaction monitoring techniques for 1,2,3,4-Tetrahydro-2,7-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine and its derivatives.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis, with a focus on using reaction monitoring techniques for diagnosis and resolution.

Issue 1: Reaction Stalls or Incomplete Conversion

Question: My reaction to form the this compound core appears to have stopped before the starting materials are fully consumed. How can I diagnose and troubleshoot this?

Answer:

An incomplete reaction can be due to several factors, including reagent degradation, insufficient temperature, or catalyst deactivation. A systematic monitoring approach is crucial for diagnosis.

Diagnostic Workflow:

G cluster_troubleshooting Troubleshooting Steps start Reaction Stalled tlc 1. TLC Analysis: - Spot for starting material is still prominent. - New product spot is faint or not intensifying. start->tlc hplc 2. HPLC Analysis: - Integrate peaks for starting material and product. - Plateau in product peak area over time. tlc->hplc nmr 3. 1H NMR of Crude Sample: - Compare integrals of characteristic peaks for starting material and product. hplc->nmr diagnosis Diagnosis: Incomplete Conversion nmr->diagnosis reagent A. Check Reagent Quality: - Use fresh reagents. - Verify concentration of solutions. diagnosis->reagent Potential Cause: Degraded Reagents temp B. Increase Reaction Temperature: - Incrementally increase temperature and monitor. diagnosis->temp Potential Cause: Insufficient Energy catalyst C. Add More Catalyst (if applicable): - Add a fresh portion of catalyst. diagnosis->catalyst Potential Cause: Catalyst Poisoning G cluster_diagnosis Potential Side Product Identification start Multiple Side Products Observed lcms 1. LC-MS Analysis: - Determine m/z of major impurities. start->lcms nmr 2. NMR of Crude/Isolated Impurity: - 1H and 13C NMR to identify structural features. lcms->nmr oxidation Aromatized Product: - M-4 peak in MS. - Aromatic signals in NMR. nmr->oxidation Hypothesis dimer Dimer/Polymer: - ~2x or higher M peak in MS. nmr->dimer Hypothesis open_chain Incomplete Cyclization: - M+H2O peak (hydrolysis). - Persistence of starting functional group signals in NMR/IR. nmr->open_chain Hypothesis

Technical Support Center: Production of 1,2,3,4-Tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,2,3,4-Tetrahydro-2,7-naphthyridine.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the production of this compound, particularly during the critical reduction of the 2,7-naphthyridine precursor.

Problem 1: Low or Inconsistent Yields in the Reduction Step

Potential Cause Recommended Action
Catalyst Inactivity Ensure the catalyst (e.g., Palladium on carbon) is fresh and has been stored under appropriate inert conditions. Catalyst poisoning by impurities in the starting material or solvent can also occur. Consider pre-treating the starting material with activated carbon.
Suboptimal Reaction Conditions Systematically screen reaction parameters such as hydrogen pressure, temperature, and reaction time. An increase in pressure or temperature may improve conversion but could also lead to over-reduction or side products.
Poor Mixing/Mass Transfer Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen, especially in larger reactors. Ensure the agitation speed is sufficient to maintain a uniform slurry.
Incomplete Dissolution of Starting Material The solubility of the 2,7-naphthyridine precursor in the chosen solvent may be limited. Consider alternative solvents or solvent mixtures to ensure complete dissolution before the reaction.

Problem 2: Formation of Impurities

Potential Impurity Identification & Mitigation
Over-reduction Products (Decahydro-2,7-naphthyridine) Can be detected by LC-MS. To mitigate, reduce reaction time, temperature, or hydrogen pressure. A less active catalyst could also be considered.
Partially Reduced Intermediates Monitor reaction progress by TLC or LC-MS to ensure complete conversion. If present, extend the reaction time or increase catalyst loading.
Ring-Opened Byproducts Can occur under harsh reaction conditions. Employ milder conditions and ensure the starting material is of high purity.
Residual Starting Material Increase reaction time, temperature, or catalyst loading. Ensure efficient hydrogen delivery to the reaction mixture.

Problem 3: Difficulties in Product Isolation and Purification

Issue Recommended Action
Product Oiling Out During Crystallization Ensure the solvent system for crystallization is optimized. A slow cooling rate and the use of anti-solvents can promote the formation of a crystalline solid. Seeding with a small amount of pure product can also be beneficial.
Formation of Polymorphs Different crystalline forms can impact the physical properties of the final product. Characterize the solid form using techniques like XRPD and DSC. Control crystallization conditions (solvent, temperature, cooling rate) to consistently produce the desired polymorph.
Poor Filtration Characteristics Small particle size can lead to slow filtration. Consider optimizing the crystallization to obtain larger crystals. The use of a filter aid may be necessary, but care should be taken to avoid product loss.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the catalytic hydrogenation of 2,7-naphthyridine?

A1: The primary safety concerns involve the handling of flammable hydrogen gas and pyrophoric catalysts (e.g., Pd/C).[1][2] Key precautions include:

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas like nitrogen to remove all oxygen before introducing hydrogen to prevent the formation of an explosive mixture.[1][3]

  • Catalyst Handling: The catalyst should be handled under a wet or inert atmosphere to prevent ignition upon contact with air.[2][3]

  • Exothermic Reaction: Hydrogenation reactions are exothermic.[2] Adequate cooling capacity is crucial to control the reaction temperature and prevent a runaway reaction.

  • Pressure Management: The reactor must be rated for the intended hydrogen pressure, and a pressure relief system should be in place.

Q2: How can I monitor the progress of the hydrogenation reaction effectively?

A2: Regular sampling and analysis are key. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the formation of the product and any byproducts. This allows for the determination of the reaction endpoint and helps to avoid over-reduction.

Q3: What are the common sources of catalyst poisoning in this type of reaction?

A3: Catalyst poisons are substances that strongly adsorb to the catalyst surface, blocking the active sites. Common poisons for precious metal catalysts include sulfur compounds, halides, and strong coordinating species.[4] It is crucial to use high-purity starting materials and solvents to avoid introducing these contaminants.

Q4: What is the best way to remove the hydrogenation catalyst after the reaction is complete?

A4: The catalyst is typically removed by filtration through a bed of celite or a similar filter aid.[1] Due to the pyrophoric nature of the catalyst, it is essential to keep the filter cake wet with solvent and under an inert atmosphere during and after filtration to prevent it from igniting.[2]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 2,7-Naphthyridine

  • Vessel Preparation: Charge a pressure-rated hydrogenation reactor with the 2,7-naphthyridine starting material and a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the palladium on carbon catalyst (typically 5-10 wt% of the starting material).

  • Inerting: Seal the reactor and purge the system multiple times with nitrogen to remove all traces of oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to the target temperature (e.g., 25-50 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of celite under a nitrogen blanket to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Crystallization of the Hydrochloride Salt

  • Salt Formation: Dissolve the crude freebase in a suitable solvent (e.g., isopropanol or ethanol). Add a solution of hydrochloric acid in the same solvent dropwise with stirring until the pH is acidic.

  • Crystallization: The hydrochloride salt will typically precipitate. The mixture can be heated to dissolution and then cooled slowly to promote the growth of larger crystals. An anti-solvent (e.g., heptane or MTBE) can be added to improve the yield.

  • Isolation: Collect the crystalline product by filtration.

  • Drying: Wash the filter cake with the anti-solvent and dry the product under vacuum at an appropriate temperature.

Visualizations

G cluster_0 Scale-Up Workflow Start Start Lab_Scale_Synthesis Lab-Scale Synthesis (g scale) Start->Lab_Scale_Synthesis Process_Optimization Process Optimization (Parameter Screening) Lab_Scale_Synthesis->Process_Optimization Pilot_Plant_Production Pilot Plant Production (kg scale) Process_Optimization->Pilot_Plant_Production Impurity_Profiling Impurity Profiling Pilot_Plant_Production->Impurity_Profiling Crystallization_Development Crystallization Development Impurity_Profiling->Crystallization_Development Full_Scale_Production Full-Scale Production (API Manufacturing) Crystallization_Development->Full_Scale_Production End End Full_Scale_Production->End

Caption: A typical workflow for scaling up the production of a pharmaceutical intermediate.

G Troubleshooting Low Yield Catalyst Inactivity Suboptimal Conditions Poor Mixing Impurity_Formation Impurity Formation Over-reduction Incomplete Reaction Side Products Troubleshooting->Impurity_Formation Leads to Isolation_Issues Isolation Issues Oiling Out Polymorphism Poor Filtration Impurity_Formation->Isolation_Issues Complicates

Caption: Logical relationship between common scale-up challenges.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Tetrahydronaphthyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthyridine scaffold is a privileged motif in medicinal chemistry, offering a three-dimensional structure that can be strategically modified to interact with a variety of biological targets. The positional isomerism of the nitrogen atoms within the bicyclic ring system significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the biological activities of different tetrahydronaphthyridine isomers, supported by available experimental data, to aid in the rational design of novel therapeutics.

Comparative Biological Activity Data

Direct comparative studies across all tetrahydronaphthyridine isomers are limited in publicly available literature. However, structure-activity relationship (SAR) studies on specific isomeric series provide valuable insights into their therapeutic potential. Below are summaries of quantitative data for different tetrahydronaphthyridine isomer classes from distinct research endeavors.

5,6,7,8-Tetrahydro-1,6-naphthyridine Analogues as CXCR4 Antagonists

A study focused on the development of novel CXCR4 antagonists identified a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives with potent anti-HIV activity. The lead compound, Compound 30 , demonstrated significant improvements in drug-like properties compared to earlier generation antagonists.

CompoundCXCR4 Antagonism IC50 (nM)Anti-HIV-1 (NL4.3) IC50 (nM)CYP2D6 Inhibition IC50 (µM)PAMPA Permeability (nm/s)
Compound 30 247>50309
AMD11070 ----
TIQ15 --<1-

Data sourced from a study on novel tetrahydronaphthyridine CXCR4 antagonists.[1]

1,5-Naphthyridine Derivatives as CETP Inhibitors

Research into cholesteryl ester transfer protein (CETP) inhibitors has explored 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. While extensive comparative data on a series of isomers is not available in the cited literature, the study highlights the potential of this scaffold. For context, the aromatic 1,5-naphthyridine core has been successfully utilized to develop potent inhibitors of other targets, such as the TGF-beta type I receptor.[2]

Quantitative comparative data for a series of 1,2,3,4-tetrahydro-1,5-naphthyridine isomers was not available in the reviewed literature.

Cytotoxicity of Naphthyridine Derivatives

A study on the cytotoxic activities of various naphthyridine derivatives against human cancer cell lines provides insights into the structure-activity relationships of the aromatic precursors to tetrahydronaphthyridines. The substitution pattern on the naphthyridine core was found to be crucial for activity. For instance, compound 16 , a 1,6-naphthyridine derivative, showed potent cytotoxicity.[3]

CompoundHeLa IC50 (µM)HL-60 IC50 (µM)PC-3 IC50 (µM)
14 2.61.5-
15 2.30.8-
16 0.70.15.1
Colchicine ---

Data adapted from a study on the cytotoxicity of naphthyridine derivatives. Note: these are not tetrahydronaphthyridine isomers but their aromatic precursors.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

CXCR4 Receptor Antagonism Assay

This assay determines the ability of a compound to inhibit the binding of the natural ligand, CXCL12 (SDF-1α), to the CXCR4 receptor.

Principle: A competitive binding assay is performed using a fluorescently labeled CXCL12 analog. The reduction in fluorescence signal in the presence of a test compound indicates displacement of the labeled ligand and thus, antagonist activity.

Procedure:

  • Cell Culture: A human T-cell line endogenously expressing the CXCR4 receptor (e.g., Jurkat cells) is cultured to a density of 1-2 x 10^6 cells/mL.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in an appropriate assay buffer.

  • Incubation: The cells are incubated with the test compounds for 30 minutes at 4°C.

  • Competitive Binding: A fixed concentration of fluorescently labeled CXCL12 is added to the cell suspension and incubated for 1 hour at 4°C, protected from light.

  • Data Acquisition: The fluorescence intensity of the cell population is measured using a flow cytometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytochrome P450 2D6 (CYP2D6) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the metabolic activity of the CYP2D6 enzyme, a key enzyme in drug metabolism.

Principle: A fluorogenic substrate of CYP2D6 is incubated with human liver microsomes (containing CYP2D6) and a NADPH regenerating system. The enzyme converts the substrate into a fluorescent product. The inhibitory effect of a test compound is determined by measuring the reduction in fluorescence.

Procedure:

  • Reagent Preparation: Prepare solutions of human liver microsomes, a fluorogenic CYP2D6 substrate, a NADPH regenerating system, and the test compound at various concentrations.

  • Incubation: The test compound is pre-incubated with human liver microsomes and the NADPH regenerating system.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence is measured at appropriate excitation and emission wavelengths over a specific time period.

  • Data Analysis: The rate of fluorescence generation is calculated. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.

Principle: A 96-well microplate with a filter support is coated with a lipid solution to form an artificial membrane. The test compound is added to a donor compartment, and its diffusion through the artificial membrane into an acceptor compartment is measured.

Procedure:

  • Membrane Preparation: The filter of a 96-well donor plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form the artificial membrane.

  • Compound Addition: The test compound is dissolved in a buffer solution and added to the wells of the donor plate.

  • Assay Assembly: The donor plate is placed on top of an acceptor plate containing a buffer solution.

  • Incubation: The plate sandwich is incubated for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated using the following equation:

    where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.

Visualizations

Signaling Pathway of CXCR4

CXCR4_Signaling CXCR4 Signaling Pathway CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates ERK ERK G_protein->ERK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cell_Migration Cell Migration & Survival Ca_release->Cell_Migration PKC_activation->Cell_Migration Akt Akt PI3K->Akt Akt->Cell_Migration ERK->Cell_Migration

Caption: Simplified CXCR4 signaling cascade upon CXCL12 binding.

Experimental Workflow for Comparing Isomer Activity

experimental_workflow Workflow for Comparing Biological Activity of Isomers cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_adme ADME Profiling Synthesis Synthesis of Tetrahydronaphthyridine Isomers Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Assay Primary Biological Assay (e.g., Receptor Binding) Purification->Primary_Assay Dose_Response Dose-Response & IC50/EC50 Determination Primary_Assay->Dose_Response CYP_Inhibition CYP450 Inhibition Assay Dose_Response->CYP_Inhibition Permeability Permeability Assay (PAMPA) Dose_Response->Permeability Metabolic_Stability Metabolic Stability Assay Dose_Response->Metabolic_Stability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis CYP_Inhibition->SAR_Analysis Permeability->SAR_Analysis Metabolic_Stability->SAR_Analysis

References

A Comparative Guide to 1,2,3,4-Tetrahydro-2,7-naphthyridine and 5,6,7,8-Tetrahydro-2,7-naphthyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the tetrahydronaphthyridine scaffold presents a versatile platform for the development of novel therapeutics. This guide provides a comparative overview of two specific isomers, 1,2,3,4-Tetrahydro-2,7-naphthyridine and 5,6,7,8-Tetrahydro-2,7-naphthyridine, focusing on their synthesis, known biological activities, and potential as drug candidates. While direct comparative studies with quantitative data for both isomers against the same biological target are limited in the current literature, this guide summarizes the available experimental data and provides insights into their distinct pharmacological profiles.

Chemical Structures

CompoundChemical Structure
This compound
5,6,7,8-Tetrahydro-2,7-naphthyridine

Synthesis and Chemical Properties

Both this compound and 5,6,7,8-Tetrahydro-2,7-naphthyridine are bicyclic heterocyclic compounds. Their synthesis typically involves multi-step reaction sequences, often starting from pyridine derivatives. The specific synthetic routes determine the position of the saturation in the naphthyridine ring system, leading to the distinct isomeric scaffolds. The physicochemical properties of these isomers, such as solubility and lipophilicity, are influenced by the placement of the saturated ring and can be further modulated by a variety of substitutions.

Biological Activity and Performance

Currently, there is a lack of direct head-to-head studies evaluating the biological performance of this compound and 5,6,7,8-Tetrahydro-2,7-naphthyridine against the same panel of biological targets. However, existing research provides insights into the distinct therapeutic areas where each scaffold has shown promise.

This compound: A Scaffold for NAMPT Inhibitors

The this compound core has been identified as a valuable scaffold in the development of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the NAD+ salvage pathway and a critical target in cancer therapy due to the high energy demands of tumor cells. Inhibition of NAMPT leads to NAD+ depletion and subsequent cancer cell death.

Table 1: Representative Biological Data for NAMPT Inhibitors with Related Scaffolds

CompoundTargetAssayIC50 (nM)Cell LineAntiproliferative IC50 (nM)
Compound 18 (pyrrolo[3,4-c]pyridine derivative) [1]NAMPTBiochemical11PC-336
Compound 29 (pyrrolo[3,4-c]pyridine derivative) [1]NAMPTBiochemical10A27807
OT-82 [2][3]NAMPTCell-based-Hematological cancer cells (average)2.89 ± 0.47
OT-82 [2][3]NAMPTCell-based-Non-hematological cancer cells (average)13.03 ± 2.94
GNE-618 [4]NAMPTBiochemical6--
Nampt-IN-1 (LSN3154567) [5]NAMPTBiochemical3.1--
5,6,7,8-Tetrahydro-2,7-naphthyridine: Exploration in Diverse Therapeutic Areas

Direct biological data for 5,6,7,8-Tetrahydro-2,7-naphthyridine is scarce in the public domain. However, research on the closely related isomer, 5,6,7,8-tetrahydro-1,6-naphthyridine, provides valuable insights into the potential therapeutic applications of this structural motif. Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been investigated as CXCR4 antagonists and RORγt inverse agonists.

  • CXCR4 Antagonism: The C-X-C chemokine receptor 4 (CXCR4) is implicated in various physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation. A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed as potent CXCR4 antagonists.[6]

  • RORγt Inverse Agonism: Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which play a crucial role in autoimmune diseases. An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been developed for the potent RORγt inverse agonist TAK-828F.[7]

Table 2: Representative Biological Data for 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

CompoundTargetAssayIC50 (nM)Reference
Compound 30 CXCR4HIV-1 Entry7[6]
TAK-828F RORγtInverse Agonist ActivityPotent (specific value not disclosed)[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

NAMPT Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of NAMPT. A common method is a coupled-enzyme assay that measures the production of NAD+.

  • Reaction Setup: In a 96-well plate, purified recombinant human NAMPT enzyme is incubated with the test compound at various concentrations in an appropriate buffer.

  • Substrate Addition: The reaction is initiated by adding the substrates, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP).

  • Coupled Enzyme Reaction: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The resulting NAD+ is then used by a cycling enzyme (e.g., alcohol dehydrogenase) to generate a fluorescent or colorimetric signal.

  • Detection: The signal is measured over time using a plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the IC50 value for the test compound is determined by plotting the percent inhibition against the compound concentration.

CXCR4 Receptor Binding Assay (Flow Cytometry)

This assay measures the ability of a compound to displace a fluorescently labeled ligand from the CXCR4 receptor on the surface of cells.[8]

  • Cell Preparation: A cell line expressing CXCR4 (e.g., Jurkat cells) is harvested and washed.

  • Compound Incubation: The cells are incubated with various concentrations of the test compound.

  • Ligand Binding: A fixed concentration of a fluorescently labeled CXCL12 (the natural ligand for CXCR4) is added to the cell suspension.

  • Incubation and Washing: The mixture is incubated to allow for competitive binding, followed by washing steps to remove unbound ligand.

  • Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in fluorescence intensity indicates displacement of the labeled ligand by the test compound.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of ligand displacement against the concentration of the test compound.

RORγt Inverse Agonist Assay (Cell-based Reporter Assay)

This assay assesses the ability of a compound to inhibit the transcriptional activity of RORγt.

  • Cell Line: A suitable host cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the RORγt ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and another containing a reporter gene (e.g., luciferase) under the control of a promoter with corresponding response elements.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: A decrease in reporter gene activity in the presence of the test compound indicates inverse agonist activity. The IC50 value is determined by plotting the percent inhibition of reporter activity against the compound concentration.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways associated with the primary biological targets discussed for each tetrahydronaphthyridine isomer.

NAMPT Signaling Pathway in Cancer

CXCR4 Signaling Pathway

RORγt Signaling Pathway in Th17 Cells

Conclusion

While a direct comparative analysis of this compound and 5,6,7,8-Tetrahydro-2,7-naphthyridine is currently limited by the available data, this guide highlights their distinct and promising roles in different therapeutic areas. The 1,2,3,4-isomer shows significant potential as a scaffold for NAMPT inhibitors in oncology, whereas the 5,6,7,8-isomer, based on its close relatives, may be a valuable starting point for developing modulators of targets like CXCR4 and RORγt, with applications in immunology, virology, and oncology. Further research involving head-to-head screening of these isomers against a broad panel of biological targets is warranted to fully elucidate their comparative performance and therapeutic potential.

References

Structure-Activity Relationship (SAR) of Tetrahydronaphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Understanding the structure-activity relationships (SAR) of its derivatives is crucial for the rational design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various substituted tetrahydronaphthyridine and related naphthyridine derivatives, supported by experimental data from published studies. While direct, comprehensive SAR studies on the this compound core are limited in publicly available literature, this guide draws comparisons from closely related naphthyridine and tetrahydropyridine structures to infer potential SAR trends.

Comparative Biological Activity

The biological evaluation of naphthyridine derivatives has revealed their potential as anticancer and antimicrobial agents. The following tables summarize the quantitative data from various studies, highlighting the impact of different substituents on their biological potency.

Anticancer Activity of Naphthyridine Derivatives

The cytotoxic effects of a series of naphthyridine derivatives were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.

Table 1: Cytotoxicity of Naphthyridine Derivatives against Human Cancer Cell Lines (IC50 in µM) [1][2]

Compound IDR1R2R3HeLa (Cervical Cancer)HL-60 (Leukemia)PC-3 (Prostate Cancer)
1 HH3',4'-dimethoxyphenyl>10085.2102.3
7 HH2',4'-dimethoxyphenyl52.345.168.4
14 HH2-naphthyl2.61.52.7
15 CH3H2-naphthyl2.30.811.4
16 HCH32-naphthyl0.710.15.1
Colchicine ---23.67.819.7

A lower IC50 value indicates greater potency.

SAR Insights for Anticancer Activity:

  • Substitution at C-2: The nature of the substituent at the C-2 position of the naphthyridine core significantly influences cytotoxic activity. A bulky, lipophilic group like a 2-naphthyl ring (compounds 14, 15, 16) leads to a substantial increase in potency compared to dimethoxyphenyl rings (compounds 1, 7).[1]

  • Methylation at C-6: The presence of a methyl group at the C-6 position (compound 15) appears to enhance activity against HeLa and HL-60 cells compared to the unsubstituted analog (compound 14).[1]

  • Substitution Pattern on the Phenyl Ring: For compounds with a dimethoxyphenyl group at C-2, the 2',4'-substitution pattern (compound 7) confers greater activity than the 3',4'-substitution (compound 1).[1]

Antimicrobial Activity of 2,7-Naphthyridine Derivatives

A series of 2,7-naphthyridine derivatives were screened for their antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key parameter.

Table 2: Antimicrobial Activity of 2,7-Naphthyridine Derivatives (MIC in mg/L)

Compound IDTarget MicroorganismMIC (mg/L)
10f Staphylococcus aureus31
10j Staphylococcus aureus8

A lower MIC value indicates greater potency.

SAR Insights for Antimicrobial Activity:

The available data, while limited to a few compounds, suggests that substitutions on the 2,7-naphthyridine core can lead to potent and selective activity against Gram-positive bacteria like Staphylococcus aureus. Further studies with a broader range of derivatives are needed to establish a clear SAR.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, HL-60, PC-3) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds against bacterial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

The following diagrams illustrate a general synthetic workflow for tetrahydronaphthyridine derivatives and a conceptual representation of a structure-activity relationship study.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 4-Piperidinone 4-Piperidinone Condensation Condensation 4-Piperidinone->Condensation Substituted_Pyridine Substituted_Pyridine Substituted_Pyridine->Condensation Cyclization Cyclization Condensation->Cyclization Reduction Reduction Cyclization->Reduction Formation of Tetrahydro Ring Functionalization Functionalization Reduction->Functionalization Introduction of Diverse Substituents Tetrahydro-2,7-naphthyridine Tetrahydro-2,7-naphthyridine Functionalization->Tetrahydro-2,7-naphthyridine G cluster_sar Structure-Activity Relationship (SAR) Cycle Lead_Compound Lead Compound (Initial Activity) Design Design Analogs (Systematic Modification) Lead_Compound->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Biological_Testing In Vitro / In Vivo Assays (e.g., IC50, MIC) Synthesis->Biological_Testing SAR_Analysis Analyze Data & Identify Trends Biological_Testing->SAR_Analysis SAR_Analysis->Design Iterative Refinement Optimized_Compound Optimized Compound (Improved Activity) SAR_Analysis->Optimized_Compound

References

The 1,2,3,4-Tetrahydro-2,7-naphthyridine Scaffold: A Rising Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold against other established pharmacophores, supported by available experimental data, reveals its potential as a versatile nucleus for the development of novel therapeutics, particularly in oncology and infectious diseases. This guide provides a comprehensive validation of this emerging pharmacophore for researchers, scientists, and drug development professionals.

The unique three-dimensional architecture of the this compound core offers distinct advantages in drug design, allowing for diverse substitutions to modulate biological activity and pharmacokinetic properties. While research on this specific scaffold is still maturing compared to its other naphthyridine isomers, the existing evidence points towards a promising future.

Comparative Analysis of Biological Activity

Naphthyridine derivatives, as a class of heterocyclic compounds, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The validation of the this compound pharmacophore is rooted in the established bioactivity of the broader naphthyridine family and the emerging data on its specific derivatives.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of naphthyridine derivatives against various cancer cell lines.[1] While specific quantitative data for this compound is limited in publicly available literature, the activity of other 2,7-naphthyridine derivatives provides a strong rationale for its investigation as an anticancer pharmacophore. For instance, certain 2,7-naphthyridine derivatives have shown cytotoxic activity against human lung and breast cancer cell lines.[3]

Naphthyridine ScaffoldTarget/MechanismCell Line(s)Reported Activity (IC₅₀/MIC)
2,7-Naphthyridine Derivatives CytotoxicityHuman Lung & Breast CancerNot specified[3]
Other Naphthyridine Derivatives Topoisomerase II inhibition, AntimitoticHeLa, HL-60, PC-3IC₅₀ values ranging from 0.1 µM to 172.8 µM[1]
1,5-Naphthyridine Derivatives Antibacterial (Topoisomerase)Broad-spectrumNot specified[4]
1,7-Naphthyridine Derivatives Anticancer (Wnt signaling inhibition)Colon Cancer LinesIC₅₀ values from 1.09 µM to 3.18 µM[5]

This table summarizes data from various naphthyridine scaffolds to provide a comparative context for the potential of the this compound pharmacophore.

Antimicrobial Activity

The naphthyridine core is a well-established pharmacophore in the development of antibacterial agents.[2] The structural similarity of the this compound scaffold to known antibacterial agents suggests its potential in this therapeutic area. For example, derivatives of the related 1,5-naphthyridine have been explored as broad-spectrum antibacterial agents targeting bacterial topoisomerase.[4]

Synthesis and Derivatization

The synthesis of the this compound core and its derivatives is achievable through various synthetic routes, allowing for the exploration of structure-activity relationships (SAR). Synthetic strategies often involve the construction of the bicyclic ring system from pyridine or piperidine precursors. The exploration of different substituents on the aromatic and saturated rings is crucial for optimizing the biological activity and physicochemical properties of these compounds.[4][6]

Experimental Protocols

The validation of the this compound pharmacophore relies on robust and standardized experimental protocols. Below are outlines of key assays used to evaluate the biological activity of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

Workflow for MTT Assay:

MTT_Assay A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compound A->B C Incubate for a specified period (e.g., 48-72h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at a specific wavelength F->G H Calculate IC50 value G->H Broth_Microdilution A Prepare serial dilutions of the test compound in broth B Inoculate wells with a standardized bacterial suspension A->B C Incubate at an appropriate temperature and time B->C D Visually inspect for bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E Pharmacophore_Validation Scaffold This compound Scaffold Synthesis Chemical Synthesis & Derivatization Scaffold->Synthesis Comparison Comparison with Alternative Pharmacophores Scaffold->Comparison BioAssay Biological Assays (in vitro/in vivo) Synthesis->BioAssay Data Quantitative Biological Data (IC50, MIC) BioAssay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Validation Validated Pharmacophore SAR->Validation Comparison->Validation

References

comparative analysis of synthetic routes to tetrahydronaphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydronaphthyridine scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The development of efficient and versatile synthetic routes to access this heterocyclic system is of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comparative analysis of prominent synthetic strategies for the preparation of tetrahydronaphthyridines, with a focus on quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Comparative Analysis of Synthetic Routes

Several key methodologies have emerged for the synthesis of tetrahydronaphthyridines, each with its own set of advantages and limitations. The following sections provide a detailed comparison of four major strategies: the Radical Pictet-Spengler Reaction, Cobalt-Catalyzed [2+2+2] Cyclization, Domino Aza-Michael/Inverse-Electron-Demand Hetero-Diels-Alder Reaction, and Photoredox-Catalyzed Hydroaminoalkylation.

Data Summary

The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their performance.

Synthetic RouteKey Reagents & CatalystsReaction ConditionsYield Range (%)Key AdvantagesLimitations
Radical Pictet-Spengler Reaction Aldehydes, Halogen Amine Radical Protocol (HARP) reagents, (TMS)₃SiH, AIBNToluene, 100 °CGoodReliable, good substrate scope, suitable for electron-deficient pyridines.[1][2]Requires multi-step synthesis of HARP reagents.[2]
Cobalt-Catalyzed [2+2+2] Cyclization Dialkynylnitriles, CpCo(CO)₂, CpCo(COD), or InCo(COD)Microwave irradiation, 150 °C, Chlorobenzene83 - 99Excellent yields, high atom economy, rapid synthesis under microwave conditions.[3]Requires a drybox environment for some catalysts (CpCo(COD), InCo(COD)).[3] Lower yields with thermal or photochemical promotion.[3]
Domino Aza-Michael/ih-Diels-Alder Reaction Primary/secondary propargylamines, 3-vinyl-1,2,4-triazines, Triflimide (organocatalyst)Not specifiedGoodAccess to polysubstituted tetrahydronaphthyridines in a single step, organocatalyzed.[4]Limited quantitative data on a broad range of substrates in the provided search results.
Photoredox-Catalyzed Hydroaminoalkylation (HAA) Primary alkylamines, Halogenated vinyl pyridines, 3DPA2FBN (photocatalyst), NaN₃Continuous flow, 180 °C (SNAr step) or Pd-catalysis25 - 98Automated synthesis, access to multiple isomers (1,5-, 1,6-, 1,7-, 1,8-THN), good functional group tolerance.[5][6]Low yield for some isomers due to polymerization side reactions.[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Radical Pictet-Spengler Reaction

This protocol is adapted from the synthesis of α-substituted tetrahydronaphthyridines using HARP reagents.[2]

Materials:

  • HARP reagent (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Polymer-supported triphenylphosphine (PS-PPh₃) (1.5 equiv)

  • Tris(trimethylsilyl)silane ((TMS)₃SiH) (1.5 equiv)

  • Azobisisobutyronitrile (AIBN) (0.2 equiv)

  • Toluene (solvent)

Procedure:

  • To a solution of the HARP reagent in toluene are added the aldehyde and polymer-supported triphenylphosphine.

  • The mixture is stirred at room temperature for the time required for complete imine formation (monitored by TLC or LC-MS).

  • Tris(trimethylsilyl)silane and AIBN are then added to the reaction mixture.

  • The reaction vessel is sealed and heated to 100 °C.

  • The reaction is monitored by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and the polymer-supported phosphine oxide is removed by filtration.

  • The filtrate is concentrated under reduced pressure and the crude product is purified by flash column chromatography on silica gel.

Cobalt-Catalyzed [2+2+2] Cyclization

This protocol describes the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines via a microwave-promoted cobalt-catalyzed cyclization.[3]

Materials:

  • Dialkynylnitrile (1.0 equiv)

  • CpCo(CO)₂ (20 mol%)

  • Chlorobenzene (solvent)

Procedure:

  • A solution of the dialkynylnitrile in chlorobenzene is prepared in a microwave reaction vial.

  • CpCo(CO)₂ is added to the solution.

  • The vial is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated with microwaves at 300 W until the internal temperature reaches 150 °C, and maintained for 15 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired tetrahydronaphthyridine.

Domino Aza-Michael/Inverse-Electron-Demand Hetero-Diels-Alder Reaction

This reaction provides a route to polysubstituted tetrahydro-1,6-naphthyridines.[4]

Materials:

  • 3-Vinyl-1,2,4-triazine (1.0 equiv)

  • Propargylamine derivative (1.1 equiv)

  • Triflimide (organocatalyst) (0.1 equiv)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the 3-vinyl-1,2,4-triazine in the chosen solvent is added the propargylamine derivative.

  • The organocatalyst, triflimide, is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is quenched with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Photoredox-Catalyzed Hydroaminoalkylation (HAA) and N-Arylation

This protocol outlines the automated continuous flow synthesis of spirocyclic 1,8-tetrahydronaphthyridines.[5][6]

Materials:

  • Primary alkylamine (1.0 - 3.0 equiv)

  • Halogenated vinyl pyridine (1.0 equiv)

  • 3DPA2FBN (photocatalyst)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • HAA Step (Flow): A solution of the primary alkylamine, halogenated vinyl pyridine, 3DPA2FBN, and NaN₃ in DMF is prepared. This solution is pumped through a photoflow reactor irradiated with visible light.

  • SNAr Step (Flow): The output from the photoflow reactor is directly passed through a heated reactor coil (e.g., 180 °C) to effect the intramolecular SNAr cyclization.

  • Work-up: The reaction mixture exiting the flow system is collected. The solvent is removed under reduced pressure, and the residue is purified by an appropriate method, such as flash column chromatography, to yield the tetrahydronaphthyridine product. For the synthesis of 1,7- and 1,5-THN isomers, the HAA step is followed by a batchwise palladium-catalyzed C-N bond formation.[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Radical_Pictet_Spengler cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction Steps cluster_product Product Aldehyde Aldehyde Imine_formation Imine Formation Aldehyde->Imine_formation HARP_reagent HARP Reagent HARP_reagent->Imine_formation PS_PPh3 PS-PPh3 PS_PPh3->Imine_formation TMS3SiH (TMS)3SiH Radical_cyclization Radical Cyclization TMS3SiH->Radical_cyclization AIBN AIBN AIBN->Radical_cyclization Imine_formation->Radical_cyclization THN Tetrahydronaphthyridine Radical_cyclization->THN

Caption: Radical Pictet-Spengler Reaction Workflow.

Cobalt_Catalyzed_Cyclization cluster_start Starting Material cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product Dialkynylnitrile Dialkynylnitrile Microwave Microwave Irradiation 150 °C Dialkynylnitrile->Microwave CpCoCO2 CpCo(CO)2 CpCoCO2->Microwave THN Tetrahydronaphthyridine Microwave->THN

Caption: Cobalt-Catalyzed [2+2+2] Cyclization.

Domino_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_domino Domino Sequence cluster_product Product Propargylamine Propargylamine Aza_Michael Aza-Michael Addition Propargylamine->Aza_Michael Vinyltriazine 3-Vinyl-1,2,4-triazine Vinyltriazine->Aza_Michael Triflimide Triflimide Triflimide->Aza_Michael ihDA ih-Diels-Alder Aza_Michael->ihDA rDA retro-Diels-Alder ihDA->rDA THN Polysubstituted Tetrahydronaphthyridine rDA->THN

Caption: Domino Aza-Michael/ih-Diels-Alder Reaction.

Photoredox_HAA cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst cluster_flow_system Continuous Flow System cluster_product Product Primary_Amine Primary Alkylamine HAA_step Photoredox HAA (Visible Light) Primary_Amine->HAA_step Vinyl_Pyridine Halogenated Vinyl Pyridine Vinyl_Pyridine->HAA_step Photocatalyst 3DPA2FBN Photocatalyst->HAA_step NaN3 NaN3 NaN3->HAA_step N_Arylation_step Intramolecular N-Arylation (Thermal or Pd-catalyzed) HAA_step->N_Arylation_step THN Tetrahydronaphthyridine (Various Isomers) N_Arylation_step->THN

Caption: Photoredox-Catalyzed HAA and N-Arylation.

References

A Head-to-Head Comparison of NAMPT Inhibitors Featuring Diverse Heterocyclic Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology due to its rate-limiting role in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] Cancer cells, with their heightened metabolic demands, often exhibit an increased reliance on this pathway, making NAMPT an attractive target for therapeutic intervention.[1][2] A diverse array of small molecule inhibitors has been developed, many characterized by a central heterocyclic core that mimics the natural substrate, nicotinamide.[1][3] This guide provides a head-to-head comparison of NAMPT inhibitors with different heterocyclic cores, supported by experimental data to aid in the evaluation of these potential therapeutic agents.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency and pharmacokinetic parameters of representative NAMPT inhibitors, categorized by their distinct heterocyclic cores. This allows for a direct comparison of their performance across various preclinical models.

Table 1: In Vitro Enzymatic and Cellular Potency of NAMPT Inhibitors
Heterocyclic CoreCompoundEnzymatic IC50 (nM)Cell LineCellular IC50 (nM)Reference(s)
Pyridine FK866 (APO866)~1.60A2780-[4][5]
1.60 ± 0.32--[5]
KPT-9274<100Caki-1600[4][6]
~120Glioma Cells100 - 1000[4][7]
LSN31545673.1HCT-11611.5[4][8]
Aza-indole Compound 79.0A278010[9]
Quinoline Compound 7 (from Giese et al., 2018)---[10]
Dihydropyridazinone Compound 12 (from Giese et al., 2018)---[11]
(Thio)Urea-based Compound 11 (Thiourea derivative)---[12]
Compound 50 (Urea derivative)7A278032[13]
Amide-based GNE-617-Multiple<10[14]
MS09.08 ± 0.90Multiple12-225 fold lower than FK866[5]
Other OT-82-Hematological Malignancies2.89 ± 0.47[4][6]
-Non-hematological Tumors13.03 ± 2.94[4][6]
CHS-828 (GMX1778)<25--[4]
Table 2: In Vivo Efficacy of NAMPT Inhibitors in Xenograft Models
Heterocyclic CoreCompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference(s)
Pyridine LSN3154567NCI-H115510 mg/kg, 4 days on/3 days off103% (regression)[8]
KPT-9274HGC27200 mg/kg + NA18.45%[15]
Aza-indole Compound 58U251-Robust efficacy[9]
(Thio)Urea-based Compound 50A2780-97% TGI on day 17[13]
Other OT-82Pediatric ALL PDX-Significant growth delay in 95% of PDXs, regression in 86%[16]
A4276HHGC27100-200 mg/kg + NA58.27%[15]

"+" NA indicates co-administration with nicotinic acid to mitigate toxicity.[15][17] "-" indicates specific dosing regimen details were not specified in the abstract.

Table 3: Pharmacokinetic Parameters of NAMPT Inhibitors in Mice

| Heterocyclic Core | Compound | Administration | Bioavailability (F%) | Clearance (CL) | T½ | Reference(s) | |---|---|---|---|---|---| | Pyridine | LSN3154567 | Oral | - | - | - |[8] | | Aza-indole | Compound 58 | - | 41% | 52.4 mL/min/kg | - |[9] | | Other | Nampt-IN-9 | IV, IP, PO | - | - | - |[18] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the NAMPT signaling pathway and a typical experimental workflow.

NAMPT_Signaling_Pathway NAMPT Signaling Pathway in NAD+ Biosynthesis and its Inhibition cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects of NAD+ Depletion Nicotinamide (NAM) Nicotinamide (NAM) NAMPT NAMPT Nicotinamide (NAM)->NAMPT Substrate Nicotinamide Mononucleotide (NMN) Nicotinamide Mononucleotide (NMN) NAMPT->Nicotinamide Mononucleotide (NMN) Catalyzes NMNAT NMNAT Nicotinamide Mononucleotide (NMN)->NMNAT NAD+ NAD+ NMNAT->NAD+ PARPs PARPs NAD+->PARPs Substrate Sirtuins Sirtuins NAD+->Sirtuins Substrate Redox_Reactions Redox_Reactions NAD+->Redox_Reactions Cofactor PRPP PRPP PRPP->NAMPT NAMPT_Inhibitor NAMPT Inhibitor (Heterocyclic Core) NAMPT_Inhibitor->NAMPT Inhibits DNA_Repair DNA_Repair PARPs->DNA_Repair Regulates Gene_Silencing Gene_Silencing Sirtuins->Gene_Silencing Regulates ATP_Production ATP_Production Redox_Reactions->ATP_Production Leads to Cell_Survival Cell_Survival ATP_Production->Cell_Survival Essential for Inhibition_Effect Inhibition leads to: - Impaired DNA Repair - Altered Gene Expression - Decreased ATP - Cell Death Experimental_Workflow Typical Experimental Workflow for Evaluating Novel NAMPT Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Enzymatic IC50) Cell_Based_Assay Cell-Based Assays (Cellular IC50, NAD+ levels) Biochemical_Assay->Cell_Based_Assay Lead Compounds PK_Studies Pharmacokinetic Studies (Bioavailability, Clearance) Cell_Based_Assay->PK_Studies Promising Candidates Xenograft_Models Xenograft Efficacy Models (Tumor Growth Inhibition) PK_Studies->Xenograft_Models Dose Selection Toxicity_Studies Toxicology Studies Xenograft_Models->Toxicity_Studies Clinical_Candidate Clinical_Candidate Toxicity_Studies->Clinical_Candidate

References

Navigating the Maze of Regioselectivity in 2,7-Naphthyridine Reduction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. The reduction of heteroaromatic systems like 2,7-naphthyridine presents a classic challenge in regioselectivity, yielding distinct tetrahydro-isomers with potentially divergent pharmacological profiles. This guide provides an objective comparison of methodologies for the regioselective reduction of 2,7-naphthyridine, supported by experimental data to aid in the strategic synthesis of targeted therapeutic agents.

The reduction of 2,7-naphthyridine can theoretically yield two primary tetrahydrogenated products: 1,2,3,4-tetrahydro-2,7-naphthyridine and 5,6,7,8-tetrahydro-2,7-naphthyridine. The selective synthesis of one isomer over the other is a significant challenge, with the outcome being highly dependent on the chosen catalyst and reaction conditions. This guide delves into the nuances of achieving regiochemical control in this critical transformation.

Catalyst-Controlled Regioselective Hydrogenation

Recent studies have demonstrated that the regioselectivity of 2,7-naphthyridine hydrogenation can be effectively "switched" by the choice of metal catalyst. This control is attributed to the distinct electronic and steric interactions between the substrate and the catalyst surface or coordination sphere.

A pivotal study in this area highlights the orthogonal reactivity of homogeneous ruthenium and heterogeneous palladium catalysts in the hydrogenation of naphthyridine isomers. While the full experimental details for the parent 2,7-naphthyridine are not extensively published in readily available literature, the principles established for closely related isomers like[1][2]-naphthyridines provide a strong predictive framework.

Table 1: Comparison of Catalyst Systems for Regioselective Naphthyridine Hydrogenation

Catalyst SystemPredominant ProductProposed Rationale for Selectivity
Homogeneous Ruthenium (e.g., [Ru(p-cymene)I2]2)Reduction of the more electron-deficient ringSelectivity is primarily governed by the electronic properties of the pyridine rings.
Heterogeneous Palladium (e.g., Pd/C)Reduction of the less sterically hindered ringSelectivity is influenced by a combination of steric and electronic factors.

This catalyst-dependent selectivity offers a powerful tool for chemists to direct the hydrogenation to a specific ring of the 2,7-naphthyridine core, thus accessing the desired tetrahydro-isomer.

Experimental Protocols for Regioselective Hydrogenation

Protocol 1: Ruthenium-Catalyzed Hydrogenation (Hypothetical for 2,7-Naphthyridine)

This protocol is expected to favor the formation of the isomer resulting from the reduction of the more electron-deficient ring.

Materials:

  • 2,7-Naphthyridine

  • [Ru(p-cymene)I2]2 (or a similar homogeneous ruthenium catalyst)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol)

  • Hydrogen gas (high pressure)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, a high-pressure autoclave is charged with 2,7-naphthyridine and the ruthenium catalyst (typically 1-5 mol%).

  • The anhydrous, degassed solvent is added via cannula.

  • The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm).

  • The reaction mixture is stirred at a specified temperature (e.g., 50-100 °C) for a predetermined time (e.g., 12-24 hours).

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • The regiochemistry of the product is confirmed by NMR spectroscopy.

Protocol 2: Palladium-on-Carbon Catalyzed Hydrogenation (Hypothetical for 2,7-Naphthyridine)

This protocol is anticipated to favor the reduction of the less sterically hindered ring.

Materials:

  • 2,7-Naphthyridine

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., ethanol, methanol, acetic acid)

  • Hydrogen gas (balloon or high pressure)

Procedure:

  • 2,7-Naphthyridine is dissolved in the chosen solvent in a flask suitable for hydrogenation.

  • 10% Pd/C (typically 5-10 wt%) is carefully added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (this can be from a balloon for atmospheric pressure hydrogenation or in an autoclave for higher pressures).

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating for a specified time (e.g., 6-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography or crystallization.

  • The regiochemistry of the product is confirmed by NMR spectroscopy.

Confirming the Regiochemistry: The Crucial Role of NMR Spectroscopy

The unambiguous determination of the reduction product's regiochemistry is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this structural elucidation.

Key NMR Signatures for Distinguishing Tetrahydro-2,7-naphthyridine Isomers:

  • 1H NMR: The chemical shifts and coupling patterns of the aromatic protons are diagnostic. In This compound , one would expect to see signals corresponding to the protons on the intact pyridine ring, while the signals for the reduced ring would be in the aliphatic region. Conversely, for 5,6,7,8-tetrahydro-2,7-naphthyridine , the aromatic signals would correspond to the other pyridine ring. The integration of the aromatic and aliphatic regions provides a clear indication of which ring has been reduced.

  • 13C NMR: The number and chemical shifts of the carbon signals will differ significantly between the two isomers. The reduced ring will show sp3-hybridized carbon signals in the upfield region, while the aromatic ring will retain its characteristic downfield sp2-hybridized carbon signals.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming the connectivity of protons and carbons, providing definitive proof of the regiochemical outcome. For instance, HMBC correlations can establish long-range couplings between the protons of the saturated ring and the carbons of the aromatic ring, confirming the junction between the two rings.

Visualizing the Reaction Pathways

To better illustrate the process, the following diagrams outline the logical workflow for the synthesis and analysis of 2,7-naphthyridine reduction products.

Workflow for 2,7-Naphthyridine Reduction cluster_synthesis Synthesis cluster_analysis Analysis 2,7-Naphthyridine 2,7-Naphthyridine Reduction Reduction 2,7-Naphthyridine->Reduction 1,2,3,4-THN 1,2,3,4-Tetrahydro- 2,7-naphthyridine Reduction->1,2,3,4-THN 5,6,7,8-THN 5,6,7,8-Tetrahydro- 2,7-naphthyridine Reduction->5,6,7,8-THN NMR NMR Spectroscopy (1H, 13C, 2D) 1,2,3,4-THN->NMR 5,6,7,8-THN->NMR Confirmation Regiochemistry Confirmation NMR->Confirmation

Caption: Synthetic workflow for the reduction of 2,7-naphthyridine and subsequent analytical confirmation of the product's regiochemistry.

Catalyst-Directed Regioselectivity Start 2,7-Naphthyridine Ru_cat Homogeneous Ru Catalyst Start->Ru_cat Electronics- driven Pd_cat Heterogeneous Pd Catalyst Start->Pd_cat Sterics/Electronics- driven Product_A 1,2,3,4-Tetrahydro- 2,7-naphthyridine Ru_cat->Product_A Product_B 5,6,7,8-Tetrahydro- 2,7-naphthyridine Pd_cat->Product_B

Caption: Logical diagram illustrating the influence of catalyst choice on the regiochemical outcome of 2,7-naphthyridine reduction.

References

Comparative X-ray Crystal Structure Analysis of Tetrahydronaphthyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of N-heterocyclic compounds, with a focus on derivatives of the 1,2,3,4-tetrahydronaphthyridine scaffold. Due to the limited availability of published, detailed crystallographic data for 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives in publicly accessible literature, this guide utilizes a representative crystal structure of a closely related functionalized tetrahydropyridine derivative to illustrate the principles of comparative structural analysis. The methodologies and data presentation formats provided herein are directly applicable to the analysis of this compound derivatives should such data become available.

Executive Summary

The three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its chemical and physical properties, as well as its biological activity. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This guide presents a framework for the comparative analysis of such structures, detailing the experimental protocols required to obtain high-quality crystallographic data and presenting this data in a clear, comparative format.

Comparative Crystallographic Data

The following tables present a summary of key crystallographic data for a representative functionalized tetrahydropyridine derivative, Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate. This data is presented to exemplify the format for comparing different derivatives.

Table 1: Crystal Data and Structure Refinement Details

ParameterRepresentative Derivative 1Alternative Derivative (Example)
Empirical FormulaC34H25F10N2O2-
Formula Weight695.56-
Temperature (K)293(2)-
Wavelength (Å)0.71073-
Crystal SystemMonoclinic-
Space GroupP21/c-
Unit Cell Dimensions
a (Å)12.345(3)-
b (Å)20.123(4)-
c (Å)13.456(3)-
α (°)90-
β (°)109.87(2)-
γ (°)90-
Volume (ų)3145.6(12)-
Z4-
Density (calculated) (Mg/m³)1.468-
Absorption Coefficient (mm⁻¹)0.134-
F(000)1424-
Final R indices [I>2σ(I)]R1 = 0.0567, wR2 = 0.1453-
R indices (all data)R1 = 0.0891, wR2 = 0.1648-
Goodness-of-fit on F²1.034-

Table 2: Selected Bond Lengths (Å)

BondDerivative 1Alternative Derivative (Example)
N1-C21.456(3)-
N1-C61.467(3)-
C2-C31.512(4)-
C3-C41.354(4)-
C4-C51.508(4)-
C5-C61.523(4)-
C4-N21.367(3)-

Table 3: Selected Bond Angles (°)

AngleDerivative 1Alternative Derivative (Example)
C6-N1-C2112.3(2)-
N1-C2-C3110.1(2)-
C4-C3-C2122.5(3)-
N2-C4-C3123.4(3)-
C3-C4-C5119.8(3)-
C4-C5-C6110.5(2)-
N1-C6-C5111.2(2)-

Experimental Protocols

A detailed and unambiguous determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction.[1] The process involves several critical steps, from crystal preparation to data analysis.

Crystal Growth and Preparation

High-quality single crystals are paramount for a successful X-ray diffraction experiment. The crystal should ideally be 0.1 to 0.3 mm in each dimension, well-formed, and free from defects.

  • Procedure:

    • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or a mixture thereof) to near saturation at an elevated temperature.

    • Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent is a commonly used technique.

    • Alternatively, vapor diffusion, where a solution of the compound is exposed to the vapor of a less soluble "anti-solvent," can be employed.

    • Once suitable crystals have formed, they are carefully selected under a microscope.

    • A single crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.[1]

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Procedure:

    • The mounted crystal is placed on the diffractometer and cooled to a stable temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • The crystal is exposed to a monochromatic X-ray beam.

    • The crystal is rotated, and a series of diffraction images are collected at different orientations.[1]

    • The intensities and positions of the diffracted X-ray spots are recorded by the detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The phase problem is then solved to generate an initial electron density map.

  • Procedure:

    • The raw diffraction data is integrated to determine the intensities of each reflection.

    • The data is scaled and corrected for experimental factors such as absorption.

    • The space group is determined from the symmetry of the diffraction pattern.

    • Direct methods or Patterson methods are used to solve the phase problem and generate an initial structural model.

    • The atomic positions and displacement parameters are refined against the experimental data using least-squares methods.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Visualizations

Experimental Workflow for X-ray Crystal Structure Analysis

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of Derivative crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray data_processing Data Processing & Integration xray->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for single-crystal X-ray structure determination.

Logical Relationship in Structure-Activity Studies

logical_relationship cluster_input Inputs cluster_process Analysis cluster_output Outputs derivative Naphthyridine Derivative xray_analysis X-ray Crystal Structure Analysis derivative->xray_analysis bio_activity Biological Activity Data sar_analysis Structure-Activity Relationship (SAR) Analysis bio_activity->sar_analysis xray_analysis->sar_analysis pharmacophore Pharmacophore Model sar_analysis->pharmacophore new_derivative Design of New Derivatives sar_analysis->new_derivative

Caption: Role of crystal structure in drug design logic.

References

Comparative Docking Analysis of Naphthyridine Analogs as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies conducted on various naphthyridine analogs. While the primary focus is on the broader class of naphthyridines due to the specificity of available research, the principles and findings discussed are relevant for professionals in drug discovery and computational chemistry. The guide delves into the performance of these compounds against several key therapeutic targets, presenting quantitative data, detailed experimental methodologies, and visual representations of workflows and biological pathways.

Data Presentation: A Comparative Look at Naphthyridine Analogs

The following tables summarize the quantitative data from docking and biological activity studies of different naphthyridine isomers against various protein targets. This data is crucial for comparing the efficacy and potential of these compounds as inhibitors.

Table 1: 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors

Compound IDTarget ProteinBiological Activity (IC₅₀ in µM)Docking Score/Binding AffinityKey Interactions Noted
Compound 15 PIP4K2AData not specified in abstractHigh binding affinityHydrogen bonding, pi-pi, and pi-cation interactions[1]
Compound 25 PIP4K2AData not specified in abstractHigh binding affinityHydrogen bonding, pi-pi, and pi-cation interactions[1]
Compound 13 PIP4K2AData not specified in abstractHigh binding affinityHydrogen bonding, pi-pi, and pi-cation interactions[1]
Compound 09 PIP4K2AData not specified in abstractHigh binding affinityHydrogen bonding, pi-pi, and pi-cation interactions[1]
Compound 28 PIP4K2AData not specified in abstractHigh binding affinityHydrogen bonding, pi-pi, and pi-cation interactions[1]
BAY-091 PIP4K2APotent inhibitorNot specifiedValuable chemical probe for studying PIP4K2A signaling[2]
BAY-297 PIP4K2APotent inhibitorNot specifiedValuable chemical probe for studying PIP4K2A signaling[2]

Table 2: 2,7-Naphthyridine Derivatives as Anti-Staphylococcal Agents

Compound IDTarget Organism/ProteinBiological Activity (MIC in mg/L)Docking/Molecular Dynamics Findings
Compound 10j Staphylococcus aureus / DNA Gyrase8Favorable MM/GBSA energetics, stable binding driven by electrostatics and halogen bonding[3][4]
Compound 10f Staphylococcus aureus / DNA Gyrase31Stable binding in molecular dynamics simulations[3][4]

Table 3: Various Naphthyridine Derivatives Targeting S. aureus CrtM

Compound PubChem CIDTarget ProteinDocking Score (kcal/mol)
136259988 CrtM-10.6
44130717 CrtM-10.6
44130601 CrtM-10.2
58628188 CrtM-10.2
Methicillin (control) CrtM-7.6

Experimental Protocols: Molecular Docking Methodology

1. Protein Preparation:

  • Receptor Acquisition: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: The downloaded protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the study. This is often done using molecular visualization software like PyMOL or Discovery Studio.

  • Protonation and Optimization: Hydrogen atoms are added to the protein, and the structure may be energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • Ligand Sketching: The two-dimensional structures of the naphthyridine analogs are drawn using chemical drawing software.

  • 3D Conversion and Optimization: The 2D structures are converted into 3D conformers. The geometry of the ligands is then optimized using computational methods to find the lowest energy conformation.

3. Molecular Docking Simulation:

  • Software Selection: Widely used software for molecular docking includes AutoDock Vina and Molegro Virtual Docker.[5]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process.

  • Docking Execution: The docking simulation is run, where the software systematically samples different conformations and orientations of the ligand within the defined grid box.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each pose of the ligand. These functions calculate a score, often in kcal/mol, that represents the predicted strength of the ligand-receptor interaction.

4. Analysis of Results:

  • Pose Selection: The docking results provide multiple binding poses for each ligand. The pose with the best score (e.g., the lowest binding energy) is typically selected for further analysis.

  • Interaction Analysis: The interactions between the ligand and the protein's active site residues are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding. Visualization tools are used to create 2D and 3D representations of these interactions.

  • Validation: The docking protocol is often validated by redocking a known co-crystallized ligand into the protein's active site and comparing the predicted pose with the experimental structure. The root mean square deviation (RMSD) between the two poses is calculated to assess the accuracy of the docking protocol.[6]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to the study of naphthyridine analogs.

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Protein Structure Acquisition (PDB) Clean 2. Receptor Cleaning (Remove Water, Ligands) PDB->Clean Grid 4. Define Binding Site (Grid Box) Clean->Grid Ligand 3. Ligand 3D Structure Generation Dock 5. Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Score 6. Scoring and Ranking of Poses Dock->Score Analyze 7. Analyze Binding Interactions (Hydrogen Bonds, etc.) Score->Analyze Validate 8. Validation (Redocking, RMSD) Score->Validate Lead 9. Lead Compound Identification Analyze->Lead

Caption: A generalized workflow for a molecular docking study.

PIP4K2A PIP4K2A PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Catalyzes PI5P PI5P PI5P->PIP4K2A Substrate Downstream Downstream Signaling (Cell Proliferation, Apoptosis) PI45P2->Downstream Naphthyridine 1,7-Naphthyridine Inhibitor Naphthyridine->PIP4K2A Inhibits

Caption: The role of PIP4K2A in the phosphoinositide signaling pathway.

HIV HIV Virion HostCell Host CD4+ Cell HIV->HostCell Enters ViralRNA Viral RNA HostCell->ViralRNA Releases ViralDNA Viral DNA ViralRNA->ViralDNA Converts    RT Reverse Transcriptase RT->ViralRNA RT->ViralDNA Integration Integration into Host Genome ViralDNA->Integration Naphthyridine Naphthyridine-based NNRTI Naphthyridine->RT Inhibits

Caption: The function of Reverse Transcriptase in the HIV life cycle.

DNAgyrase DNA Gyrase (Type II Topoisomerase) SupercoiledDNA Negatively Supercoiled DNA DNAgyrase->SupercoiledDNA Introduces Negative Supercoils RelaxedDNA Relaxed Bacterial DNA RelaxedDNA->DNAgyrase Replication DNA Replication & Transcription SupercoiledDNA->Replication Enables Naphthyridine 2,7-Naphthyridine Inhibitor Naphthyridine->DNAgyrase Inhibits

Caption: The role of DNA Gyrase in maintaining bacterial DNA topology.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1,2,3,4-Tetrahydro-2,7-Naphthyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold has emerged as a promising framework in the design of novel therapeutics targeting the kinome. However, a comprehensive, publicly available cross-reactivity profile for this specific class of compounds remains elusive. This guide, therefore, serves as a foundational resource, outlining the methodologies and conceptual frameworks for evaluating kinase inhibitor selectivity, with a focus on the this compound core.

While specific, extensive kinome-wide screening data for a designated this compound-based inhibitor is not presently available in the public domain, this guide provides a template for how such data would be presented and interpreted. The following sections detail standardized experimental protocols for assessing kinase inhibition and offer examples of how to visualize the complex interplay of signaling pathways affected by such compounds.

Quantitative Cross-Reactivity Profiling: A Hypothetical Analysis

To effectively evaluate the selectivity of a novel inhibitor, it is essential to screen it against a broad panel of kinases. The data generated from such a screen, typically presented as the half-maximal inhibitory concentration (IC50), allows for a direct comparison of potency against the intended target versus off-target kinases.

Below is a hypothetical table structure illustrating how the cross-reactivity data for a theoretical this compound-based compound, designated here as "Compound X," would be compared against established kinase inhibitors.

Table 1: Comparative Kinase Inhibition Profile of Compound X

Kinase TargetCompound X (IC50, nM)Alternative Inhibitor A (IC50, nM)Alternative Inhibitor B (IC50, nM)
Primary Target Kinase Data not availablee.g., 10e.g., 5
Off-Target Kinase 1Data not availablee.g., >10,000e.g., 500
Off-Target Kinase 2Data not availablee.g., 1,200e.g., 80
Off-Target Kinase 3Data not availablee.g., 5,000e.g., 2,500
... (additional kinases).........

Note: The data in this table is illustrative. Specific values would be populated from experimental results.

Experimental Protocols for Kinase Profiling

The generation of reliable cross-reactivity data hinges on robust and well-documented experimental protocols. A widely used method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during a kinase reaction.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

1. Materials:

  • Test Compound (e.g., this compound derivative)
  • Target Kinase and corresponding substrate
  • ADP-Glo™ Kinase Assay Kit (Promega)
  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
  • ATP solution
  • 384-well white plates
  • Plate reader capable of measuring luminescence

2. Compound Preparation:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.
  • Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

3. Reaction Setup:

  • In the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO for the control wells.
  • Add 2 µL of a mixture containing the target kinase and its specific substrate, both diluted in the kinase assay buffer.
  • Gently mix the plate and incubate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

4. Kinase Reaction Initiation:

  • Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration appropriate for the specific kinase, often near its Km for ATP) to each well.

5. Incubation:

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

6. Reaction Termination and Signal Generation:

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
  • Incubate the plate at room temperature for 40 minutes.
  • Convert the ADP generated during the kinase reaction into ATP by adding 10 µL of Kinase Detection Reagent to each well.
  • Incubate at room temperature for 30-60 minutes.

7. Data Acquisition and Analysis:

  • Measure the luminescence signal using a plate reader.
  • The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

Visualizing Cellular Impact: Signaling Pathways and Experimental Workflows

To contextualize the quantitative data, diagrams illustrating the relevant signaling pathways and experimental workflows are invaluable. These visualizations provide a clear and concise overview of the biological system under investigation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Primary_Target_Kinase Primary_Target_Kinase Receptor_Tyrosine_Kinase->Primary_Target_Kinase Activates Downstream_Effector_1 Downstream_Effector_1 Primary_Target_Kinase->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream_Effector_2 Primary_Target_Kinase->Downstream_Effector_2 Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector_1->Transcription_Factor Activates Off_Target_Kinase_1 Off_Target_Kinase_1 Off_Target_Pathway Off_Target_Pathway Off_Target_Kinase_1->Off_Target_Pathway Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Growth_Factor Growth_Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds Compound_X Compound_X Compound_X->Primary_Target_Kinase Inhibits Compound_X->Off_Target_Kinase_1 Inhibits (potential)

Caption: Hypothetical signaling pathway illustrating the intended and potential off-target effects of Compound X.

Experimental_Workflow Start Start Compound_Synthesis Synthesize 1,2,3,4-Tetrahydro- 2,7-naphthyridine derivative Start->Compound_Synthesis Kinase_Panel_Screening Broad Kinase Panel Screen (e.g., KINOMEscan) Compound_Synthesis->Kinase_Panel_Screening Data_Analysis Determine IC50 values and selectivity profile Kinase_Panel_Screening->Data_Analysis Cell-based_Assays Validate on-target and off-target effects in cells Data_Analysis->Cell-based_Assays Lead_Optimization Structure-Activity Relationship (SAR) studies Cell-based_Assays->Lead_Optimization End End Lead_Optimization->End

Caption: General experimental workflow for the profiling of a novel kinase inhibitor.

The Strategic Evolution of a Scaffold: Bioisosteric Replacement in the Pursuit of Potent and Safer Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the bioisosteric replacement of the 1,2,3,4-tetrahydroisoquinoline core with the 1,2,3,4-tetrahydronaphthyridine scaffold has revealed a successful strategy for enhancing the drug-like properties of CXCR4 antagonists. This strategic molecular modification has led to the development of compounds with retained or improved potency, significantly reduced off-target effects, and better pharmacokinetic profiles.

In the quest for novel therapeutics, medicinal chemists often employ a technique known as bioisosteric replacement, where a part of a molecule is swapped for a structurally similar but chemically different group. This approach aims to fine-tune the properties of a lead compound to improve its efficacy, safety, and metabolic stability. A compelling example of this strategy is the evolution of CXCR4 antagonists, where the replacement of a carbon atom in the tetrahydroisoquinoline scaffold with a nitrogen atom to form a tetrahydronaphthyridine core has yielded promising results.[1][2]

The C-X-C chemokine receptor type 4 (CXCR4) is a key player in various physiological processes and is also implicated in several diseases, including HIV entry into cells and cancer metastasis. While potent CXCR4 antagonists based on the tetrahydroisoquinoline scaffold have been developed, their clinical progression has been hampered by issues such as off-target effects, particularly the inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme, which is crucial for the metabolism of many drugs.

Comparative Analysis of Tetrahydroisoquinoline and Tetrahydronaphthyridine Scaffolds

A pivotal study systematically replaced the tetrahydroisoquinoline core of a potent CXCR4 antagonist, TIQ15, with various tetrahydronaphthyridine isomers. This bioisosteric replacement aimed to mitigate the CYP2D6 inhibition while maintaining or improving CXCR4 antagonism. The data presented below summarizes the key findings of this structure-activity relationship (SAR) study.

CompoundScaffoldCXCR4 IC50 (nM)CYP2D6 Inhibition IC50 (µM)
TIQ15 1,2,3,4-Tetrahydroisoquinoline150.2
12a 5,6,7,8-Tetrahydro-1,6-naphthyridine25>50
13a 5,6,7,8-Tetrahydro-1,7-naphthyridine48>50
14a 5,6,7,8-Tetrahydro-1,8-naphthyridine120>50
15a 1,2,3,4-Tetrahydro-2,6-naphthyridine>1000>50
16a 1,2,3,4-Tetrahydro-2,7-naphthyridine>1000>50
30 5,6,7,8-Tetrahydro-1,6-naphthyridine2415.7

Table 1: Comparison of in vitro activity of tetrahydroisoquinoline and various tetrahydronaphthyridine-based CXCR4 antagonists. Data sourced from a 2022 study in the Journal of Medicinal Chemistry.[1][2]

The results clearly demonstrate the dramatic impact of the bioisosteric replacement. While the parent compound, TIQ15, is a potent CXCR4 antagonist, it also potently inhibits CYP2D6. The introduction of a nitrogen atom to create the tetrahydronaphthyridine scaffold, as seen in compounds 12a , 13a , and 14a , successfully abrogated the CYP2D6 inhibition (IC50 >50 µM). Among these, the 5,6,7,8-tetrahydro-1,6-naphthyridine isomer (12a ) displayed the best balance of potent CXCR4 antagonism and negligible CYP2D6 activity. Further optimization of the side chain on this scaffold led to compound 30 , which not only retained high CXCR4 potency but also showed significantly improved permeability and oral bioavailability in mice.[1]

Interestingly, the position of the nitrogen atom within the tetrahydronaphthyridine ring system was found to be critical for maintaining CXCR4 inhibitory activity. The 1,2,3,4-tetrahydro-2,6- and this compound isomers (15a and 16a ) resulted in a significant loss of potency, highlighting the specific spatial and electronic requirements for optimal interaction with the receptor.

Experimental Protocols

The following are the methodologies for the key experiments cited in the comparative data.

CXCR4 Receptor Binding Assay

The ability of the compounds to inhibit the binding of the natural ligand, CXCL12, to the CXCR4 receptor was assessed using a competitive binding assay. This was performed using a cell line that overexpresses the human CXCR4 receptor. The assay measures the displacement of a radiolabeled CXCL12 analog by the test compounds. The concentration of the compound that inhibits 50% of the specific binding (IC50) is then determined.

CYP2D6 Inhibition Assay

The potential for off-target effects was evaluated by measuring the inhibition of the major drug-metabolizing enzyme, CYP2D6. This assay typically uses human liver microsomes as a source of the enzyme and a fluorescent probe substrate that is specifically metabolized by CYP2D6. The inhibition of the formation of the fluorescent metabolite by the test compounds is measured, and the IC50 value is calculated.

Visualizing the Bioisosteric Replacement Strategy

The logical workflow of this bioisosteric replacement study can be visualized as a clear progression from a lead compound with a defined problem to an optimized candidate with improved properties.

Bioisosteric_Replacement_Workflow Lead Lead Compound (Tetrahydroisoquinoline) Potent CXCR4 Antagonist High CYP2D6 Inhibition Problem Problem Identification: Off-target CYP2D6 Inhibition Poor Drug-like Properties Lead->Problem Strategy Bioisosteric Replacement Strategy: Replace C with N in the aromatic ring Problem->Strategy Analogs Synthesis of Tetrahydronaphthyridine Isomers Strategy->Analogs Screening Comparative Screening: - CXCR4 Activity - CYP2D6 Inhibition - Permeability - Metabolic Stability Analogs->Screening Optimized Optimized Candidate (Tetrahydro-1,6-naphthyridine) Potent CXCR4 Antagonist Low CYP2D6 Inhibition Improved PK Properties Screening->Optimized

Bioisosteric replacement workflow for CXCR4 antagonists.

This strategic approach, moving from a problematic lead to a refined candidate through rational design and systematic evaluation, exemplifies the power of bioisosterism in modern drug discovery. The successful development of tetrahydronaphthyridine-based CXCR4 antagonists with superior drug-like properties underscores the importance of this strategy for researchers and scientists in the field of drug development.

References

Validating the In Vitro Bioactivity of Novel Tetrahydronaphthyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in the tetrahydronaphthyridine scaffold. These heterocyclic compounds have demonstrated a wide range of biological activities, making them promising candidates for drug discovery and development. This guide provides a comprehensive comparison of in vitro bioactivity assays used to validate novel tetrahydronaphthyridines, focusing on their potential as CXCR4 antagonists, tyrosine kinase inhibitors, and cytotoxic agents. Detailed experimental protocols and comparative data are presented to support researchers in their evaluation of these promising compounds.

Comparative Analysis of In Vitro Bioactivity

The bioactivity of novel tetrahydronaphthyridine derivatives has been assessed through various in vitro assays, primarily focusing on their anti-cancer and anti-inflammatory potential. Key areas of investigation include their antagonism of the CXCR4 receptor, inhibition of tyrosine kinases, and general cytotoxicity against cancer cell lines.

CXCR4 Antagonism

Several novel 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent antagonists of the C-X-C chemokine receptor type 4 (CXCR4). The inhibitory activity is typically quantified by measuring the half-maximal inhibitory concentration (IC50) in biochemical assays. For instance, a study focusing on improving the drug-like properties of a first-generation CXCR4 antagonist, TIQ15, led to the discovery of compound 30 , which demonstrated a potent CXCR4 antagonist activity with an IC50 of 24 nM.[1][2]

Table 1: In Vitro Bioactivity of a Novel Tetrahydronaphthyridine CXCR4 Antagonist (Compound 30) [1][2]

AssayResult
CXCR4 Antagonism (IC50)24 nM
CYP 2D6 InhibitionDiminished activity
PAMPA Permeability309 nm/s
Anti-HIV Entry (IC50)7 nM
Cytotoxicity Against Cancer Cell Lines

The anti-cancer potential of tetrahydronaphthyridine and related tetrahydroquinoline derivatives is often evaluated by their cytotoxic effects on various cancer cell lines. The IC50 values are determined to compare the potency of different compounds. For example, a series of novel 1,2,3,4-tetrahydroquinoline derivatives were tested against a panel of human cancer cell lines, with some compounds exhibiting potent cytotoxicity.[3]

Table 2: Comparative Cytotoxicity (GI50, μM) of Novel Tetrahydroquinoline Derivatives [3]

CompoundNCI-H23 (Lung)ACHN (Renal)MDA-MB-231 (Breast)PC-3 (Prostate)NUGC-3 (Gastric)HCT15 (Colon)
3g 1.44 ± 0.463-----
6g 0.292 ± 0.1110.797 ± 0.1730.543 ± 0.0940.621 ± 0.1320.456 ± 0.0870.334 ± 0.054
6h 0.307 ± 0.0940.839 ± 0.0610.654 ± 0.1120.789 ± 0.1540.556 ± 0.0980.412 ± 0.076
7g 0.420 ± 0.0871.19 ± 0.2310.876 ± 0.1540.998 ± 0.1870.654 ± 0.1120.543 ± 0.099
7h 0.889 ± 0.102---1.66 ± 0.406-

Note: GI50 represents the concentration for 50% inhibition of cell growth.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro bioactivity assays. The following sections outline the key experimental protocols for CXCR4 antagonism, cytotoxicity, and tyrosine kinase inhibition assays.

CXCR4 Antagonist Assay (Calcium Flux)

This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by the binding of the natural ligand, CXCL12, to the CXCR4 receptor.

Workflow for CXCR4 Antagonist Assay

prep Prepare CXCR4-expressing cells load Load cells with a calcium-sensitive dye prep->load treat Treat cells with test compound (tetrahydronaphthyridine) load->treat stim Stimulate with CXCL12 treat->stim measure Measure fluorescence to determine intracellular calcium levels stim->measure analyze Analyze data to calculate IC50 measure->analyze

Caption: Workflow for a cell-based calcium flux assay to determine CXCR4 antagonism.

Detailed Protocol:

  • Cell Preparation: Use a cell line stably expressing the human CXCR4 receptor (e.g., Chem-1 cells). Culture cells to an appropriate density.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Treatment: Add varying concentrations of the novel tetrahydronaphthyridine compounds to the cells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for binding to the receptor.

  • Stimulation: Add a specific concentration of the CXCR4 ligand, CXCL12 (also known as SDF-1), to induce calcium influx.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

seed Seed cancer cells in a 96-well plate treat Treat cells with various concentrations of tetrahydronaphthyridine seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent incubate->mtt formazan Incubate to allow formazan formation mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize measure Measure absorbance solubilize->measure analyze Calculate cell viability and IC50 measure->analyze

Caption: Workflow of the MTT assay for determining the cytotoxicity of novel compounds.

Detailed Protocol:

  • Cell Seeding: Seed the desired cancer cell lines (e.g., NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT15) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel tetrahydronaphthyridine derivatives and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the IC50 value.

Tyrosine Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying kinase activity and screening for inhibitors.

Workflow for HTRF Tyrosine Kinase Assay

setup Prepare reaction mix (kinase, substrate, ATP, test compound) incubate Incubate to allow phosphorylation setup->incubate add_ab Add detection antibodies (anti-phospho and anti-total) incubate->add_ab read Read HTRF signal add_ab->read analyze Calculate inhibition and IC50 read->analyze CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 G_protein G-protein activation CXCR4->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca_release Ca²⁺ release PIP2->Ca_release PKC PKC PIP2->PKC Cell_Migration Cell Migration Ca_release->Cell_Migration Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth

References

Safety Operating Guide

1,2,3,4-Tetrahydro-2,7-naphthyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,2,3,4-Tetrahydro-2,7-naphthyridine and its salts is critical for maintaining laboratory safety and environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols for hazardous chemical waste.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on safety data for related compounds, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary.

Always handle the chemical in a designated area, such as a fume hood, to avoid inhalation of vapors or dust.

Chemical Waste Characterization and Segregation

This compound should be treated as hazardous chemical waste. Do not mix it with non-hazardous waste.

  • Solid Waste: Collect any solid form of the compound, contaminated materials (e.g., weigh boats, contaminated paper towels), and PPE in a clearly labeled, sealed container designated for hazardous solid chemical waste.

  • Liquid Waste: If the compound is in solution, it should be collected in a sealed, properly labeled hazardous waste container. Avoid mixing with incompatible solvents.

Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal contractor.

Step-by-Step Disposal Protocol:

  • Containment: Ensure the waste is in a securely sealed and properly labeled container. The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Documentation: Maintain a log of the accumulated waste, noting the chemical name and quantity.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup. Follow their specific procedures for waste handover.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink or drain.

Hazard Summary

While specific data for this compound is limited, information from its salts and related naphthyridine structures indicates the following potential hazards.[1][2]

Hazard TypeDescriptionPrecautionary Statements
Skin Irritation May cause skin irritation upon contact.[1][2]H315: Causes skin irritation. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[2]
Eye Irritation May cause serious eye irritation.[1][2]H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation May cause respiratory irritation if inhaled.[1][2][3]H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
Harmful if Swallowed May be harmful if ingested.[2]H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (e.g., powder, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_form->liquid_waste Liquid contain_solid Contain in Labeled, Sealed Solid Hazardous Waste Container solid_waste->contain_solid contain_liquid Contain in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->contain_liquid store Store in Designated Hazardous Waste Accumulation Area contain_solid->store contain_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Waste Disposed of Safely contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,2,3,4-Tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 1,2,3,4-Tetrahydro-2,7-naphthyridine and its hydrochloride salts. The following procedures are based on available safety data sheets and general laboratory safety principles to ensure the protection of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive safety data sheet for the free base form of this compound is not consistently available, the hydrochloride and dihydrochloride salts are classified with specific hazards. It is prudent to handle the free base with the same precautions. The primary identified hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust be worn at all times when handling the compound to prevent splashes.[1]
Hands Chemical-Resistant GlovesNitrile rubber gloves are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1]
Body Laboratory CoatA fully-buttoned lab coat is required to protect against skin contact.[1]
Respiratory Fume Hood or RespiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][3]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.

Preparation and Engineering Controls:
  • Ensure a calibrated chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Prepare all necessary equipment and reagents before handling the compound.

Handling the Compound:
  • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust.

  • When preparing solutions, slowly add the chemical to the solvent to prevent splashing.

  • Avoid direct contact with skin, eyes, and clothing.[1]

Post-Handling Procedures:
  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]

  • Clean all contaminated surfaces after work is complete.

  • Properly label all containers with the full chemical name and any known hazard symbols.[3]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
Liquid Waste (Aqueous) Collect in a designated halogenated organic waste container. If acidic due to hydrochloride salts, neutralize with a dilute basic solution (e.g., 5% sodium bicarbonate) to a pH between 6.0 and 8.0 within a fume hood before combining with other halogenated waste.[3]
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local regulations.

Key Disposal Steps:

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[3] Do not mix with incompatible materials such as strong oxidizing agents.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[3]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Collection: Arrange for collection by a licensed hazardous waste management provider. Do not pour waste down the drain.[3]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for handling this compound safely from preparation to final disposal.

prep Preparation - Verify Fume Hood - Check Eyewash/Shower - Gather Materials ppe Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe Before Handling handling Chemical Handling (in Fume Hood) - Weighing - Transferring - Solution Prep ppe->handling post_handling Post-Handling - Hand Washing - Surface Decontamination handling->post_handling After Use waste_seg Waste Segregation - Solid Waste - Liquid Waste - Contaminated PPE handling->waste_seg During Use final_disp Final Disposal - Store in Ventilated Area - Arrange Professional Collection post_handling->final_disp End of Process solid_disp Solid Disposal - Labeled Hazardous Container waste_seg->solid_disp liquid_disp Liquid Disposal - Neutralize if Acidic - Labeled Halogenated Waste Container waste_seg->liquid_disp ppe_disp PPE Disposal - Designated Hazardous Waste Bin waste_seg->ppe_disp solid_disp->final_disp liquid_disp->final_disp ppe_disp->final_disp

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-2,7-naphthyridine
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydro-2,7-naphthyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。